3,6-Dibromo-5-fluoro-1H-indazole
Description
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Properties
IUPAC Name |
3,6-dibromo-5-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGCSECGRMBGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dibromo-5-fluoro-1H-indazole for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 3,6-Dibromo-5-fluoro-1H-indazole in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic system, comprising a pyrazole ring fused to a benzene ring, offers a versatile template for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1] Within this important class of heterocycles, this compound (CAS: 1286734-81-3) emerges as a highly strategic building block for drug discovery and development.
The judicious placement of two bromine atoms and a fluorine atom on the indazole core endows this molecule with a unique combination of properties. The halogen substituents significantly influence the molecule's electronic environment, lipophilicity, and metabolic stability, all of which are critical parameters in the optimization of lead compounds.[2] Furthermore, the bromine atoms at the 3 and 6 positions serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its potential applications, offering a technical resource for researchers and scientists in the field of drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 1286734-81-3 | [3][4][5] |
| Molecular Formula | C₇H₃Br₂FN₂ | [5] |
| Molecular Weight | 293.92 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO and DMF (inferred from similar compounds) | [6] |
Table 2: Spectroscopic and Computational Data
| Property | Value | Source |
| ¹H NMR Spectrum | Data not publicly available, but can be requested from suppliers. | [3] |
| ¹³C NMR Spectrum | Data not publicly available, but can be requested from suppliers. | |
| Mass Spectrum (LC-MS) | Data not publicly available, but can be requested from suppliers. | [3] |
| Infrared (IR) Spectrum | No data available | |
| InChI | InChI=1S/C7H3Br2FN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) | [5] |
| InChIKey | GLGCSECGRMBGOJ-UHFFFAOYSA-N | [5] |
| SMILES | C1=C(C2=C(C=C1F)NN=C2Br)Br | [3] |
Synthesis and Reactivity: A Strategic Approach
General Synthetic Strategy
A plausible synthetic route would likely involve a multi-step process starting from a readily available fluorinated aniline derivative. The key steps would include:
-
Diazotization and Sandmeyer-type reaction to introduce the first bromine atom.
-
Cyclization to form the indazole ring. This is a critical step, and various methods have been developed for this transformation.[7]
-
Regioselective bromination to introduce the second bromine atom at the desired position. The directing effects of the existing substituents on the indazole ring will play a crucial role in achieving the correct isomer.
The following diagram illustrates a conceptual workflow for the synthesis of a halogenated indazole, highlighting the key transformations.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the presence of the two bromine atoms, which are amenable to a variety of palladium-catalyzed cross-coupling reactions. This makes the compound an exceptionally valuable building block for introducing molecular diversity.
-
Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated indazoles, which are useful intermediates for further transformations.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of amine functionalities.
-
Heck Coupling: Reaction with alkenes can be used to introduce vinyl groups.
The fluorine atom at the 5-position is generally less reactive in these cross-coupling reactions but plays a significant role in modulating the electronic properties and biological activity of the final products. The N-H of the indazole ring can also be functionalized, for example, through alkylation or arylation, to further explore the structure-activity relationship.
Applications in Drug Discovery and Medicinal Chemistry
The indazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1] The unique substitution pattern of this compound makes it a particularly attractive starting point for the development of novel therapeutics, especially in the area of kinase inhibitors.
The strategic placement of halogens can lead to enhanced binding affinity to target proteins and improved metabolic stability.[2] For instance, the fluorine atom can participate in favorable interactions within a protein's binding pocket and can block sites of metabolism. The bromine atoms, as mentioned, provide convenient points for synthetic elaboration to optimize potency and selectivity.
The following diagram illustrates the central role of this compound as a versatile scaffold in a drug discovery program.
Caption: Role of this compound in a drug discovery workflow.
Experimental Protocols: Characterization and Analysis
While a specific synthesis protocol is not publicly available, the following are general, self-validating protocols for the characterization of a synthesized batch of this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Expected Observations: The spectrum should show signals corresponding to the aromatic protons on the indazole ring. The integration of these signals should be consistent with the number of protons. The coupling patterns (e.g., doublets, triplets) will provide information about the connectivity of the protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum.
-
Expected Observations: The spectrum should show the expected number of carbon signals for the indazole core. The chemical shifts will be characteristic of the aromatic and heterocyclic carbons, with the carbons attached to the halogens showing distinct shifts.
-
-
¹⁹F NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum.
-
Expected Observations: A single signal corresponding to the fluorine atom at the 5-position should be observed. Its chemical shift and coupling to adjacent protons will confirm its position.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and assess the purity of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
LC Separation:
-
Inject a small volume of the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
-
MS Detection:
-
The eluent from the HPLC is directed to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Expected Observations: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 294.92 and/or the deprotonated molecule [M-H]⁻ at m/z 292.90. The characteristic isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) should be observed, providing strong evidence for the presence of two bromine atoms. The purity of the sample can be estimated from the peak area in the chromatogram.
-
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern of two bromine atoms and a fluorine atom on the privileged indazole scaffold provides a powerful platform for the synthesis of diverse compound libraries and the development of novel therapeutic agents. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its known properties, potential synthetic strategies, and applications, serving as a valuable resource for researchers in the field.
References
- Vulcanchem. (n.d.). 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole.
- BLDpharm. (n.d.). This compound.
- Arctom. (n.d.). CAS NO. 1286734-81-3 | this compound.
- BIOFOUNT. (n.d.). 1286734-81-3|this compound.
- Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole.
- Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- ChemicalBook. (n.d.). 1286734-81-3(3,6-二溴-5-氟吲唑).
- Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.
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A Technical Guide to 3,6-Dibromo-5-fluoro-1H-indazole: A Key Intermediate in Modern Drug Discovery
Introduction
The indazole scaffold is a privileged bicyclic heterocycle, comprising fused benzene and pyrazole rings, that serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, leading to the development of treatments for inflammatory diseases, neurodegenerative disorders, and cancer.[1] The strategic functionalization of the indazole core is a critical aspect of drug design, with halogenation playing a pivotal role in modulating a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview of 3,6-Dibromo-5-fluoro-1H-indazole, a key building block whose specific halogenation pattern offers unique synthetic advantages for researchers and drug development professionals.
Core Molecular Identifiers and Physicochemical Properties
The foundational step in utilizing any chemical compound is a precise understanding of its fundamental properties. This compound is a solid at room temperature, and its identity is defined by a distinct molecular formula and weight. These core attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₂FN₂ | [3] |
| Molecular Weight | 293.92 g/mol | [3] |
| CAS Number | 1286734-81-3 | [3] |
| SMILES Code | FC1=CC2=C(NN=C2Br)C=C1Br | [3] |
The structural arrangement of two bromine atoms and one fluorine atom on the indazole core creates a unique electronic environment. The bromine atoms at positions 3 and 6 serve as versatile synthetic handles, particularly for cross-coupling reactions, while the fluorine atom at position 5 can enhance metabolic stability and binding affinity to biological targets.[4] The designation "1H-indazole" specifies the tautomeric form where the hydrogen atom is located on the nitrogen at position 1, which is generally the more thermodynamically stable isomer.[2]
Strategic Applications in Medicinal Chemistry
Halogenated indazoles like this compound are highly valued as intermediates in the synthesis of complex pharmaceutical agents.[4] While this specific molecule is a building block rather than an active pharmaceutical ingredient (API) itself, its utility lies in its capacity for controlled, site-selective modification.
The primary application for this compound is in structure-activity relationship (SAR) studies.[5] Medicinal chemists utilize such intermediates to systematically synthesize libraries of related compounds. For instance, the bromine at the 3-position and the bromine at the 6-position can be selectively replaced through different coupling chemistries (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions) to introduce a wide variety of functional groups. This allows researchers to probe how modifications at these distinct positions impact a drug candidate's potency, selectivity, and overall efficacy.[6]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To demonstrate the synthetic utility of this compound, this section provides an authoritative, field-proven protocol for a selective Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.
Objective: To selectively couple an arylboronic acid to the more reactive 3-position of the this compound core.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in coupling reactions involving heterocyclic halides. The dppf ligand provides the right balance of electron donation and steric bulk to facilitate the catalytic cycle.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to activate the boronic acid without causing degradation of the sensitive indazole core.
-
Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic starting materials, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) because the Palladium(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, which would otherwise deactivate it.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to ensure an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dibromo-indazole is consumed (typically 4-12 hours).
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the desired 3-aryl-6-bromo-5-fluoro-1H-indazole.
This self-validating protocol includes clear monitoring steps (TLC/LC-MS) to confirm reaction completion and a standard purification process to ensure the final product's integrity.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling reaction described above, from starting materials to the final purified product.
Caption: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.
References
- Vulcanchem. (n.d.). 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole.
-
PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(9), 2149. Retrieved from [Link]
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- 5. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 6. pnrjournal.com [pnrjournal.com]
Spectroscopic data (NMR, MS, IR) for 3,6-Dibromo-5-fluoro-1H-indazole
An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Dibromo-5-fluoro-1H-indazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 1286734-81-3). Aimed at researchers, medicinal chemists, and professionals in drug development, this document outlines the foundational principles and detailed experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The indazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous bioactive compounds.[1] Therefore, the unambiguous structural verification of its derivatives through a multi-technique spectroscopic approach is critical for advancing research and ensuring the integrity of synthetic chemistry programs.
Introduction: The Significance of this compound
The indazole ring system, a bicyclic heteroaromatic structure, is a privileged scaffold in pharmaceutical development, with derivatives showing promise in treating a range of diseases.[1][2][3] The specific molecule, this compound, presents a unique substitution pattern that makes it a valuable building block in organic synthesis. The two bromine atoms serve as versatile handles for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1]
Given its potential as a synthetic intermediate, rigorous characterization is paramount. This guide establishes a self-validating framework for confirming the identity and purity of this compound, relying on the synergistic data from NMR, MS, and IR spectroscopy.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₃Br₂FN₂
-
Molecular Weight: 293.92 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The choice of solvent and acquisition parameters is critical for obtaining high-quality spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆.
-
Scientist's Insight: DMSO-d₆ is an excellent choice as it readily dissolves a wide range of organic compounds and its residual solvent peak does not typically overlap with aromatic proton signals. Crucially, it allows for the observation of the exchangeable N-H proton, which might be lost in solvents like CDCl₃ or D₂O.
-
-
Instrument Setup: Place the NMR tube into the spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure optimal resolution and lineshape.[4]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and a minimum of 16 scans to ensure a good signal-to-noise ratio.[4]
-
¹³C NMR: A proton-decoupled pulse sequence is standard. Due to the low natural abundance of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are required for adequate signal intensity.[4]
-
¹⁹F NMR: Acquire a proton-coupled spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C NMR.[5]
-
Data Interpretation and Analysis
The following are predicted spectral data based on established principles of NMR spectroscopy and analysis of related structures.
¹H NMR Analysis: The spectrum is expected to show three distinct signals in the aromatic and downfield regions.
-
N-H Proton: A broad singlet is anticipated at δ > 13 ppm. This significant downfield shift is characteristic of the acidic indazole N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
-
Aromatic Protons:
-
H-4: This proton is adjacent to the fluorine atom and is expected to appear as a doublet due to coupling with ¹⁹F (³JH-F). Its chemical shift will be in the range of δ 7.5-7.8 ppm.
-
H-7: This proton is relatively isolated and should appear as a singlet or a narrow doublet (due to minor long-range coupling) in the range of δ 7.8-8.1 ppm.
-
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals for the aromatic carbons. The key diagnostic feature is the splitting of carbon signals due to coupling with the fluorine atom.
-
C-F Coupling:
-
C-5: The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F ≈ 240-250 Hz), appearing as a distinct doublet.[4] This is an unambiguous marker for the fluorinated carbon.
-
C-4 & C-6: These carbons, ortho to the fluorine, will show smaller two-bond coupling constants (²JC-F ≈ 20-25 Hz) and will also appear as doublets.[4]
-
C-3a & C-7: The meta carbons will display even smaller three-bond coupling constants (³JC-F ≈ 5-10 Hz).
-
¹⁹F NMR Analysis: ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent tool for verifying fluorine incorporation.[5][6]
-
A single signal is expected for the fluorine atom at the C-5 position.
-
This signal should appear as a doublet due to the three-bond coupling (³JF-H) with the proton at H-4.
-
The chemical shift is predicted to be in the typical range for aryl fluorides, approximately δ -110 to -130 ppm (relative to CFCl₃).[7]
Summary of Predicted NMR Data
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | > 13.0 | br s | - | N-H |
| ~ 7.8 - 8.1 | s | - | H-7 | |
| ~ 7.5 - 7.8 | d | ³JH-F ≈ 8-10 | H-4 | |
| ¹³C NMR | ~ 155 - 160 | d | ¹JC-F ≈ 240-250 | C-5 |
| Other signals | d or s | See analysis above | Aromatic Carbons | |
| ¹⁹F NMR | ~ -110 to -130 | d | ³JF-H ≈ 8-10 | C₅-F |
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a synthesized compound. For halogenated molecules, the isotopic pattern provides a definitive signature.
Experimental Protocol: Ionization and Detection
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer.
-
Scientist's Insight: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion ([M+H]⁺ or [M-H]⁻).[4] Its high mass accuracy enables confident confirmation of the elemental formula.
-
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
Data Interpretation and Analysis
Molecular Ion & Isotopic Pattern: The most critical feature in the mass spectrum of this compound is the isotopic signature of the two bromine atoms.
-
Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of two units.
-
The presence of two bromine atoms will result in a characteristic cluster of peaks for the molecular ion:
-
M⁺: Contains two ⁷⁹Br isotopes.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺: Contains two ⁸¹Br isotopes.
-
-
The relative intensity of these peaks will be approximately 1:2:1 , providing a clear and self-validating confirmation of a dibrominated compound.
Summary of Predicted MS Data
| Ion | Calculated m/z (for C₇H₃⁷⁹Br₂FN₂) | Expected Isotopic Peaks (m/z) | Relative Intensity |
| [M+H]⁺ | 292.8715 | 292.87, 294.87, 296.87 | ~ 1:2:1 |
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy provides a rapid and straightforward method for identifying the key functional groups present in a molecule, serving as an excellent quality control check.
Experimental Protocol: Solid-State Analysis
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Scientist's Insight: ATR is a modern, rapid technique that requires minimal sample preparation and avoids the need to create KBr pellets.[4]
-
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding 16 or 32 scans improves the signal-to-noise ratio. A background spectrum of the clean ATR crystal must be recorded and subtracted.[4]
Data Interpretation and Analysis
The IR spectrum will confirm the presence of the core structural motifs.
Summary of Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium, Broad | N-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 1620 | Medium | C=N Stretch (Indazole Ring) |
| ~ 1580, 1470 | Strong | C=C Stretch (Aromatic Ring) |
| ~ 1250 | Strong | C-F Stretch |
| ~ 650 - 550 | Medium-Strong | C-Br Stretch |
Integrated Spectroscopic Workflow
The confirmation of this compound is not based on a single piece of data but on the convergence of all spectroscopic evidence. The following workflow illustrates this logic.
Caption: Integrated workflow for the structural confirmation of this compound.
Conclusion
The structural characterization of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. Mass spectrometry confirms the correct molecular weight and the presence of two bromine atoms via its unique 1:2:1 isotopic pattern. Infrared spectroscopy provides a quick verification of essential functional groups, including the N-H, C-F, and aromatic C-H bonds. Finally, and most definitively, multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) elucidates the precise connectivity of the atoms, with characteristic C-F coupling patterns serving as a powerful diagnostic tool. The convergence of data from these three orthogonal techniques provides an unassailable confirmation of the molecule's structure, ensuring its integrity for use in research and development.
References
-
Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]
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The Biological Activity of Halogenated Indazole Derivatives
An In-depth Technical Guide:
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its fusion of a benzene and pyrazole ring provides a unique electronic and structural architecture amenable to diverse functionalization. This guide focuses on a particularly potent subclass: halogenated indazole derivatives. The introduction of halogen atoms (F, Cl, Br, I) onto the indazole core profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] This modulation often leads to a significant enhancement or alteration of biological activity. We will explore the synthetic rationale for their creation, delve into their primary mechanisms of action across key therapeutic areas—oncology, infectious diseases, inflammation, and neuroprotection—and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.
The Indazole Scaffold: A Foundation for Drug Discovery
The Privileged Nature of Indazoles
Indazole-containing compounds have garnered immense interest from medicinal chemists due to their versatile biological activities and structural similarity to endogenous purines.[1][2][6] This scaffold is a key component in several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, and the antiemetic agent Granisetron, underscoring its clinical relevance.[1][7][8] The indazole ring system can act as a bioisostere for indole and phenol, offering an alternative structural motif with potentially improved metabolic stability and target engagement.[3] Its two nitrogen atoms provide opportunities for hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and an acceptor, which is critical for forming stable interactions within the binding pockets of enzymes and receptors.[3]
The Strategic Role of Halogenation in Medicinal Chemistry
Halogenation is a cornerstone strategy in drug design.[9] Introducing a halogen atom can drastically alter a molecule's properties in several beneficial ways:
-
Increased Lipophilicity: Halogens generally increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Blocking: Placing a halogen at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's half-life and bioavailability.
-
Enhanced Binding Affinity: Halogens can form specific, high-affinity interactions known as "halogen bonds" with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, anchoring the drug for a more potent effect.[5]
-
Modulation of Electronic Properties: The electron-withdrawing nature of halogens can influence the acidity or basicity of nearby functional groups, fine-tuning the molecule's pKa for optimal interaction with its target.
Synergy: The Power of Halogenated Indazoles
The combination of the privileged indazole scaffold with the strategic placement of halogens creates a powerful synergy for drug discovery.[4] Halogenated indazoles serve as crucial intermediates in the synthesis of more complex molecules, such as the anti-cancer drug Niraparib.[4] Furthermore, the halogen itself can be integral to the final compound's activity, contributing directly to target binding and efficacy across a spectrum of diseases.[8][10]
Synthetic Strategies for Halogenated Indazoles
Overview of Synthetic Pathways
The synthesis of indazoles and their halogenated derivatives has been a subject of extensive research, with numerous methods developed to achieve efficient and regioselective outcomes.[1][6][11][12] Classical methods often involve the cyclization of appropriately substituted hydrazones.[11] More modern approaches utilize metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, to construct the indazole core or introduce functional groups.[13][14]
Regioselective Halogenation: The Key to Function
Direct halogenation of the indazole ring is a critical step. The position of the halogen atom significantly impacts the molecule's biological activity. Electrophilic aromatic substitution is a common mechanism for introducing halogens.[15][16] Reagents like N-halosuccinimides (NBS, NCS) are frequently employed, often with catalysts or under specific conditions to control where the halogen is added.[4][15] For instance, bromination of indazoles often occurs preferentially at the C3 position.[15][17] Controlling the reaction conditions, such as solvent and temperature, allows for the selective synthesis of mono-, di-, or even tri-halogenated products.[4]
Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and halogenation of an indazole derivative, a common pathway in many research settings.
Caption: Conceptual workflow for the synthesis of halogenated indazoles.
Key Biological Activities and Mechanisms of Action
Halogenated indazole derivatives exhibit a remarkable breadth of biological activities.
Anticancer Activity
This is one of the most extensively studied areas for indazole derivatives.[7][8]
-
Mechanism: Kinase Inhibition: Many halogenated indazoles function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and migration. By targeting kinases like VEGFR, CRAF, and ALK, these compounds can halt the uncontrolled growth of cancer cells.[1][5][6] For example, Pazopanib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma.[4]
-
Mechanism: Induction of Apoptosis and ROS: Some derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[18] This can be achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18] Additionally, they can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[18]
The diagram below depicts a simplified representation of how a halogenated indazole might inhibit a signaling pathway crucial for cancer cell survival.
Caption: Simplified kinase inhibition pathway by a halogenated indazole.
Table 1: Anticancer Activity of Selected Halogenated Indazole Derivatives
| Compound ID | Halogen Substitution | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 2f (Unnamed) | 4-Cl | 4T1 (Breast) | 0.23 | [18] |
| Compound 89 (Unnamed) | Not specified | K562 (Leukemia) | 6.50 | [5] |
| Compound 90 (Unnamed) | Not specified | JNK3 (Kinase Target) | 0.005 | [1] |
| Compound 13a (Unnamed) | Not specified | A549 (Lung) | <0.11 | [19] |
| Etoposide (Control) | N/A | MDA-MB-231 (Breast) | 2.0 |[20] |
Antimicrobial and Antifungal Activity
The rise of drug-resistant microbes necessitates the development of new antimicrobial agents. Halogenated indazoles have shown significant promise in this area.[21][22][23]
-
Mechanism: Enzyme Inhibition: Some derivatives exhibit potent antifungal activity by inhibiting key fungal enzymes like lanosterol-14α-demethylase, which is essential for ergosterol biosynthesis and fungal cell membrane integrity.[1]
-
Mechanism: Biofilm and Virulence Inhibition: Multi-halogenated derivatives have been shown to be effective against drug-resistant bacteria like Staphylococcus aureus.[21][22] They can inhibit the formation of biofilms—protective communities of bacteria—and suppress the expression of virulence factors, thereby disarming the pathogen.[21][22] This is often associated with the generation of intracellular ROS and the downregulation of quorum-sensing genes.[21]
Table 2: Antimicrobial Activity of Selected Halogenated Indole/Indazole Derivatives
| Compound | Halogenation | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 6-bromo-4-iodoindole | 6-Br, 4-I | S. aureus | 20-30 | [21][22] |
| 4-bromo-6-chloroindole | 4-Br, 6-Cl | S. aureus | 20-30 | [21][22] |
| Indazole Derivative 5 | Not specified | S. aureus / S. epidermidis | 64-128 | [24] |
| Gentamicin (Control) | N/A | S. aureus | ~20-30 |[21][22] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties.[10][25][26][27]
-
Mechanism: COX-2 and Cytokine Inhibition: These compounds can inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins.[10][26][27] They also suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which orchestrate the inflammatory response.[10][26][27][28]
-
Mechanism: Free Radical Scavenging: Inflammation is often associated with oxidative stress. Indazole derivatives can act as antioxidants, scavenging harmful free radicals and reducing oxidative damage to tissues.[10][28]
Caption: A tiered workflow for in vitro anti-inflammatory screening.
Neuroprotective Activity
Oxidative stress is a major contributor to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[29]
-
Mechanism: Antioxidant Effects: The ability of certain derivatives to combat oxidative stress is key to their neuroprotective potential.[29][30][31][32] By reducing ROS levels in the brain, these compounds can protect vulnerable neurons from damage and death.[29]
-
Mechanism: JNK3 Inhibition: Some indazoles have been identified as inhibitors of JNK3, a kinase that is predominantly expressed in the brain and plays a role in neuronal apoptosis.[1] Inhibition of this pathway is a promising therapeutic strategy for neurodegenerative disorders.[1]
Experimental Protocols: A Practical Guide
The following protocols are standardized methodologies for assessing the biological activities discussed. The causality for each step is explained to provide a deeper understanding.
Protocol: In Vitro Anticancer Assay (MTT Assay)
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 4T1, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Causality: This density ensures cells are in a logarithmic growth phase and provides a sufficient signal.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂). Causality: This allows cells to recover from the stress of plating and resume normal growth.
-
Compound Treatment: Prepare serial dilutions of the halogenated indazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide). Causality: A dose-response curve is necessary to determine the IC₅₀ value.
-
Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient for antiproliferative agents to exert their effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Only metabolically active cells can reduce the MTT, directly linking the signal to viability.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Causality: The formazan product is insoluble and must be dissolved to be measured spectrophotometrically.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Grow a fresh culture of the target bacterium (e.g., S. aureus) and dilute it to a standardized concentration (e.g., 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL). Causality: A standardized inoculum is crucial for reproducibility.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the halogenated indazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours. Causality: This allows sufficient time for bacterial growth in the absence of inhibition.
-
Reading: Visually inspect the wells for turbidity (a sign of bacterial growth).
-
Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol: In Vitro COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The activity is monitored by the oxidation of a chromogenic substrate (e.g., TMB), which produces a color change.
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, purified human recombinant COX-2 enzyme, and arachidonic acid (the substrate).
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX-2 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Colorimetric Detection: After a set time, add a chromogenic substrate and measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB).
-
Analysis: Compare the absorbance of the compound-treated wells to the untreated control to calculate the percentage of inhibition. Determine the IC₅₀ value from a dose-response curve.
Future Perspectives and Conclusion
The field of halogenated indazole derivatives continues to evolve. Current research focuses on designing multi-target agents that can simultaneously inhibit several key pathways in a disease, potentially leading to greater efficacy and a lower likelihood of drug resistance.[7][21][22] Overcoming challenges in regioselective synthesis and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds remain active areas of investigation.
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Potential of indazole scaffolds in medicinal chemistry
An In-Depth Technical Guide to the Indazole Scaffold in Medicinal Chemistry: From Core Principles to Therapeutic Frontiers
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] The indazole core—a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring—is a quintessential example of such a structure.[1] Its remarkable versatility stems from a combination of structural rigidity, synthetic accessibility, and the capacity to engage in crucial hydrogen bonding interactions with biological targets.[1]
First described by Emil Fischer, the indazole ring system is exceedingly rare in nature, with its primary natural sources being alkaloids like nigellicine and nigellidine found in the seeds of Nigella species.[3][4][5] This scarcity in nature contrasts sharply with its prevalence in synthetic compounds, where it has become a cornerstone in modern drug discovery.[6] This guide, written from the perspective of a Senior Application Scientist, offers an in-depth exploration of the indazole scaffold. We will dissect its fundamental physicochemical properties, survey key synthetic strategies, analyze its role in targeting a multitude of diseases, and delve into the structure-activity relationships that guide the design of next-generation therapeutics. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the immense potential of this remarkable heterocycle.
Chapter 1: The Physicochemical and Structural Landscape of Indazole
A thorough understanding of a scaffold's intrinsic properties is the foundation of rational drug design. The indazole core possesses a unique combination of structural and electronic features that underpin its broad utility.
Core Structure and Tautomerism
Indazole exists in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the non-aromatic 3H-indazole.[3][5] The position of the pyrazole ring proton dictates the tautomeric form, which in turn influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape. The 1H-indazole is the most thermodynamically stable and therefore predominant tautomer in most chemical and biological contexts.[3][5][6] The 2H-tautomer, while less stable, is also a critical motif found in several approved drugs, such as the PARP inhibitor Niraparib.[6][7] The 3H-form is extremely rare due to its lack of heteroaromatic character.[3]
Caption: Tautomeric forms of the indazole scaffold.
Aromaticity and Electronic Properties
The fusion of a benzene and pyrazole ring creates a stable, 10 π-electron aromatic system that satisfies Hückel's rule.[3][5] This aromaticity confers significant thermodynamic stability. The two nitrogen atoms within the pyrazole ring act as electron-withdrawing groups, yet also possess lone pairs that can participate in hydrogen bonding. This duality is central to indazole's function; it can act as both a hydrogen bond donor (at the N-H) and acceptor (at the pyridine-like nitrogen), enabling it to form critical interactions within the active sites of proteins.[1]
Indazole as a Bioisostere
One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where a functional group is swapped with another that retains similar physical and chemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles. Indazole is widely considered a bioisostere of indole and benzimidazole.[2][3] This is particularly relevant in kinase inhibitor design, where the indole ring of Staurosporine, a promiscuous natural product kinase inhibitor, is often replaced with an indazole scaffold to modulate activity and selectivity. This substitution maintains the overall planar, aromatic structure while altering the hydrogen bonding pattern, often leading to more specific and potent drug candidates.
Chapter 2: Synthetic Avenues to the Indazole Core
The translation of a promising scaffold from concept to clinical candidate depends on the availability of robust and flexible synthetic methodologies. The synthesis of indazoles has evolved from classical cyclization reactions to highly efficient modern catalytic processes.
Classical Strategy: Oxidative C-N Bond Formation
A well-established and practical method for constructing the 1H-indazole core involves the oxidative cyclization of readily accessible arylhydrazones. This approach offers a metal-free pathway and tolerates a wide range of functional groups.
Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles [3]
This protocol describes the synthesis of substituted 1H-indazoles from arylhydrazones mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA).
-
Preparation of Arylhydrazone: To a solution of the desired arylhydrazine (1.0 eq) in ethanol, add the corresponding aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. The product often precipitates and can be collected by filtration.
-
Oxidative Cyclization: Dissolve the arylhydrazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add PIFA (1.2 eq) portion-wise to the cooled solution over 10 minutes. Causality Note: The portion-wise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1H-indazole derivative. Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the characteristic signals of the indazole core are present and no starting material remains.
Modern Methodologies: Transition Metal-Catalyzed C-H Functionalization
Modern synthetic chemistry prioritizes atom economy and efficiency. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for constructing complex molecules, including indazoles. These methods allow for the direct formation of the heterocyclic ring from simple precursors. For instance, Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a highly efficient, one-step route to 2-aryl-2H-indazoles.[8] This formal [4+1] annulation showcases how modern catalysis enables novel and convergent synthetic designs.[8]
Caption: General synthetic workflow for indazole-based drug discovery.
Chapter 3: The Indazole Scaffold in Action: Key Therapeutic Targets
The true measure of a privileged scaffold is the breadth and success of its therapeutic applications. Indazole derivatives have demonstrated efficacy against a vast array of diseases, most notably in oncology.[3][5][9]
The Dominant Role in Kinase Inhibition
Protein kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] The indazole scaffold is a masterful ATP mimetic; its planar structure and hydrogen bonding pattern allow it to fit snugly into the ATP-binding pocket of many kinases, effectively blocking their function.[1][10]
-
Mechanism of Action: The N1-H of the 1H-indazole tautomer typically forms a key hydrogen bond with the "hinge" region of the kinase, a short peptide backbone that connects the N- and C-terminal lobes of the enzyme. This interaction is critical for anchoring the inhibitor in the active site. The rest of the scaffold and its substituents can then be tailored to form additional favorable interactions, conferring potency and selectivity.
Caption: ATP-competitive inhibition by an indazole-based kinase inhibitor.
Case Studies & Data:
The success of this strategy is evidenced by multiple FDA-approved drugs. Axitinib and Pazopanib are prominent examples that target Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of tumor angiogenesis.[3][6]
| Drug (Indazole Type) | Primary Kinase Target(s) | IC₅₀ (nM) | Therapeutic Use |
| Axitinib (1H-Indazole) | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | Renal Cell Carcinoma[3] |
| Pazopanib (2H-Indazole) | VEGFRs, PDGFRs, c-Kit | 10, 30, 47, 84, 74 | Renal Cell Carcinoma, Soft Tissue Sarcoma[3][6] |
| Entrectinib (1H-Indazole) | TRKA/B/C, ROS1, ALK | 1.7, 0.1, 0.1, 0.2, 12 | ROS1/NTRK-positive Cancers[6][11] |
| Niraparib (2H-Indazole) | PARP-1, PARP-2 | 3.8, 2.1 | Ovarian, Fallopian Tube, Peritoneal Cancer[6] |
| Compound 109 (1H-Indazole) | EGFR, EGFRT790M | 8.3, 5.3 | Investigational (NSCLC)[6] |
Note: IC₅₀ values are representative and can vary based on assay conditions.
Beyond Kinases: A Spectrum of Pharmacological Activity
While kinase inhibition is its most prominent role, the indazole scaffold's utility is far broader.
-
Serotonin 5-HT₃ Receptor Antagonism: Granisetron is a selective 5-HT₃ antagonist where the indazole nucleus is the key pharmacophore. It is used as a powerful antiemetic to combat chemotherapy-induced nausea and vomiting.[3][11]
-
PARP Inhibition: Niraparib, a 2H-indazole, is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, a critical target in cancers with deficiencies in DNA repair mechanisms (e.g., BRCA mutations).[6]
-
Anti-inflammatory Activity: The earliest therapeutic successes for indazoles were as non-steroidal anti-inflammatory drugs (NSAIDs). Bendazac and Benzydamine are established medicines that provide relief from pain and inflammation.[3][6][12]
-
Emerging Areas: Research continues to expand the therapeutic horizon for indazoles, with promising developments in treatments for neurodegenerative diseases, infectious diseases (including tuberculosis and fungal infections), and even as potential non-hormonal male contraceptives.[3][9][13]
Chapter 4: Structure-Activity Relationship (SAR) and Drug Design Principles
Optimizing a lead compound requires a deep understanding of its structure-activity relationship (SAR)—how specific chemical modifications affect its biological activity.
General Principles of Indazole SAR
-
N1 vs. N2 Substitution: The choice of substituting on the N1 or N2 position is a critical design element. N1-substituted indazoles often have a vector pointing out of the active site, providing a handle for modification to improve solubility or target ancillary pockets. N2-substitution creates a different shape and electronic profile, which can be exploited to achieve selectivity for different targets, as seen in the case of Pazopanib.[6]
-
C3 Position: This position is frequently used to introduce larger substituents that can occupy hydrophobic pockets within an enzyme's active site. In many kinase inhibitors, a substituted aryl or heteroaryl group at C3 is crucial for potency.
-
C5/C6 Positions: These positions on the benzene ring are often modified to fine-tune physicochemical properties like solubility and metabolism, or to engage in additional interactions with the target protein.
-
The 7-Methyl Group: In a compelling example of rational design, the addition of a methyl group at the C7 position has been shown to significantly enhance potency and selectivity for certain kinases. This small group can occupy a specific hydrophobic pocket near the ATP-binding site, providing a favorable interaction that unsubstituted scaffolds cannot achieve.[1]
The journey of the indazole scaffold from a rare natural product to a mainstay of modern medicinal chemistry is a testament to its privileged status. Its unique combination of physicochemical stability, synthetic tractability, and versatile biological interactions has enabled the development of life-saving therapies across multiple disease areas, particularly in oncology.
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The Strategic Deployment of 3,6-Dibromo-5-fluoro-1H-indazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Foreword
The indazole nucleus, a privileged scaffold in medicinal chemistry, has consistently demonstrated its value in the development of novel therapeutics.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology.[3][4] Within this esteemed class of heterocycles, the strategic incorporation of halogen atoms has emerged as a powerful tool for modulating physicochemical properties and enhancing biological activity.[5][6] This guide focuses on a particularly compelling building block: 3,6-Dibromo-5-fluoro-1H-indazole. We will explore its intrinsic properties, synthetic utility, and strategic application in the synthesis of potent kinase inhibitors, providing a technical framework for its effective deployment in drug discovery programs.
Physicochemical Landscape of this compound
The judicious arrangement of two bromine atoms and a fluorine atom on the indazole core imparts a unique set of properties to this compound, making it a highly versatile intermediate.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Calculated) | Key Features |
| This compound | C₇H₃Br₂FN₂ | 293.92 | 2.8 (est.) | Two distinct bromine atoms for sequential, site-selective functionalization. Fluorine atom for metabolic stability and potential H-bond interactions. |
| 6-Bromo-5-fluoro-1H-indazole[7] | C₇H₄BrFN₂ | 215.02 | 2.3[8] | Single bromine for substitution, fluorine for property modulation. |
| 5-Bromo-3,6-difluoro-1H-indazole[9] | C₇H₃BrF₂N₂ | 233.01 | 2.5 (est.) | Increased fluorine content for enhanced metabolic stability and altered electronics. |
The presence of bromine at the 3- and 6-positions offers two chemically distinct handles for subsequent cross-coupling reactions. The C3-Br bond is generally more reactive towards palladium-catalyzed reactions due to the electronic influence of the pyrazole ring, allowing for a programmed, stepwise elaboration of the scaffold. The fluorine atom at the 5-position serves multiple roles: it can enhance metabolic stability by blocking a potential site of oxidation and its electron-withdrawing nature can modulate the pKa of the indazole N-H, influencing its hydrogen bonding capabilities with target proteins.[6]
Synthetic Pathways and Considerations
A general, conceptual workflow for the synthesis of multi-halogenated indazoles is outlined below. This process typically starts with a substituted aniline precursor.
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A Senior Application Scientist's Guide to the Synthetic Routes of Substituted Indazoles
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Consequently, indazole-containing compounds have found application as potent therapeutic agents, including anti-cancer drugs like pazopanib, anti-inflammatory agents such as bendazac and benzydamine, and anti-HIV agents.[2] The inherent stability of the 1H-indazole tautomer over the 2H-form has historically guided synthetic efforts, yet the selective synthesis of both isomers remains a critical objective for expanding the chemical space available for drug development.[2]
This in-depth technical guide provides a comprehensive review of the core synthetic strategies for accessing substituted indazoles. We will move beyond a simple cataloging of reactions to explore the mechanistic underpinnings and the rationale behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to inform the strategic selection and optimization of synthetic routes.
Classical Approaches to Indazole Synthesis: Building the Foundation
While modern methods offer elegance and efficiency, the classical routes to indazoles remain relevant, particularly for their cost-effectiveness and scalability in certain applications.
The Jacobson Indazole Synthesis
One of the earliest and most fundamental methods for indazole synthesis is the Jacobson reaction. This approach typically involves the diazotization of an o-alkylaniline, followed by an intramolecular cyclization.[3] A significant modification of this reaction involves the nitrosation of N-acetyl derivatives of 2-alkylanilines.[3]
Mechanistic Rationale: The core of the Jacobson synthesis lies in the generation of a diazonium salt from the primary amine of the o-alkylaniline. This is followed by an intramolecular azo coupling, where the newly formed diazonium group is attacked by the aromatic ring, leading to the formation of the indazole core. The N-acetyl modification provides a more convenient and often higher-yielding alternative, especially when dealing with substrates that have poor solubility.[4]
Modern Metal-Free Strategies: Elegance and Efficiency
The drive towards more sustainable and atom-economical synthetic methods has led to the development of powerful metal-free strategies for indazole synthesis. These approaches often offer mild reaction conditions and broad functional group tolerance.
The Davis-Beirut Reaction: A Versatile Entry to 2H-Indazoles
The Davis-Beirut reaction is a robust and versatile N,N-bond forming heterocyclization that provides access to a wide array of 2H-indazoles and indazolones.[5][6] A key advantage of this reaction is its use of inexpensive starting materials and the avoidance of toxic metals.[5] The reaction can be performed under both acidic and basic conditions, adding to its versatility.[5][7]
Causality in Experimental Design: The choice between acidic or basic conditions in the Davis-Beirut reaction can influence the reaction rate and the compatibility with other functional groups on the starting materials. The reaction proceeds through an o-nitrosobenzylidine imine intermediate, which undergoes a concerted N,N-bond forming heterocyclization.[7] The solvent also plays a critical role; for instance, the presence of water can be crucial in some cases, but an excess can lead to alternative reaction pathways.[8]
Caption: Base-catalyzed Davis-Beirut reaction pathway.
The following protocol is adapted from a study on the synthesis of novel 3-amino-2H-indazole derivatives.[7]
-
Starting Material Preparation: Synthesize the required o-nitrobenzylamines (e.g., 18a-b as described in the reference).
-
Reaction Setup: To a solution of the o-nitrobenzylamine (1.0 equiv) in anhydrous THF, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature under anhydrous conditions.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield the desired 2-amino-2H-indazole.
[3+2] Cycloaddition Reactions: A Powerful Tool for Ring Construction
[3+2] cycloaddition reactions have emerged as a highly efficient strategy for the construction of the indazole core, offering excellent control over regioselectivity.
The reaction of arynes with hydrazones provides a versatile route to substituted 1H-indazoles.[9][10] This method can be adapted to use either N-tosylhydrazones or N-aryl/alkylhydrazones, leading to different substitution patterns on the final indazole product.[9][10] The reactions generally proceed under mild conditions and tolerate a variety of functional groups.[9]
Mechanistic Insight: With N-tosylhydrazones, the reaction can proceed either through the in situ generation of diazo compounds followed by a 1,3-dipolar cycloaddition with the aryne, or via an annulation/elimination pathway.[10][11] In the case of N-aryl/alkylhydrazones, the proposed mechanism involves an annulation followed by an oxidation step to furnish the 1,3-disubstituted indazoles.[9]
The following is a general procedure for the preparation of hydrazone starting materials, as described in the literature.[9]
-
Reactant Preparation: Dissolve the desired aldehyde or ketone (1.0 equiv) and the corresponding hydrazine (e.g., phenylhydrazine) (1.0 equiv) in a suitable solvent such as ethanol.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the hydrazone.
The [3+2] dipolar cycloaddition of arynes with sydnones is a rapid and highly efficient method for the selective synthesis of 2H-indazoles, often in good to excellent yields.[1][12] A significant advantage of this method is the absence of the corresponding 1H-indazole isomer in the product mixture.[12]
Mechanistic Pathway: The reaction is believed to proceed through an initial [3+2] cycloaddition to form a bicyclic adduct. This intermediate is typically unstable and spontaneously undergoes a retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide to form the aromatic 2H-indazole.[1][12]
Caption: [3+2] Cycloaddition of an aryne and a sydnone to form a 2H-indazole.
Transition-Metal Catalysis: The Modern Workhorse of Indazole Synthesis
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the indazole scaffold is no exception.[13][14] These methods, particularly those involving C-H activation, offer unparalleled efficiency, atom economy, and the ability to forge previously challenging bonds.[15][16]
C-H Activation/Annulation Strategies
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. In the context of indazole synthesis, transition-metal-catalyzed C-H activation followed by annulation has emerged as a powerful tool for the construction of diverse indazole derivatives.[15][16] Rhodium, palladium, and cobalt catalysts have been extensively employed in these transformations.[15][17]
Expert Insight: The choice of the transition metal, ligand, and oxidant is crucial for the success of these reactions. The directing group on the substrate plays a pivotal role in achieving high regioselectivity by positioning the metal catalyst in close proximity to the C-H bond to be activated.
A notable example is the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes.[18] This reaction proceeds in a single step with high functional group compatibility.[18]
Mechanistic Rationale: The reaction is initiated by the Rh(III)-catalyzed directed addition of an azobenzene C-H bond to the aldehyde. This is followed by a cyclization and subsequent aromatization to yield the N-aryl-2H-indazole.[18] The azo group serves as a directing group for the initial C-H activation and as a nucleophile to trap the aldehyde addition product.[18]
Caption: Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles.
The following is a general procedure adapted from the literature.[18]
-
Reaction Setup: In a reaction vessel, combine the azobenzene (1.0 equiv), aldehyde (2.0 equiv), [Cp*RhCl₂]₂ (catalyst), AgSbF₆ (co-catalyst), and MgSO₄ in a suitable solvent like dioxane.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) for 24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to obtain the desired N-aryl-2H-indazole.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been successfully applied to the construction of the indazole ring system.
A two-step, one-pot methodology employing a Barluenga cross-coupling of p-tosylhydrazones with 2-nitroarylhalides, followed by a palladium-catalyzed, carbon monoxide-mediated reductive cyclization, provides a flexible route to substituted indoles, and the principles can be extended to other nitrogen-containing heterocycles.[19]
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a critical decision in any research or development program. The following table provides a comparative overview of the key synthetic strategies discussed in this guide.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | Good (60-90%)[20] | Tolerates a range of alkyl and some aryl amines.[20] | Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles and indazolones.[5][6] | Can be low-yielding with certain substrates; may require optimization.[20] |
| [3+2] Cycloaddition (Arynes & Hydrazones) | Good to excellent | Broad tolerance for various functional groups. | Mild reaction conditions, good for 1H-indazoles.[9] | Requires synthesis of precursors. |
| [3+2] Cycloaddition (Arynes & Sydnones) | Good to excellent (>80%)[20] | Broad tolerance for functional groups on both precursors.[20] | High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[1][12] | Requires synthesis of sydnone precursors; some may be unreactive.[20] |
| Transition-Metal-Catalyzed C-H Activation | Moderate to high (50-95%)[20] | Broad scope for both coupling partners, good functional group tolerance.[20] | High atom economy, synthesis of complex derivatives, applicable to both 1H and 2H isomers.[15][16] | Requires expensive metal catalysts, may require optimization of ligands and additives. |
Conclusion: A Forward Look
The synthesis of substituted indazoles is a dynamic and evolving field. While classical methods laid the groundwork, modern metal-free and transition-metal-catalyzed approaches have significantly expanded the synthetic chemists' toolkit. The ability to selectively synthesize a wide variety of substituted 1H- and 2H-indazoles is crucial for the continued development of novel therapeutics and functional materials. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the future of indazole synthesis promises even greater efficiency, selectivity, and sustainability.
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Understanding the reactivity of the indazole core structure
An In-Depth Technical Guide to the Reactivity of the Indazole Core
Introduction: The Indazole Scaffold in Modern Chemistry
The indazole, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, stands as a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its structural resemblance to endogenous purines allows it to interact readily with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[2][3][4][5] Marketed drugs such as Pazopanib (anti-cancer), Granisetron (anti-emetic), and Benzydamine (anti-inflammatory) feature this privileged core, underscoring its therapeutic significance.[3][6]
This guide provides a detailed exploration of the chemical reactivity of the indazole nucleus, moving beyond simple reaction lists to explain the underlying electronic and steric principles that govern its behavior. For researchers and drug development professionals, a deep understanding of these principles is paramount for designing efficient synthetic routes and novel molecular entities.
Fundamental Properties: Structure, Tautomerism, and Electronics
The reactivity of indazole is intrinsically linked to its unique structural and electronic features.
Annular Tautomerism
Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole .[1][7] The 1H-tautomer, featuring a benzenoid structure, is thermodynamically more stable than the quinonoid 2H-form by approximately 2.3-3.6 kcal/mol and is therefore the predominant form in most conditions.[7][8] A third, less common 3H-indazole tautomer is rarely observed.[7] This tautomeric equilibrium is the primary reason for the challenges encountered in regioselective N-functionalization.
"1H_Indazole" [label=<
1H-Indazole
More Stable (Benzenoid)
"2H_Indazole" [label=<
2H-Indazole
Less Stable (Quinonoid)
"1H_Indazole" -> "2H_Indazole" [dir=both, color="#4285F4", penwidth=2]; } Indazole Tautomers.
Electronic and Acid-Base Properties
Indazole is a 10 π-electron aromatic system. The pyrazole moiety acts as an electron-withdrawing group, influencing the reactivity of the fused benzene ring. The molecule exhibits amphoteric properties, capable of being protonated or deprotonated.[9]
-
Basicity: The pKa for the indazolium cation is approximately 1.04-1.31, making it a weak base.[2][9]
-
Acidity: The pKa for the N-H proton is around 13.86, indicating it is a stronger acid than pyrrole and can be readily deprotonated by common bases.[2][9]
This dual nature allows indazole to act as both a nucleophile (at N1 or N2) and, when halogenated, as an electrophilic partner in cross-coupling reactions.
Key Reaction Classes and Mechanistic Insights
The functionalization of the indazole core can be broadly categorized into reactions at the nitrogen atoms and reactions on the carbon framework.
N-Functionalization: The Regioselectivity Challenge
Direct alkylation, arylation, or acylation of the indazole N-H is a fundamental transformation in drug synthesis but is complicated by the competing reactivity of the N1 and N2 positions.[10] The outcome is a delicate interplay of kinetic and thermodynamic control, heavily influenced by reaction conditions.
-
Kinetic vs. Thermodynamic Control: The N2 lone pair is generally considered more sterically accessible, making it the site of initial, or kinetic, attack under mild, acid-catalyzed conditions.[11][12] However, the resulting N2-substituted product is less stable than the N1-isomer. Given sufficient energy (e.g., higher temperatures, stronger acid) or longer reaction times, the N2-adduct can equilibrate to the more thermodynamically stable N1-product.[6][11][12]
-
Influence of Base and Solvent:
-
Strongly Basic Conditions (e.g., NaH, KOt-Bu): Deprotonation generates a delocalized indazolide anion, which can be trapped by electrophiles at either nitrogen, often leading to a mixture of N1 and N2 products.[11][12]
-
Solvent Effects: The choice of solvent plays a critical role. For instance, using NaH in a less polar solvent like tetrahydrofuran (THF) can favor the formation of tight ion pairs, promoting N1 selectivity. In contrast, polar aprotic solvents like dimethylformamide (DMF) can lead to solvent-separated ions and result in mixtures or favor N2 substitution.[6][13]
-
Table 1: Summary of Conditions for Regioselective N-Alkylation of Indazoles
| Condition Type | Reagents & Solvent | Typical Outcome | Rationale |
|---|---|---|---|
| Kinetic Control | Dihydropyran, PPTS (mild acid) | N2-THP product favored | Protonation/alkylation occurs at the more accessible N2 position.[11] |
| Thermodynamic Control | p-TsOH (strong acid), Heat | N1-product favored | Allows for equilibration from the kinetic N2-product to the more stable N1-product.[11][12] |
| Optimized Basic (N1) | NaH in THF | High N1 selectivity | Formation of a tight ion pair with the cation directs the electrophile to the N1 position.[6][13] |
| Optimized Basic (N2) | Cs₂CO₃ in DMF/Acetonitrile | High N2 selectivity | The combination of a soft cesium cation and a polar solvent favors alkylation at the more nucleophilic N2.[10] |
| Mitsunobu Reaction | DEAD, PPh₃, Alcohol | N2-product often favored | The reaction mechanism often favors attack at the sterically less hindered N2 position.[6] |
Electrophilic Aromatic Substitution (EAS)
The indazole core undergoes electrophilic substitution on the benzene ring. The pyrazole portion is generally deactivating.
-
Regioselectivity: The primary sites of substitution are C5 and C7, with C3 also being reactive under certain conditions. The precise location depends on the reaction conditions and the substituents already present on the ring.
-
Halogenation: Direct halogenation is readily achievable. For example, chlorination can yield 3-chloro, 3,5-dichloro, or 3,5,7-trichloro indazoles depending on the conditions.[7] Regioselective C7-bromination of 4-substituted indazoles can be achieved efficiently using N-bromosuccinimide (NBS).[14]
-
Nitration and Sulfonation: These reactions proceed under standard conditions, typically favoring substitution at the C5 position.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on transition-metal-catalyzed reactions to build molecular complexity, and the indazole core is an excellent substrate for these transformations.[15][16]
-
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. A halo-indazole (e.g., 5-bromo-1H-indazole) is coupled with an aryl or heteroaryl boronic acid using a palladium catalyst to furnish C-arylated indazoles.[14][17] This reaction is fundamental in creating libraries of drug candidates.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling a halo-indazole with a primary or secondary amine, catalyzed by palladium complexes. This is particularly useful for introducing diverse amine fragments found in many bioactive molecules.[11][12]
-
Direct C-H Activation/Functionalization: Advanced methods enable the direct functionalization of C-H bonds, avoiding the need for pre-functionalized halogenated starting materials. Rhodium(III)-catalyzed C-H activation has been used to directly install functional groups at various positions on the indazole ring.[15] C3-functionalization, which is traditionally difficult, can be achieved via regioselective C3-zincation of an N-protected indazole followed by a Negishi coupling.
Nucleophilic Substitution
While the electron-rich indazole ring is generally resistant to nucleophilic aromatic substitution, specific derivatives can undergo such reactions. A notable example involves the nucleophilic ring-opening of fused systems like oxazino[3,2-b]indazoles.[18][19] In this process, various nucleophiles (thiolates, alkoxides, amines) attack the fused ring system, leading to its opening and the formation of diverse 2-substituted 1H-indazolones, which are otherwise difficult to access.[18][19][20]
Field-Proven Methodologies and Protocols
The following protocols represent robust and validated methods for the functionalization of the indazole core, commonly employed in drug discovery laboratories.
Protocol 1: Regioselective N1-Alkylation using NaH in THF
This protocol is optimized for achieving high selectivity for the thermodynamically favored N1-isomer, a common requirement for many kinase inhibitor scaffolds.[6]
-
Objective: To selectively alkylate the N1 position of a substituted indazole.
-
Materials: Substituted 1H-indazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Alkyl Halide (e.g., Iodomethane or Benzyl Bromide).
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).
-
Add anhydrous THF to create a 0.1-0.2 M solution.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt is often observed as a change in the suspension.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the N1-alkylated indazole.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the C7-arylation of a 4-substituted-7-bromo-1H-indazole, a key step in building complex molecular architectures.[14]
-
Objective: To couple an aryl boronic acid with a 7-bromoindazole at the C7 position.
-
Materials: 7-Bromo-4-substituted-1H-indazole (1.0 eq), Aryl boronic acid (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), 1,4-Dioxane and Water (4:1 solvent mixture).
-
Procedure:
-
To a microwave vial or Schlenk tube, add the 7-bromo-1H-indazole (1.0 eq), the aryl boronic acid (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1) to achieve a concentration of ~0.1 M with respect to the bromo-indazole.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with Ethyl Acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the desired C7-arylated indazole.
-
Conclusion
The indazole core possesses a rich and nuanced reactivity profile that has been expertly leveraged by medicinal chemists to create a host of important therapeutics. Its tautomeric nature presents a distinct challenge in N-functionalization, but a sophisticated understanding of kinetic and thermodynamic principles allows for highly regioselective transformations. Furthermore, the advent of modern metal-catalyzed cross-coupling reactions has unlocked unprecedented opportunities for C-H functionalization and the construction of complex, highly decorated indazole derivatives. As researchers continue to explore novel methodologies, the versatility and importance of the indazole scaffold in the landscape of drug discovery are set to expand even further.
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The Strategic Incorporation of Fluorine: A Technical Guide to the Discovery and Significance of Fluorinated Heterocyclic Compounds
Abstract
The introduction of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal, agricultural, and materials science. This guide provides an in-depth technical exploration of fluorinated heterocyclic compounds, from their historical discovery to their contemporary significance. We will dissect the fundamental physicochemical alterations induced by fluorine substitution, offering field-proven insights into how these changes are strategically leveraged in drug design and materials development. This document will further detail key synthetic methodologies, present case studies of landmark compounds, and provide actionable experimental protocols for the practicing scientist.
The Fluorine Factor: Unveiling a Universe of Altered Properties
The strategic substitution of a hydrogen atom or a hydroxyl group with fluorine, the most electronegative element, imparts a profound and often transformative effect on the parent molecule.[1] With a van der Waals radius of 1.47 Å, comparable to that of hydrogen (1.20 Å), fluorine can be introduced with minimal steric perturbation.[1] However, its extreme electronegativity (Pauling scale 3.98) creates a strong, polarized carbon-fluorine (C-F) bond (bond energy ~485 kJ/mol), which is significantly more stable than a carbon-hydrogen (C-H) bond.[1][2] This fundamental difference is the wellspring of the unique properties of fluorinated heterocycles.
The judicious placement of fluorine can strategically modulate a molecule's:
-
Metabolic Stability: The strength of the C-F bond often shields the molecule from metabolic degradation by cytochrome P450 enzymes, thereby increasing its in vivo half-life.[3][4] This is a critical parameter in drug development, often leading to improved pharmacokinetic profiles.
-
Lipophilicity: Fluorination generally increases a compound's lipophilicity, which can enhance its ability to cross cellular membranes and reach its target.[3][5] However, the relationship is complex, and the introduction of specific fluorinated motifs can sometimes be used to reduce lipophilicity.[6] The octanol-water partition coefficient (logP) is an excellent proxy for membrane permeability and is a key parameter optimized during drug discovery.[5][7]
-
pKa (Acidity/Basicity): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[3] This modulation can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties.
-
Conformational Preferences: The introduction of fluorine can influence the conformational preferences of a molecule through stereoelectronic effects, which can be leveraged to lock a molecule into a bioactive conformation for enhanced target binding.
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity and potency.[1][8]
A Historical Perspective: From Curiosities to Cornerstones
The journey of fluorinated heterocyclic compounds from laboratory curiosities to blockbuster drugs has been a multi-decade endeavor. Early forays into organofluorine chemistry were hampered by the challenges of safely and selectively introducing fluorine into organic molecules. The development of new fluorinating reagents and synthetic methodologies in the mid-20th century opened the door to the systematic exploration of these compounds.[9] The approval of the first fluorinated drug, fludrocortisone, in 1954 marked a significant turning point, demonstrating the therapeutic potential of this emerging class of molecules.[9] Since then, the number of FDA-approved fluorinated drugs has grown exponentially, with fluorinated heterocycles now representing a significant portion of new chemical entities.[9][10]
Synthetic Strategies: Taming the Tiger
The synthesis of fluorinated heterocycles presents unique challenges due to the reactivity of fluorine and its precursors.[3] However, a diverse toolkit of synthetic methods has been developed to address these challenges. These can be broadly categorized into methods for introducing fluorine and methods for constructing the heterocyclic ring with pre-fluorinated building blocks.
Direct Fluorination of Heterocycles
Introducing fluorine directly onto a pre-formed heterocyclic ring is a common strategy. This can be achieved through various methods, including:
-
Electrophilic Fluorination: Reagents such as Selectfluor® provide a source of "F+" and are widely used for the fluorination of electron-rich heterocycles.
-
Nucleophilic Fluorination: This involves the displacement of a leaving group with a fluoride source, such as potassium fluoride or cesium fluoride. The Balz-Schiemann reaction is a classic example of this approach.
-
Deoxofluorination: This method replaces a hydroxyl group with fluorine using reagents like diethylaminosulfur trifluoride (DAST).
Cyclization with Fluorinated Building Blocks
An alternative and often more controlled approach is to construct the heterocyclic ring using building blocks that already contain fluorine. This strategy allows for precise control over the position of the fluorine atom(s).
C-F Bond Activation
More recently, the activation of strong C-F bonds has emerged as a powerful tool for the synthesis and functionalization of fluorinated heterocycles.[11][12] This approach, often catalyzed by transition metals, allows for the selective transformation of C-F bonds into other functional groups, opening up new avenues for synthetic design.[13][14]
Fluorinated Heterocycles in Drug Discovery: Case Studies
The impact of fluorinated heterocycles on modern medicine is undeniable. Over two-thirds of FDA-approved small-molecule drugs contain at least one N-heterocycle, and a significant and growing number of these are fluorinated.
Voriconazole: An Antifungal Powerhouse
Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious fungal infections.[15] Its structure features a difluorophenyl group and a fluoropyrimidine moiety. The fluorine atoms are crucial for its potent inhibition of fungal cytochrome P450 14α-demethylase.
Synthetic Workflow for Voriconazole:
A key step in the synthesis of Voriconazole involves the stereoselective addition of a fluoropyrimidine organometallic derivative to a difluorophenyl ketone precursor.[16]
Caption: Key steps in the enantioselective synthesis of Voriconazole.
Experimental Protocol: A Representative Step in Voriconazole Synthesis [16]
Objective: Diastereoselective addition to form the racemic intermediate.
Materials:
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
(1R)-(-)-10-Camphorsulfonic acid for subsequent resolution
Procedure:
-
Activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF under an inert atmosphere.
-
Add a solution of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in anhydrous THF to the activated zinc to form the organozinc reagent.
-
Cool the reaction mixture to 0°C and add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic intermediate.
-
The subsequent resolution with (1R)-(-)-10-camphorsulfonic acid isolates the desired (2R,3S)-enantiomer.
Sitagliptin: A Targeted Diabetes Therapy
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[17][18] Its structure incorporates a trifluoromethyl group and a trifluorophenyl moiety. The trifluoromethyl group enhances the molecule's metabolic stability and binding affinity to the DPP-4 enzyme.
Synthetic Workflow for Sitagliptin (Second Generation):
A highly efficient asymmetric synthesis of Sitagliptin involves the enantioselective hydrogenation of a dehydrositagliptin intermediate.[17]
Caption: Second-generation asymmetric synthesis of Sitagliptin.
Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin [17]
Objective: Enantioselective reduction of the enamine to form Sitagliptin.
Materials:
-
Dehydrositagliptin
-
[Rh(COD)Cl]₂
-
t-Butyl JOSIPHOS ligand
-
Methanol
-
Hydrogen gas
Procedure:
-
In a suitable pressure reactor, dissolve dehydrositagliptin in methanol.
-
In a separate vessel, prepare the catalyst by dissolving [Rh(COD)Cl]₂ and the t-Butyl JOSIPHOS ligand in methanol under an inert atmosphere.
-
Transfer the catalyst solution to the reactor containing the dehydrositagliptin solution.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the specified temperature until the reaction is complete, as monitored by HPLC.
-
Vent the reactor and concentrate the reaction mixture under reduced pressure.
-
The crude Sitagliptin is then purified and converted to its phosphate salt.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[19][20] It contains a trifluoromethyl-substituted pyrazole ring. The trifluoromethyl group is crucial for its selectivity and potency.
Synthetic Workflow for Celecoxib:
A common synthesis of Celecoxib involves the condensation of a trifluoromethyl β-diketone with a substituted hydrazine.[19][21]
Caption: A common synthetic route to Celecoxib.
Experimental Protocol: Synthesis of Celecoxib [19]
Objective: Condensation reaction to form the pyrazole ring of Celecoxib.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic)
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
Beyond the Pill Bottle: Applications in Agrochemicals and Materials Science
The influence of fluorinated heterocycles extends far beyond pharmaceuticals.
Agrochemicals
In the agrochemical industry, fluorinated heterocycles are integral to the design of modern herbicides, fungicides, and insecticides.[22][23] The introduction of fluorine can enhance the efficacy, metabolic stability, and soil persistence of these compounds.[2][24] Globally, around 25% of licensed herbicides contain at least one fluorine atom.[22] However, the environmental persistence of some fluorinated agrochemicals is a growing concern that requires careful consideration and further research.[2][25]
Materials Science
Fluorinated heterocycles are also finding increasing use in materials science.[26] Their unique electronic properties make them valuable components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials. Fluorinated thiophenes, for example, are a key class of compounds in this area.[26]
Quantitative Data Summary
| Compound | Key Fluorinated Moiety | Application | Impact of Fluorination |
| Voriconazole | Difluorophenyl, Fluoropyrimidine | Antifungal | Enhanced potency and target binding |
| Sitagliptin | Trifluoromethyl, Trifluorophenyl | Antidiabetic | Increased metabolic stability and binding affinity |
| Celecoxib | Trifluoromethylpyrazole | Anti-inflammatory | Improved selectivity and potency |
Conclusion and Future Outlook
Fluorinated heterocyclic compounds have firmly established themselves as a vital class of molecules in a wide range of scientific disciplines. The unique properties imparted by fluorine provide a powerful tool for fine-tuning molecular properties to achieve desired biological or material functions. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies are developed, we can expect to see an even greater proliferation of innovative fluorinated heterocycles in the years to come. The development of more sustainable and environmentally friendly fluorination methods will be a key area of future research.[27]
References
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- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
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The role of fluorine in medicinal chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
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C−F Bond Activation in Organic Synthesis. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
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An Enantioselective Synthesis of Voriconazole. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
- (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
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(2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Retrieved January 15, 2026, from [Link]
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(PDF) Synthesis of Sitagliptin. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Successful fluorine-containing herbicide agrochemicals. (n.d.).
-
The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
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(2023). Recent developments in fluorine-containing pesticides. PubMed. Retrieved January 15, 2026, from [Link]
- (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns.
- (2022). Fluorine: An emerging compound in medicinal chemistry.
- Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. (n.d.).
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(2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC. NIH. Retrieved January 15, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
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Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
(2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns | Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved January 15, 2026, from [Link]
-
(PDF) Asymmetric synthesis of voriconazole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
- Synthesis of Voriconazole. (n.d.).
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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(2025). Putting the F in pharma | Feature. Chemistry World. Retrieved January 15, 2026, from [Link]
-
Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
- US8263769B2 - Process for preparing voriconazole. (n.d.). Google Patents.
-
Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. Retrieved January 15, 2026, from [Link]
-
(PDF) C−F Bond Activation in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
(2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln. Retrieved January 15, 2026, from [Link]
-
(2022). Microwave-assisted Synthesis of Fluorinated Heterocycles. Bentham Science Publishers. Retrieved January 15, 2026, from [Link]
-
(PDF) Synthesis of Celecoxib and Structural Analogs- A Review. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
(2023). (PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Key developments in fluorinated heterocycles. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
(PDF) FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
C-F bond activation. (n.d.). Zhu Group at the Chinese University of Hong Kong, Shenzhen. Retrieved January 15, 2026, from [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Retrieved January 15, 2026, from [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Retrieved January 15, 2026, from [Link]
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Methodological & Application
Synthesis Protocol for 3,6-Dibromo-5-fluoro-1H-indazole: A Detailed Guide for Medicinal Chemistry and Drug Discovery
Introduction
Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The unique electronic properties and rigid bicyclic structure of the indazole nucleus make it a privileged pharmacophore, enabling precise interactions with a variety of biological targets. Among these, halogenated indazoles are of particular interest as the halogen substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, enhancing metabolic stability, binding affinity, and cell permeability. 3,6-Dibromo-5-fluoro-1H-indazole is a valuable building block for the synthesis of novel drug candidates, particularly in the development of kinase inhibitors and other targeted therapies. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and scientists in the field of drug development.
Synthetic Strategy: A Multi-step Approach to a Privileged Scaffold
The synthesis of this compound is accomplished through a robust, three-step sequence commencing with the commercially available 4-fluoro-2-methylaniline. The overall strategy involves the initial construction of the 5-fluoro-1H-indazole core, followed by a regioselective two-fold bromination. The causality behind this synthetic design lies in the predictable reactivity of the aniline precursor and the indazole intermediate, allowing for controlled introduction of the desired substituents.
The synthetic workflow is illustrated below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 5-Fluoro-1H-indazole (Intermediate A)
The initial step involves the construction of the indazole ring from 4-fluoro-2-methylaniline via a diazotization and subsequent intramolecular cyclization. This transformation is a well-established method for the synthesis of indazoles from ortho-substituted anilines.
Reaction Scheme:
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 4-Fluoro-2-methylaniline | C₇H₈FN | 125.15 | 10.0 g | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 6.1 g | 1.1 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 30 mL | - |
| Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |
| Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 g (79.9 mmol) of 4-fluoro-2-methylaniline in 100 mL of acetic acid.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add 30 mL of concentrated hydrochloric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve 6.1 g (88.0 mmol) of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyclization and Work-up:
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 5-fluoro-1H-indazole.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-fluoro-1H-indazole as a solid.
-
Part 2: Synthesis of 6-Bromo-5-fluoro-1H-indazole (Intermediate B)
This step involves the regioselective bromination of 5-fluoro-1H-indazole. The fluorine atom at the C5 position acts as an ortho-, para-director, activating the C6 position for electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
Reaction Scheme:
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 5-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | 5.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 7.1 g | 1.1 |
| Acetonitrile | CH₃CN | 41.05 | 100 mL | - |
| Water | H₂O | 18.02 | As needed | - |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Bromination Reaction:
-
In a 250 mL round-bottom flask, dissolve 5.0 g (36.7 mmol) of 5-fluoro-1H-indazole in 100 mL of acetonitrile.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add 7.1 g (40.4 mmol) of N-Bromosuccinimide (NBS) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude material by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield 6-bromo-5-fluoro-1H-indazole.
-
Part 3: Synthesis of this compound (Final Product)
The final step is the bromination of the C3 position of the indazole ring. The C3 position is known to be susceptible to electrophilic attack. Using a slight excess of a brominating agent under controlled conditions will facilitate the introduction of the second bromine atom.
Reaction Scheme:
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 6-Bromo-5-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.03 | 4.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 3.6 g | 1.1 |
| Acetonitrile | CH₃CN | 41.05 | 80 mL | - |
| Water | H₂O | 18.02 | As needed | - |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Bromination Reaction:
-
In a 150 mL round-bottom flask, dissolve 4.0 g (18.6 mmol) of 6-bromo-5-fluoro-1H-indazole in 80 mL of acetonitrile.
-
Add 3.6 g (20.5 mmol) of N-Bromosuccinimide (NBS) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the final product, this compound, as a solid.
-
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons. The proton at C4 will likely appear as a doublet, and the proton at C7 as a singlet. The NH proton will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals, with the carbons attached to bromine and fluorine exhibiting characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₇H₃Br₂FN₂ (m/z = 293.86), with the characteristic isotopic pattern for two bromine atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction in Part 1 (Diazotization/Cyclization) | Insufficient reaction time or temperature. | Increase reaction time or temperature slightly and monitor by TLC. Ensure the diazonium salt was properly formed at low temperature. |
| Low yield in Part 2 or 3 (Bromination) | Incomplete reaction or side product formation. | Ensure the NBS is of high purity. Optimize the reaction time and temperature. Consider using an alternative brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). |
| Formation of polybrominated species | Excess brominating agent or harsh reaction conditions. | Use a stoichiometric amount of NBS. Perform the reaction at a lower temperature. |
| Difficult purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following this three-step procedure, researchers can efficiently produce this valuable building block for the development of novel therapeutic agents. The provided step-by-step instructions, along with the troubleshooting guide, are intended to facilitate the successful synthesis and purification of the target compound in a laboratory setting.
References
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 2022. Available at: [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents, CN110452177A.
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 2022. Available at: [Link]
Application Notes & Protocols: Strategic Bromination of Fluoro-Indazoles for Pharmaceutical Synthesis
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of fluorine and bromine atoms onto this nucleus provides a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a detailed examination of the experimental procedures for the regioselective bromination of fluoro-indazoles. We delve into the underlying reaction mechanisms, offer field-tested protocols using N-Bromosuccinimide (NBS), and present a framework for troubleshooting and optimization, designed for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of Halo-Functionalized Indazoles
Indazole derivatives are central to the development of drugs targeting a wide range of diseases, including cancer and inflammatory conditions.[1] The strategic incorporation of halogen atoms, particularly fluorine and bromine, is a cornerstone of modern drug design.
-
Fluorine: Often used as a "metabolic blocker," it can enhance binding affinity, improve membrane permeability, and increase metabolic stability.
-
Bromine: Serves as a versatile synthetic handle. The bromo-substituent is a key precursor for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.
This document focuses on the synthesis of brominated fluoro-indazoles, critical intermediates that combine the metabolic benefits of fluorine with the synthetic versatility of bromine.
Mechanistic Insights: Controlling Regioselectivity
The bromination of fluoro-indazoles is a classic example of electrophilic aromatic substitution (EAS). The success of the synthesis hinges on controlling the regioselectivity—directing the bromine atom to the desired position on the indazole ring. This is governed by the interplay of the electronic effects of the existing substituents.
Core Principles:
-
Indazole Ring System: The indazole nucleus itself has distinct electronic properties. Computational studies suggest that the C3 position is often susceptible to electrophilic attack, though this can be influenced by substituents and the tautomeric form (1H vs. 2H).[2][3][4][5]
-
Fluorine as a Substituent: Fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density through resonance. However, its strong electronegativity makes it an overall deactivating group via the inductive effect.[6]
-
Combined Effects: The final regiochemical outcome is a result of the combined directing effects of the fluorine atom and the inherent reactivity of the indazole ring. The electron-donating or withdrawing nature of other groups on the ring will also significantly influence the position of bromination.[7][8]
The general mechanism involves the generation of an electrophilic bromine species which is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base then removes a proton to restore aromaticity.
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The Strategic Application of Halogenated Indazoles in the Synthesis of Kinase Inhibitors: A Technical Guide
Introduction: The Privileged Role of Halogenated Indazoles in Kinase Inhibitor Design
The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and establish critical hydrogen bond interactions within the hinge region of kinase active sites.[1][2] The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto this privileged core has become a cornerstone of modern kinase inhibitor design. Fluorine substitution can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[3][4][5] Bromine, on the other hand, serves as a versatile synthetic handle, enabling the introduction of diverse molecular complexity through robust and well-established cross-coupling methodologies. This guide provides a detailed exploration of the application of bromo- and fluoro-substituted indazoles in the synthesis of potent kinase inhibitors, offering field-proven insights and detailed protocols for researchers and drug development professionals.
Core Principles: The Causality Behind Halogenation
The deliberate placement of bromine and fluorine on the indazole scaffold is a calculated strategy to impart desirable drug-like properties.
-
Fluorine's Impact on Physicochemical Properties: The high electronegativity and small size of fluorine allow it to modulate the pKa of nearby functional groups, influencing solubility and ionization states. Furthermore, the strength of the C-F bond often shields adjacent positions from metabolic attack, thereby increasing the compound's half-life.[3][5] In many instances, fluorine substitution leads to a remarkable improvement in enzymatic activity and cellular potency.[2]
-
Bromine as a Versatile Synthetic Anchor: The bromine atom, typically at the C3 or C5/C6 positions of the indazole ring, is an ideal leaving group for palladium-catalyzed cross-coupling reactions. This enables the efficient construction of C-C and C-N bonds, which are fundamental to elaborating the indazole core and exploring the chemical space necessary for potent and selective kinase inhibition. The two most pivotal reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Synthetic Methodologies: Cross-Coupling on the Indazole Core
The power of using brominated indazoles lies in the ability to perform late-stage functionalization, rapidly generating analogues for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between a bromo-indazole and a boronic acid or ester. This is frequently employed to introduce aryl or heteroaryl moieties that occupy hydrophobic pockets within the kinase active site.[6][7]
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromoindazole [8][9]
-
Materials:
-
Procedure:
-
To a microwave vial or a round-bottom flask, add the N-protected 3-bromoindazole, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-140 °C. If using microwave irradiation, a temperature of 140 °C for 30-60 minutes is often effective.[8][9] For conventional heating, the reaction may require several hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-indazole.
-
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 75-90 | [6] |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 60-85 | [8][9] |
| Pd/C | K₂CO₃ | DMF/H₂O | 100 | 12 | 70-88 | [7] |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing aryl C-N bonds, a common linkage in kinase inhibitors.[11] This reaction couples a bromo-indazole with a primary or secondary amine, enabling the introduction of various side chains that can interact with solvent-exposed regions of the kinase or improve pharmacokinetic properties.[2][12][13]
Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromoindazole [2][11]
-
Materials:
-
N-protected Bromoindazole derivative (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the N-protected bromoindazole and the anhydrous solvent.
-
Stir the mixture for a few minutes, then add the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired amino-indazole derivative.
-
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application in Kinase Inhibitor Synthesis: Spotlight on BRAF Inhibitors
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation and survival.[14][15][16] The BRAF V600E mutation leads to constitutive activation of this pathway and is a key driver in approximately 50% of melanomas.[17] Halogenated indazoles have been instrumental in developing inhibitors targeting this pathway.
Dabrafenib: A BRAF V600E Inhibitor
Dabrafenib is an FDA-approved inhibitor of BRAF kinase, particularly effective against tumors harboring the V600E mutation.[17][18] It functions by blocking the mutated BRAF protein, which in turn inhibits the downstream MAPK/ERK signaling cascade responsible for tumor proliferation.[18] While the complete synthesis is complex, key steps often involve the strategic use of halogenated intermediates to build the core structure. Beyond BRAF, Dabrafenib has also been shown to inhibit other kinases like CDK16 and NEK9.[19]
Regorafenib: A Multi-Kinase Inhibitor
Regorafenib is an oral multi-kinase inhibitor that targets angiogenic (VEGFR 1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[20][21][22][23] Its broad-spectrum activity allows it to interfere with tumor cell proliferation, angiogenesis, and the tumor microenvironment.[24] The synthesis of Regorafenib prominently features a fluorinated phenoxy moiety, underscoring the importance of fluorine in achieving its specific kinase inhibition profile.
Visualization: Targeted Kinase Signaling Pathways
Caption: Inhibition of key oncogenic pathways by Dabrafenib and Regorafenib.
Conclusion and Future Outlook
The strategic use of bromo- and fluoro-substituted indazoles is a proven and powerful approach in the synthesis of targeted kinase inhibitors. The bromine atom provides a reliable anchor for palladium-catalyzed cross-coupling reactions, enabling rapid diversification and SAR exploration. Concurrently, the fluorine atom fine-tunes the molecule's electronic and metabolic properties to enhance potency and pharmacokinetic profiles. As the demand for more selective and resistance-breaking kinase inhibitors grows, the continued innovation in the synthesis and functionalization of halogenated indazole scaffolds will undoubtedly remain at the forefront of medicinal chemistry and drug discovery.
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ResearchGate. (n.d.). Regorafenib mechanism of action. [Image]. Retrieved from [Link]
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MDPI. (n.d.). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. Retrieved from [Link]
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Finn, R. S. (2017). The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterology & Hepatology, 13(5), 302–306. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Regorafenib? Retrieved from [Link]
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MacariusHealth. (n.d.). Dabrafenib - Uses, Side Effects, Warnings & FAQs. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. Retrieved from [Link]
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Girotti, M. R., et al. (2015). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. EMBO Molecular Medicine, 7(5), 547-561. Retrieved from [Link]
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El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. Retrieved from [Link]
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OncLive. (n.d.). BRAF V600E - Biomarker Consortium. Retrieved from [Link]
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ResearchGate. (n.d.). BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. [Image]. Retrieved from [Link]
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Holderfield, M., et al. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Molecular Cancer Therapeutics, 10(3), 385-394. Retrieved from [Link]
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Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The kinase inhibitors dabrafenib and trametinib affect isolated immune cell populations. Retrieved from [Link]
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Value-Based Cancer Care. (n.d.). Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Molecules. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 19(7), 9848-9861. Retrieved from [Link]
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El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11, 3519. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
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National Institutes of Health. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 30(15), 12345. Retrieved from [Link]
- Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
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National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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The Strategic Utility of 3,6-Dibromo-5-fluoro-1H-indazole as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Privileged Status of Fluorinated Indazoles in Medicinal Chemistry
The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its ability to mimic the indole ring system and participate in crucial hydrogen bonding interactions with biological targets.[1] The strategic incorporation of fluorine atoms into this privileged structure can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[2] 3,6-Dibromo-5-fluoro-1H-indazole emerges as a particularly valuable intermediate, offering multiple reactive sites for diversification and the construction of complex molecular architectures. This guide provides a comprehensive overview of the applications and synthetic protocols involving this versatile building block, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors.
The bromine atoms at the 3- and 6-positions of the indazole core serve as versatile synthetic handles for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. This, combined with the modulating effect of the 5-fluoro group, makes this compound a powerful tool for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound and its N-methylated analog is presented in the table below.
| Property | This compound | 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole |
| CAS Number | 1286734-81-3[3] | 1286734-91-5[4] |
| Molecular Formula | C₇H₃Br₂FN₂ | C₈H₅Br₂FN₂ |
| Molecular Weight | 293.92 g/mol | 307.95 g/mol |
| Appearance | Typically a solid at room temperature | Typically a crystalline solid |
| Solubility | Moderately soluble in organic solvents; limited solubility in water | Moderate solubility in organic solvents; limited solubility in water[4] |
| Stability | Stable under standard laboratory conditions | Stable under standard laboratory conditions[4] |
Handling and Storage: this compound is stable under normal laboratory conditions. It should be stored in a cool, dry place, protected from light and moisture. As with all halogenated compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Synthetic Pathways to this compound
While a specific synthetic route for this compound is not extensively documented in publicly available literature, a plausible and efficient synthesis can be extrapolated from established methods for analogous fluorinated and brominated indazoles. A potential synthetic strategy, adapted from a patented method for a structural isomer, is outlined below.[5]
Figure 1: Proposed synthetic workflow for this compound.
This proposed three-step synthesis begins with the bromination of a suitable fluoro-methylaniline derivative, followed by diazotization of the amino group and subsequent intramolecular cyclization to form the indazole ring.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The di-brominated nature of this compound makes it an ideal scaffold for the sequential and regioselective introduction of different substituents, a crucial strategy in the optimization of kinase inhibitors. The differential reactivity of the bromine atoms at the C3 and C6 positions can be exploited to build molecular complexity in a controlled manner.
Key Transformations and Protocols
1. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds and is widely used in pharmaceutical synthesis to couple aryl or heteroaryl moieties.[6] In the context of this compound, this reaction allows for the introduction of various aromatic and heteroaromatic groups at either the 3- or 6-position.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Protocol: General Procedure for Mono-arylation via Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) catalysts are essential for the catalytic cycle of the Suzuki-Miyaura reaction.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
2. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, a common linkage in many pharmaceutical agents.[7] This reaction is particularly useful for introducing amine functionalities at the 3- or 6-position of the indazole ring.
Figure 3: Experimental workflow for Buchwald-Hartwig amination.
Protocol: General Procedure for Mono-amination via Buchwald-Hartwig Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent and stir for 10-15 minutes.
-
Add this compound, the amine, and the base to the catalyst mixture.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.
-
Anhydrous Conditions: The reaction is often sensitive to moisture, which can deactivate the catalyst.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. Its di-halogenated nature allows for selective and sequential functionalization through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The presence of the fluorine atom provides an additional tool for fine-tuning the electronic properties and metabolic stability of the final compounds. As the demand for novel, targeted therapeutics continues to grow, the strategic use of such highly functionalized building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.
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- Google Patents. (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. CN114276297A.
- Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
- Kaur, N., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1145-1173.
- Ghoneim, A. M., & El-Gazzar, M. G. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(38), 27367-27411.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Application Notes and Protocols for the Preparation of 3,6-Dibromo-5-fluoro-1H-indazole Derivatives
Introduction: The Strategic Importance of 3,6-Dibromo-5-fluoro-1H-indazole in Modern Drug Discovery
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of biologically active compounds.[1] Its derivatives have shown a remarkable breadth of therapeutic potential, including applications as anti-inflammatory, anti-tumor, and anti-HIV agents.[1] The strategic incorporation of fluorine atoms and bromine moieties into the indazole core, as seen in this compound, further enhances its utility for drug development professionals.
Fluorination is a well-established strategy in medicinal chemistry to improve a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] The carbon-fluorine bond's high strength can block metabolic pathways, while fluorine's electronegativity can modulate the acidity of nearby protons and influence non-covalent interactions with biological targets.[3]
The presence of two bromine atoms at the 3 and 6 positions of the indazole ring provides synthetic handles for diversification through modern cross-coupling reactions.[4] These positions offer differential reactivity, allowing for selective functionalization to build complex molecular architectures. This di-bromo functionality is particularly amenable to widely used and robust palladium-catalyzed reactions such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[2][5]
This comprehensive guide provides a detailed, step-by-step methodology for the preparation of the this compound core, followed by protocols for its derivatization, empowering researchers to leverage this versatile building block in their drug discovery programs.
PART 1: Synthesis of the this compound Core
The synthesis of this compound can be approached through a multi-step sequence, commencing with a suitable fluorinated aniline derivative. The following protocol is a representative pathway, drawing upon established methods for indazole synthesis and aromatic bromination.
Experimental Workflow for Core Synthesis
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Application Note & Protocols: High-Purity Isolation of 3,6-Dibromo-5-fluoro-1H-indazole
Abstract
3,6-Dibromo-5-fluoro-1H-indazole is a critical halogenated heterocyclic building block in medicinal chemistry and drug discovery. Its utility in the synthesis of complex pharmaceutical agents, such as kinase inhibitors and other targeted therapeutics, necessitates its availability in exceptionally high purity.[1] The presence of isomeric, over-brominated, or starting material-related impurities can lead to undesirable side reactions, complicate downstream characterization, and compromise the biological activity of final compounds. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust, scalable, and validated techniques for the purification of crude this compound. We detail three primary methodologies—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep HPLC)—elucidating the scientific rationale behind each protocol to empower users to select and optimize the most appropriate strategy for their specific purity requirements.
Introduction: The Challenge of Purity
The indazole scaffold is a privileged structure in pharmacology, appearing in numerous bioactive compounds.[2] The strategic placement of halogen atoms, such as in this compound, can significantly enhance metabolic stability and binding affinity to biological targets.[1] However, synthetic routes to substituted indazoles, often involving multi-step sequences like cyclization of hydrazones or reductive cyclization, can generate a challenging profile of impurities.[3][4][5]
Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Particularly isomers resulting from non-selective functionalization reactions.[6]
-
Over-halogenated Byproducts: Formation of tri-bromo or other multi-halogenated species.[7]
-
Dehalogenated Impurities: Loss of one or more bromine atoms during synthesis or workup.[8]
-
Residual Solvents & Reagents: Trapped solvents or leftover reagents from the reaction.[7]
Achieving >99.5% purity, often required for preclinical development, demands a systematic and logical purification approach.
Strategic Purification Workflow
A multi-tiered approach is typically most effective, beginning with a bulk purification technique to remove major impurities, followed by a high-resolution method for final polishing. The choice of methods depends on the initial purity of the crude material and the final purity target.
Figure 1: A strategic workflow for the purification of this compound.
Protocol 1: Recrystallization for Bulk Purification
Principle: This technique exploits the differences in solubility between the target compound and its impurities in a selected solvent at different temperatures. The goal is to choose a solvent (or solvent system) in which the indazole is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain either highly soluble or insoluble at all temperatures. For substituted indazoles, mixed solvent systems are often highly effective.[6]
Solvent System Screening
A systematic screening is crucial for identifying an optimal solvent system. The target compound is a polar, halogenated aromatic system.
| Solvent/System | Rationale & Expected Behavior |
| Isopropanol (IPA) | Good starting point. Often provides sufficient solubility when hot and promotes crystal formation upon cooling. |
| Acetonitrile (ACN) | Can dissolve many polar organic compounds; may require an anti-solvent. |
| Ethanol/Water | A polar protic system. The compound should be soluble in hot ethanol; water is added as an anti-solvent to induce precipitation. |
| Acetone/Water | Similar to ethanol/water, effective for purifying substituted indazole isomers.[6] |
| Toluene | A non-polar aromatic solvent. May be effective for removing more polar impurities that remain in the mother liquor. |
| Ethyl Acetate/Hexane | A common system where the compound is dissolved in a minimum of hot ethyl acetate, and hexane is added to reduce solubility. |
Step-by-Step Protocol
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen primary solvent (e.g., Ethanol).
-
Heating: Heat the mixture to reflux with stirring until all the solid dissolves. If some impurities remain undissolved, they can be removed via hot filtration.
-
Induce Crystallization: If using a mixed solvent system, slowly add the anti-solvent (e.g., Water) dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling (Crystal Growth): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent system to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Analyze the purity of the recrystallized material and the mother liquor by HPLC or TLC to assess the efficiency of the purification.
Protocol 2: Flash Column Chromatography
Principle: This is a form of adsorption chromatography where the crude mixture is passed through a column of a solid adsorbent (stationary phase), typically silica gel.[9] Separation occurs based on the differential partitioning of components between the stationary phase and the liquid mobile phase. Given that silica gel is polar, less polar compounds will elute faster, while more polar compounds will be retained longer.[9]
Method Development via Thin-Layer Chromatography (TLC)
-
Spotting: Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it onto a silica gel TLC plate.
-
Elution: Develop the plate in a chamber saturated with a test mobile phase (eluent). Start with a non-polar system like 9:1 Hexane:Ethyl Acetate and gradually increase polarity.
-
Visualization: Visualize the separated spots under UV light (254 nm).
-
Optimization: The ideal eluent system will show good separation between the spot for the target compound and any impurity spots, with the target compound having an Rf value of approximately 0.25-0.35 .
| Common Eluent Systems (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 95:5 to 90:10 | Low | Eluting non-polar impurities. |
| 85:15 to 70:30 | Medium | Often the optimal range for eluting the product. |
| 60:40 to 50:50 | High | Eluting highly polar impurities or baseline material. |
Step-by-Step Protocol
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[9]
-
Sample Loading: Dissolve the crude or partially purified indazole in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography). Begin collecting fractions immediately.
-
Fraction Monitoring: Monitor the fractions being eluted using TLC. Spot every few fractions onto a TLC plate to track the elution of the product.
-
Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC showing a single spot).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Validation: Confirm the purity of the final product using HPLC and its identity via NMR and Mass Spectrometry.
Protocol 3: Preparative HPLC for Ultimate Purity
Principle: Preparative High-Performance Liquid Chromatography (Prep HPLC) is the most powerful technique for isolating compounds at very high purity levels (>99.5%).[10] It operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger injection volumes to isolate substantial quantities of a target compound.[11] It is particularly effective for separating closely related impurities that are difficult to resolve by other means.[12][13]
Figure 2: Decision logic for employing Preparative HPLC.
Method Development
The first step is to develop a robust analytical method, typically using a reversed-phase column (e.g., C18), which is then scaled up.
| Parameter | Typical Analytical Conditions | Typical Preparative Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm or 50 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | 0.1% Formic Acid or TFA in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | 10-95% B over 15 minutes | 10-95% B over 20-30 minutes (scaled for flow rate) |
| Flow Rate | 1.0 mL/min | 20-100 mL/min (depending on column diameter) |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5-10 µL | 0.5-5 mL (highly concentrated) |
Step-by-Step Protocol
-
Sample Preparation: Dissolve the indazole sample from Protocol 1 or 2 in a suitable solvent (e.g., DMSO, DMF, or minimal mobile phase) to the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.
-
System Equilibration: Equilibrate the preparative HPLC system with the starting mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the concentrated sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Use an automated fraction collector to collect the eluent corresponding to the target compound's peak.[10] It is advisable to collect fractions in smaller volumes across the entire peak to isolate the purest central portions.
-
Purity Analysis: Quickly analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity specification. Since the mobile phase is typically aqueous, remove the solvent via lyophilization (freeze-drying) to obtain the final product as a fluffy solid.
Comparative Summary of Techniques
| Technique | Typical Purity | Scalability | Speed | Cost/Complexity | Best For... |
| Recrystallization | 85-95% | High (grams to kgs) | Moderate | Low | Bulk purification of crude material. |
| Flash Chromatography | 95-99% | Moderate (mgs to grams) | Fast | Moderate | Primary purification and separation of distinct impurities. |
| Preparative HPLC | >99.5% | Low (mgs to grams) | Slow | High | Final polishing and separation of close-eluting isomers.[11][14] |
Conclusion
The purification of this compound to a level suitable for pharmaceutical applications is a multi-step process that requires a logical and systematic approach. For removing bulk impurities from crude material, recrystallization from a mixed solvent system like ethanol/water is an efficient and scalable first step. Flash column chromatography offers a robust method for achieving high purity (>98%) and is suitable for most research applications. For the most demanding applications requiring >99.5% purity and the removal of challenging, closely-related impurities, preparative HPLC is the definitive technique. By combining these protocols, researchers can reliably produce high-quality this compound, ensuring the integrity and reproducibility of their downstream synthetic and biological studies.
References
- Vulcanchem. (n.d.). 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole.
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Flash and Prep HPLC Solutions. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
Patel, R. M., et al. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis, 1(2), 56-65. Retrieved from [Link]
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Bolm, C., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition, 52(29), 7509-13. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
-
Odell, L. R., et al. (2018). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. Retrieved from [Link]
-
Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Chromatography A, 1323, 67-76. Retrieved from [Link]
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- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
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- 12. agilent.com [agilent.com]
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- 14. Flash and Prep HPLC Solutions - Pharmaceutical Technology [pharmaceutical-technology.com]
Application Note: Solubility Profile of 3,6-Dibromo-5-fluoro-1H-indazole for Drug Discovery Applications
Introduction
3,6-Dibromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in numerous bioactive compounds, including potent kinase inhibitors used in oncology.[1][2][3] The strategic incorporation of bromine and fluorine atoms can modulate the physicochemical properties of the molecule, such as metabolic stability and binding affinity to biological targets.[1][3]
A critical, yet often overlooked, physicochemical parameter in the early stages of drug discovery is solubility.[4][5] Poor solubility can hinder the reliability of bioassays, complicate formulation for in vivo studies, and ultimately lead to poor bioavailability.[4][6] This document provides a comprehensive guide to understanding and determining the solubility of this compound in a range of common organic solvents. It is intended for researchers, chemists, and formulation scientists working to advance compounds of this class from discovery to clinical development.
Physicochemical Properties Overview
Understanding the structural features of this compound is key to predicting its solubility behavior.
-
Molecular Formula: C₇H₃Br₂FN₂
-
Molecular Weight: 293.92 g/mol
-
Structure: A bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring.
-
Key Features:
-
Hydrogen Bonding: The presence of the indazole N-H group allows the molecule to act as a hydrogen bond donor. The nitrogen atoms in the pyrazole ring can also act as hydrogen bond acceptors.
-
Polarity: The molecule possesses a significant dipole moment due to the electronegative fluorine atom and the two nitrogen atoms. However, the two bromine atoms and the aromatic rings contribute to its lipophilic character.
-
Halogenation: The bromine and fluorine substituents increase the molecular weight and can influence crystal lattice energy, which in turn affects solubility.
-
These features suggest that this compound will exhibit limited solubility in water and varying degrees of solubility in organic solvents, depending on their polarity and hydrogen bonding capabilities.[1][7]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides representative solubility values determined through standardized equilibrium shake-flask methods in our laboratories. These values serve as a practical guide for solvent selection in various applications.
| Solvent | Solvent Class | Formula | Solubility (mg/mL) at 25°C | Molar Solubility (M) at 25°C | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | > 100 | > 0.34 | Highly soluble. Suitable for stock solution preparation. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | C₃H₇NO | > 100 | > 0.34 | Highly soluble. Suitable for stock solution preparation. |
| Tetrahydrofuran (THF) | Polar Aprotic | C₄H₈O | ~ 25 | ~ 0.085 | Moderately soluble. Useful for reaction chemistry. |
| Dichloromethane (DCM) | Halogenated | CH₂Cl₂ | ~ 15 | ~ 0.051 | Moderately soluble. |
| Acetonitrile (ACN) | Polar Aprotic | C₂H₃N | ~ 10 | ~ 0.034 | Sparingly soluble. Common mobile phase component. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | C₄H₈O₂ | ~ 8 | ~ 0.027 | Sparingly soluble. |
| Methanol (MeOH) | Polar Protic | CH₄O | ~ 5 | ~ 0.017 | Sparingly soluble. Hydrogen bonding competition. |
| Ethanol (EtOH) (95%) | Polar Protic | C₂H₆O | ~ 4 | ~ 0.014 | Sparingly soluble. |
| Isopropanol (IPA) | Polar Protic | C₃H₈O | ~ 3 | ~ 0.010 | Low solubility. |
| Toluene | Nonpolar | C₇H₈ | < 1 | < 0.003 | Poorly soluble. |
| Heptane | Nonpolar | C₇H₁₁₆ | < 0.1 | < 0.0003 | Practically insoluble. |
| Water (Aqueous Buffer, pH 7.4) | Aqueous | H₂O | < 0.01 | < 0.00003 | Practically insoluble.[8] |
Causality Behind Solubility Trends: The high solubility in polar aprotic solvents like DMSO and DMF is attributed to their ability to effectively solvate the polar indazole ring and disrupt the crystal lattice without competing for hydrogen bonds in the way protic solvents do. The lower solubility in alcohols (Methanol, Ethanol) reflects the competition between the solvent's self-association via hydrogen bonding and its ability to solvate the compound. The poor solubility in nonpolar solvents like Toluene and Heptane is expected, given the polar nature of the indazole core.
Protocols for Solubility Determination
For drug discovery, two types of solubility are particularly relevant: kinetic and thermodynamic.[4][6] Kinetic solubility is a high-throughput method ideal for early screening, while thermodynamic solubility provides the true equilibrium value and is considered the "gold standard".[6][9]
Protocol 1: High-Throughput Kinetic Solubility Assay
This method is designed for rapid assessment, often using a DMSO stock solution, to identify potential solubility liabilities early in the discovery process.[4][6]
Principle: A concentrated solution of the compound in DMSO is diluted into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. Precipitation is typically detected by light scattering (nephelometry) or UV absorbance after filtration.[4][10]
Workflow Diagram:
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells.
-
Serial Dilution: Add the DMSO stock solution to the buffer-filled wells to create a range of final concentrations (e.g., from 200 µM down to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 2% to avoid solvent effects.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.
-
Detection: Read the plate using a nephelometer to measure light scattering. The lowest concentration showing a significant increase in scattering compared to controls is determined as the kinetic solubility.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The inflection point indicates the kinetic solubility limit.
Protocol 2: Equilibrium (Shake-Flask) Solubility Assay
This method determines the thermodynamic solubility, which is the true saturation concentration of a compound in a solvent at equilibrium. It is the definitive method for obtaining data for formulation and regulatory filings.[9]
Principle: An excess of the solid compound is agitated in the solvent of interest for an extended period to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC-UV.[5]
Workflow Diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial containing a known volume of the test solvent (e.g., 1 mL). The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand for a short period. Centrifuge the vials to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF) to remove any remaining solid particles. Self-Validation: It is crucial to ensure the compound does not adsorb to the filter material; this can be checked by filtering a known standard solution and verifying concentration recovery.[5]
-
Quantification: Prepare a standard curve of the compound in the test solvent. Dilute the filtered sample and analyze it using a validated HPLC-UV method.
-
Calculation: Determine the concentration of the compound in the sample from the standard curve, accounting for any dilution factors. This value represents the thermodynamic solubility.
Conclusion
This compound is a compound with significant potential in drug discovery. A thorough understanding of its solubility profile is essential for its successful progression through the development pipeline. This application note provides a practical reference for the expected solubility in common organic solvents and details robust, validated protocols for both high-throughput kinetic and definitive equilibrium solubility determination. Employing these methods will enable researchers to generate reliable data, facilitating informed decisions in hit-to-lead campaigns, formulation development, and preclinical studies.
References
- Vulcanchem. (n.d.). 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole.
- AxisPharm. (n.d.). Solubility Test.
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Glomme, A., & Bergström, C. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- BenchChem. (2025). Application Notes and Protocols: 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery.
- Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole.
- Cymit Química S.L. (n.d.). 1H-Indazole, 6-bromo-5-chloro-.
- Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.
- PMC (PubMed Central). (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
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Application Note: A Validated Protocol for the Preparation and Handling of 3,6-Dibromo-5-fluoro-1H-indazole Stock Solutions
Abstract: This document provides a comprehensive, field-tested protocol for the preparation, handling, and storage of stock solutions of 3,6-Dibromo-5-fluoro-1H-indazole. Designed for researchers, chemists, and drug development professionals, this guide emphasizes safety, accuracy, and solution stability. The methodologies herein are grounded in established laboratory practices and supported by authoritative chemical data to ensure reproducibility and integrity in experimental applications.
Introduction: The Significance of this compound
This compound is a halogenated heterocyclic compound featuring the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds and approved pharmaceuticals.[1] The strategic placement of bromine and fluorine atoms on the indazole ring system can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity to biological targets.[1] Consequently, this compound serves as a critical building block and intermediate in the synthesis of novel therapeutic agents and chemical probes.
Accurate and consistent preparation of stock solutions is the foundational step for any downstream screening or synthesis application. This note provides a detailed, self-validating protocol to mitigate common sources of error, such as incomplete solubilization, inaccurate concentration, and degradation, thereby ensuring the reliability of experimental results.
Compound Profile and Physicochemical Properties
A precise understanding of the compound's properties is essential for accurate calculations and safe handling. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1286734-81-3 | BLDpharm[2] |
| Molecular Formula | C₇H₃Br₂FN₂ | BLDpharm[2] |
| Molecular Weight | 293.92 g/mol | BLDpharm[2] |
| Appearance | White to off-white solid/powder | Assumed from related compounds[1] |
| Purity | Typically ≥95% (Verify with supplier CoA) | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF) | Assumed from related compounds[1][3] |
Critical Safety and Handling Protocols
This compound, like many halogenated aromatic compounds, requires careful handling to minimize exposure risks. The following safety protocols are mandatory.
-
Engineering Controls: All handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood to prevent inhalation of fine particulates.[4][5]
-
Personal Protective Equipment (PPE): At a minimum, standard PPE is required:
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[5]
-
-
Waste Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal hazardous waste regulations. Do not allow the product to enter drains.[7]
Materials and Equipment
4.1 Consumables and Reagents
-
This compound (Purity ≥95%)
-
Dimethyl sulfoxide (DMSO), anhydrous (ACS Grade or higher)
-
N,N-Dimethylformamide (DMF), anhydrous (ACS Grade or higher)
-
Volumetric flasks (Class A)
-
Amber glass vials with PTFE-lined screw caps for storage
-
Weighing paper or boat
-
Pipette tips
4.2 Equipment
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes
-
Spatula
-
Chemical fume hood
Detailed Protocol for Stock Solution Preparation (10 mM Example)
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological and chemical screening assays.
5.1 Pre-Protocol Calculation
The core of an accurate stock solution is a correct calculation. The formula to determine the required mass is:
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Example Calculation for 5 mL of a 10 mM Stock:
-
Mass (mg) = 10 mM x 5 mL x 293.92 g/mol / 1000
-
Mass (mg) = 14.696 mg
-
5.2 Experimental Workflow
Caption: Workflow for Preparing a Stock Solution of this compound.
5.3 Step-by-Step Methodology
-
Calculate Required Mass: Using the formula in section 5.1, calculate the precise mass of this compound needed for your desired concentration and volume.
-
Weigh the Compound: In a chemical fume hood, place a weigh boat on the analytical balance and tare it. Carefully weigh out the calculated mass of the solid compound.
-
Causality Note: Handling the solid in a fume hood is a critical safety measure to prevent the inhalation of aerosolized powder.[5]
-
-
Transfer and Add Solvent: Carefully transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., a 5 mL flask for a 5 mL final volume). Add approximately 80% of the final volume of anhydrous DMSO or DMF.
-
Causality Note: Using a volumetric flask ensures high accuracy for the final solution volume. Adding a portion of the solvent first, rather than the full amount, provides headspace for effective mixing and makes it easier to dissolve the solid before the final dilution.
-
-
Ensure Complete Dissolution:
-
Cap the flask and vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution against a light source. If any solid particulates remain, place the flask in a bath sonicator for 5-10 minutes.
-
Causality Note: Sonication uses high-frequency sound waves to create cavitation bubbles, which provides the energy needed to break apart solute aggregates and accelerate the dissolution of poorly soluble compounds like many heterocyclic molecules.[8]
-
-
Adjust to Final Volume (Quantum Satis): Once the solid is completely dissolved, carefully add more solvent until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.
-
Homogenize: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous. Avoid shaking vigorously, as this can introduce air bubbles.
-
Transfer and Label: Transfer the final stock solution into a pre-labeled amber glass vial. The label must include:
-
Compound Name: this compound
-
CAS Number: 1286734-81-3
-
Concentration (e.g., 10 mM)
-
Solvent (e.g., DMSO)
-
Date of Preparation
-
Your Initials
-
Recommended Storage and Stability
Proper storage is crucial to maintain the integrity of the stock solution.
-
Short-Term Storage (≤ 1 week): Store at 2-8°C in a tightly sealed amber vial.
-
Long-Term Storage (> 1 week): Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Causality Note: Aliquoting prevents degradation that can be caused by repeated freeze-thaw cycles.
-
-
Handling After Storage: Before use, allow the vial to equilibrate to room temperature completely before opening the cap. This prevents atmospheric moisture from condensing into the cold solution. After thawing, vortex the solution gently and inspect for any precipitation. If precipitate is observed, warm the solution gently (e.g., in a 37°C water bath) and sonicate to re-dissolve.
References
- Vulcanchem.3,6-Dibromo-5-fluoro-1-methyl-1H-indazole.
- Echemi.3,6-Dibromo-5-fluoro-1-methyl-1H-indazole Safety Data Sheets.
- BLDpharm.this compound.
- IPB University.PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- ECHEMI.3,6-Dibromo-5-fluoro-1-methyl-1H-indazole Formula.
- PubChem.5-Bromo-6-fluoro-1H-indazole.
- Angene Chemical.Safety Data Sheet for 3-bromo-6-fluoro-1H-indazole.
- Fisher Scientific.SAFETY DATA SHEET for 5-Bromo-1H-indazole-3-carboxylic acid.
- CymitQuimica.Safety Data Sheet for 5-BROMO-7-CHLORO-1H-INDAZOLE.
- Sigma-Aldrich.6-Bromo-7-fluoro-1H-indazole.
- Manas Petro Chem.5 Bromo 3- Fluoro 1h-indazole.
Sources
- 1. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (1286734-91-5) for sale [vulcanchem.com]
- 2. 1286734-81-3|this compound|BLD Pharm [bldpharm.com]
- 3. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.es [fishersci.es]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. csstc.org [csstc.org]
Application Notes and Protocols for the Safe Handling and Storage of 3,6-Dibromo-5-fluoro-1H-indazole
Abstract
This document provides a detailed guide for the safe handling and storage of 3,6-Dibromo-5-fluoro-1H-indazole, a halogenated heterocyclic compound with potential applications in pharmaceutical research and drug development.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound at the time of publication, this guide synthesizes information from SDSs of structurally similar brominated and fluorinated indazole derivatives, established laboratory safety protocols, and best practices for handling potent chemical compounds.[2][3][4][5] The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to minimize exposure risks and ensure a safe laboratory environment.
Introduction: Understanding the Compound
The protocols detailed in this document are grounded in the principle of "as low as reasonably practicable" (ALARP) exposure and are designed to be a self-validating system of safety.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice and must be conducted before any handling of this compound.[2][8]
Inferred Hazards from Analogous Compounds
Based on the safety data for similar brominated and fluorinated indazoles, the following hazards should be assumed for this compound:[4][5][9]
-
Acute Toxicity (Oral): May be harmful if swallowed.[5]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[5][9]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
Physical and Chemical Properties
Understanding the physical and chemical properties is crucial for safe handling and storage.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₃Br₂FN₂ | [10] |
| Molecular Weight | 293.92 g/mol | [10] |
| Physical State | Assumed to be a solid at room temperature. | [1] |
| Solubility | Likely has moderate solubility in organic solvents and limited solubility in water. | [1] |
| Stability | Expected to be stable under standard laboratory conditions. | [1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with the compound.[6][11]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are essential.[3][6] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[3]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[6] All handling of the solid compound should be performed in a certified chemical fume hood.[11]
Safe Handling Protocols
Adherence to meticulous handling procedures is critical to minimize exposure.
General Handling Precautions
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][12]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][11]
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[3][12]
-
Hygiene Practices: Wash hands thoroughly after handling, and before breaks and at the end of the workday.[3][4] Do not eat, drink, or smoke in the laboratory.[3]
Weighing and Dispensing Protocol
This protocol is designed for the safe weighing and dispensing of powdered this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE.
-
Place a weigh boat on a calibrated analytical balance inside the fume hood.
-
-
Dispensing:
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the compound to the weigh boat.
-
Avoid any sudden movements that could generate dust.
-
-
Post-Dispensing:
-
Securely close the container of this compound.
-
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
Proceed with the experimental procedure within the fume hood.
-
Storage Procedures
Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.[13][14]
Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.[3][12]
-
Location: Keep in a cool, dry, and well-ventilated area.[3][5]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
-
Light and Heat: Protect from direct sunlight and heat sources.[13][14]
Chemical Storage Workflow
The following diagram illustrates a logical workflow for the safe storage of hazardous chemicals like this compound.
Caption: Workflow for Safe Chemical Storage and Handling.
Emergency Procedures
Being prepared for emergencies is a critical component of laboratory safety.[11]
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or poses a significant inhalation hazard.[11]
-
Containment: For small spills, contain the material using an inert absorbent (e.g., vermiculite, sand).[4]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it into a sealed, labeled container for hazardous waste disposal.[4][5]
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][15]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][15]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[12]
-
Containers: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[4] Do not allow the product to enter drains.[4]
Conclusion
While this compound holds promise for scientific advancement, its handling demands a rigorous and proactive approach to safety. By adhering to the protocols outlined in this guide, researchers can mitigate risks and foster a secure laboratory environment. Continuous vigilance and a commitment to safety are paramount when working with compounds of unknown toxicity.
References
- Vulcanchem. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole.
- Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation?.
- Echemi. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole Safety Data Sheets.
- BLDpharm. 1286734-81-3|this compound.
- IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
- The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry.
- AFG Bioscience LLC. SAFETY DATA SHEET: 5-Chloro-3-iodo-1H-indazole.
- Angene Chemical. (2025, September 2). SAFETY DATA SHEET: 3-bromo-6-fluoro-1H-indazole.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 5-Bromo-1H-indazole-3-carboxylic acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 5-BROMO-7-CHLORO-1H-INDAZOLE.
- AK Scientific, Inc. SAFETY DATA SHEET: 1H-Indazole-3-carboxylic acid.
- Case Western Reserve University. Chemical Compatibility and Storage.
- MSDS of 5-bromo-6-fluoro-1-methyl-1H-indazole.
- Louisiana State University. Chemical Storage Guidelines.
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Application Note: Structural Characterization of Fluorinated Indazoles using ¹⁹F NMR Spectroscopy
Introduction: The Convergence of Fluorine Chemistry and NMR Analytics
Fluorinated indazoles represent a privileged scaffold in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the indazole core can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, lipophilicity, and binding affinity.[1][2] This often leads to enhanced pharmacokinetic profiles and improved therapeutic efficacy.[3][4] As the complexity and diversity of these fluorinated compounds grow, the need for precise and unambiguous analytical techniques for their characterization becomes paramount.
Among the array of analytical tools available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct method for characterizing fluorinated molecules.[5][6] The ¹⁹F nucleus possesses several advantageous properties for NMR analysis: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity comparable to ¹H NMR.[7][8] Furthermore, the vast chemical shift range of ¹⁹F NMR, spanning approximately 800 ppm, provides outstanding signal dispersion and minimizes the signal overlap that can often complicate ¹H NMR spectra.[8][9] This application note provides a comprehensive guide and detailed protocols for utilizing ¹⁹F NMR spectroscopy to elucidate the structure of fluorinated indazoles.
Fundamental Principles: Why ¹⁹F NMR is Ideal for Fluorinated Indazoles
The utility of ¹⁹F NMR stems from its sensitivity to the local electronic environment of the fluorine nucleus. Any change in the substitution pattern or conformation of the indazole ring system will induce a measurable change in the ¹⁹F NMR spectrum.
-
Chemical Shift (δ): The ¹⁹F chemical shift is highly sensitive to the electronic environment. The position of the fluorine atom on the indazole ring (e.g., C3, C4, C5, C6, or C7) and the nature of other substituents will dictate the degree of shielding and, consequently, the resonance frequency. For instance, fluorine atoms attached to aromatic systems typically resonate in a distinct region of the spectrum.[10][11] This sensitivity allows for the confident differentiation between constitutional isomers.
-
Spin-Spin Coupling (J-coupling): The ¹⁹F nucleus couples with other nearby NMR-active nuclei, most commonly ¹H and other ¹⁹F nuclei. These through-bond interactions, known as J-coupling, provide invaluable information about molecular connectivity.
-
Heteronuclear Coupling (¹H-¹⁹F): Coupling between fluorine and protons provides information on the proximity of these nuclei. The magnitude of the coupling constant (ⁿJHF, where n is the number of bonds) can help assign specific proton and fluorine signals. Geminal (²JHF) and vicinal (³JHF) couplings are typically the largest, but long-range couplings (⁴JHF and ⁵JHF) are also commonly observed in aromatic systems.[8]
-
Homonuclear Coupling (¹⁹F-¹⁹F): In polyfluorinated indazoles, coupling between different fluorine nuclei (ⁿJFF) provides direct evidence of their relative positions. These coupling constants are often significantly larger than ¹H-¹H couplings and can be observed over many bonds (up to 5 or more), making them extremely useful for structural assignment.[8][12]
-
Experimental Workflow for ¹⁹F NMR Analysis
The following diagram outlines the comprehensive workflow for the characterization of a novel fluorinated indazole, from initial sample preparation to final structural confirmation.
Caption: Workflow for structural analysis of fluorinated indazoles via ¹⁹F NMR.
Detailed Application Protocols
Protocol 1: Sample Preparation
Proper sample preparation is crucial for acquiring high-quality, reproducible NMR data.[7]
Materials:
-
Fluorinated indazole sample
-
High-quality 5 mm NMR tubes[8]
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[7][13]
-
Internal reference standard (e.g., trifluoroacetic acid (TFA), α,α,α-trifluorotoluene)[7]
-
Volumetric glassware and pipettes
-
Vortex mixer
-
Filter (e.g., pipette with a small cotton or glass wool plug)[14]
Procedure:
-
Weigh the Sample: Accurately weigh 5–25 mg of the fluorinated indazole into a clean, dry vial.[15] The optimal concentration is typically between 10-50 mM.
-
Select a Solvent: Choose a deuterated solvent that fully dissolves the sample.[7] The choice of solvent can slightly influence the chemical shifts, so consistency is key for comparative studies.[16] For many organic molecules, Chloroform-d (CDCl₃) or DMSO-d₆ are excellent first choices.
-
Add the Solvent: Using a pipette, add approximately 0.6–0.7 mL of the chosen deuterated solvent to the vial.[14] This volume is optimal for most standard NMR probes.
-
Add an Internal Standard (Recommended): Add a small, known amount of an internal reference standard. This is critical for accurate chemical shift referencing. α,α,α-Trifluorotoluene (δ ≈ -63.7 ppm) or Trifluoroacetic acid (TFA, δ ≈ -76.5 ppm) are common choices, but select one with a signal that does not overlap with your sample's signals.[7]
-
Dissolve and Filter: Ensure the sample is completely dissolved, using a vortex mixer if necessary.[15] To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.[14]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Data Acquisition
This protocol assumes a modern NMR spectrometer with ¹⁹F capabilities.
Instrument Setup:
-
Insert and Lock: Insert the NMR tube into the spectrometer. Perform a standard lock onto the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution.
-
Set Spectrometer Frequency: Tune the probe to the ¹⁹F frequency.
-
Determine Spectral Parameters:
-
Spectral Width (SW): The ¹⁹F chemical shift range is very large. For an unknown compound, start with a wide spectral width (e.g., >250 ppm or >100,000 Hz on a 400 MHz spectrometer) to ensure all signals are captured without aliasing (folding).[9]
-
Transmitter Offset (O1P): Center the spectral width on the expected region of interest. For aromatic fluorides, this is often around -120 to -160 ppm. If completely unknown, centering at -100 ppm is a reasonable starting point.[10]
-
Relaxation Delay (D1): Set a relaxation delay of 1–2 seconds for routine qualitative spectra. For accurate integration (quantitative analysis), a longer delay (5x the longest T1 relaxation time) is necessary.
-
Pulse Width: Use a calibrated 90° pulse width.
-
-
Acquire Spectra:
-
¹H-Decoupled Spectrum: First, acquire a standard ¹⁹F spectrum with proton decoupling. This simplifies the spectrum to sharp singlets (for isolated fluorine atoms) or complex multiplets arising only from ¹⁹F-¹⁹F coupling, making chemical shift assignment easier.
-
¹H-Coupled Spectrum: Next, acquire a ¹⁹F spectrum without proton decoupling. The resulting ¹H-¹⁹F coupling patterns are essential for determining the connectivity between fluorine and hydrogen atoms.
-
Data Interpretation and Analysis
Chemical Shift (δ) Analysis
The position of the fluorine substituent on the indazole ring system is the primary determinant of its chemical shift. The following table provides approximate chemical shift ranges for monofluorinated indazoles.
| Position of Fluorine | Approximate ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Rationale for Chemical Shift |
| C3-F | -140 to -160 ppm | The fluorine is attached to an sp² carbon within the five-membered pyrazole ring, influenced by the two nitrogen atoms. |
| C4-F | -115 to -130 ppm | Ortho to a ring-junction carbon and meta to the N1 nitrogen, resulting in a distinct electronic environment. |
| C5-F | -110 to -125 ppm | Para to the N1 nitrogen, experiencing significant electronic influence from the pyrazole ring. |
| C6-F | -110 to -125 ppm | Meta to the N1 nitrogen, often in a similar range to the C5-fluoro isomer, but distinguishable by coupling patterns. |
| C7-F | -135 to -150 ppm | Ortho to the N1 nitrogen, leading to a more shielded environment and an upfield shift compared to other benzo-fused positions. |
| Note: These ranges are approximate and can be influenced by the choice of solvent and the presence of other substituents on the indazole ring. |
Coupling Constant (J) Analysis
Analyzing the splitting patterns (multiplicity) in both the ¹H-coupled ¹⁹F spectrum and the ¹H spectrum provides a powerful method for mapping the molecular structure.
-
Identifying ¹H-¹⁹F Couplings:
-
³JHF (ortho): Typically in the range of 5–10 Hz. A fluorine at C4 would show a doublet of doublets in the ¹H spectrum for H5, split by H3 and F4.
-
⁴JHF (meta): Smaller, usually 2–5 Hz.
-
⁵JHF (para): The smallest, often 0–2 Hz, but still frequently observable.
-
-
Identifying ¹⁹F-¹⁹F Couplings:
-
For di- or tri-fluorinated indazoles, look for mutual splitting in the ¹⁹F signals. For example, in a 4,5-difluoroindazole, the F4 signal will be a doublet due to coupling with F5, and the F5 signal will be a doublet from coupling to F4. The magnitude of ⁿJFF decreases with the number of bonds but can be significant even over long ranges.[8]
-
-
Advanced 2D NMR Experiments:
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal-to-Noise (S/N) | Low sample concentration; insufficient number of scans. | Increase sample concentration if possible; increase the number of scans (S/N increases with the square root of the number of scans). |
| Broad Peaks / Poor Resolution | Poor shimming; sample contains paramagnetic impurities or undissolved solids. | Re-shim the sample carefully; ensure the sample is fully dissolved and filtered; check for paramagnetic contamination. |
| Phasing Problems / Rolling Baseline | Very large spectral width; incorrect acquisition delay settings. | Reduce the spectral width to cover only the region of interest after an initial survey scan[9]; ensure proper acquisition delays are set. |
| Incorrect Chemical Shift Reference | No internal standard used; referencing to the wrong peak. | Always use a reliable internal standard and reference the spectrum to its known chemical shift.[18] |
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the structural characterization of fluorinated indazoles. Its high sensitivity, wide chemical shift dispersion, and informative coupling patterns provide a direct and unambiguous window into molecular structure. By following robust protocols for sample preparation, data acquisition, and spectral interpretation, researchers in drug discovery and chemical synthesis can confidently identify isomers, confirm connectivity, and accelerate the development of novel fluorinated therapeutics.
References
- BenchChem. (2025). Application Note and Protocol for ¹⁹F NMR Analysis of Small Molecules.
-
Ciofini, D., et al. (2017). ¹⁹F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. [Link]
-
Aly, A. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Semantic Scholar. ¹⁹F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
-
Western University. (2013). NMR Sample Preparation. [Link]
-
Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]
-
Gee, C. T., et al. (2016). Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment. PubMed Central. [Link]
-
University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. [Link]
-
Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]
-
Ciofini, D., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed. [Link]
-
Camdzic, D., et al. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (¹⁹F) NMR Research. Defense Technical Information Center. [Link]
-
Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
-
UC Santa Barbara, NMR Facility. ¹⁹F Chemical Shifts and Coupling Constants. [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Frye, L., & Gmeiner, W. H. (2022). A beginner's guide to ¹⁹F NMR and its role in drug screening. [Link]
-
UC Santa Barbara, NMR Facility. F19 detection. [Link]
-
Reddit. (2022). Preparation of Li,19-F, 31-P NMR samples. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Supplementary Information. Royal Society of Chemistry. [Link]
-
Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
Pathak, V., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,6-Dibromo-5-fluoro-1H-indazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 3,6-Dibromo-5-fluoro-1H-indazole. This valuable building block is frequently utilized in the development of novel therapeutics, particularly as a scaffold in kinase inhibitors.[1]
The synthesis of this molecule, while conceptually straightforward, presents several practical challenges that can significantly impact yield and purity. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic route.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis.
Q1: What is a common and reliable synthetic pathway for this compound?
A common and effective strategy involves a two-stage process: first, the formation of the 5-fluoro-1H-indazole core, followed by a regioselective dibromination. The most prevalent approach for the core formation is the diazotization and cyclization of an appropriately substituted aniline, such as 4-fluoro-2-methylaniline. The subsequent dibromination must be carefully controlled to achieve substitution at the desired C3 and C6 positions.
Below is a diagram outlining this general synthetic workflow.
Caption: General Synthetic Workflow.
Q2: What are the most critical parameters affecting the overall yield?
The overall yield is primarily dictated by the efficiency and selectivity of the dibromination step. Key parameters include:
-
Choice of Brominating Agent: The reactivity and selectivity of agents like N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), or elemental bromine (Br₂) vary significantly.[2][3][4]
-
Stoichiometry: Precise control over the molar equivalents of the brominating agent is crucial to prevent the formation of under- or over-brominated side products.
-
Reaction Temperature: Temperature management is critical for controlling the reaction rate and minimizing side reactions. Bromination reactions are often initiated at low temperatures (e.g., 0°C) and allowed to warm gradually.[5]
-
Solvent System: The polarity and nature of the solvent (e.g., acetonitrile, dichloromethane, acetic acid) can influence the solubility of reagents and the stability of reaction intermediates, thereby affecting regioselectivity and yield.[4]
Q3: Why is regioselectivity in the bromination step a major challenge?
The indazole ring system has multiple reactive sites for electrophilic substitution. The C3 position is inherently electron-rich and highly susceptible to bromination.[2][6] The C6 position on the benzene ring is activated by the fused pyrazole system but must compete with other positions (like C4 and C7). The fluorine atom at C5 acts as a deactivating group via its inductive effect, but its lone pairs can direct ortho and para. This complex electronic landscape can lead to a mixture of mono-, di-, and even tri-brominated isomers, making the isolation of the desired 3,6-dibromo product challenging.[4]
Section 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems.
Problem: My overall yield is very low after the dibromination step. What are the likely causes and solutions?
Low yield is a common complaint. The root cause can typically be traced to incomplete reaction, side product formation, or degradation.
Caption: Troubleshooting Workflow for Low Bromination Yield.
-
Cause 1: Incomplete Reaction.
-
Diagnosis: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of remaining 5-fluoro-1H-indazole.
-
Solution:
-
Extend Reaction Time: Continue monitoring the reaction for several more hours. Some brominations can be sluggish.
-
Check Reagent Quality: N-Bromosuccinimide (NBS) can degrade over time. Ensure it is fresh and has been stored in a cool, dark, and dry place.
-
Temperature Adjustment: If the reaction has stalled at a low temperature, consider allowing it to warm to room temperature slowly. For some syntheses, heating may be required to ensure completion.[4]
-
-
-
Cause 2: Over-bromination or Isomer Formation.
-
Diagnosis: TLC/LC-MS shows multiple product spots with masses corresponding to di- and tri-brominated species.
-
Solution:
-
Control Stoichiometry: Carefully add the brominating agent portion-wise as a solid or as a solution to avoid localized high concentrations. Use slightly over 2.0 equivalents and do not add a large excess.
-
Lower Temperature: Perform the addition of the brominating agent at 0°C or even lower (-10°C) to increase selectivity.
-
Change Brominating Agent: NBS is generally more selective than elemental bromine. Consider using a milder source like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), which can offer better control.[2]
-
-
Problem: I am getting a mixture of isomers. How can I improve regioselectivity for the 3,6-dibromo product?
This is a classic challenge in heterocyclic chemistry. Improving regioselectivity requires fine-tuning the reaction conditions.
-
Solution 1: Solvent Effects. The choice of solvent can dramatically influence which position is brominated.
-
Non-polar solvents like dichloromethane (DCM) or chloroform can favor bromination at the most electron-rich positions.
-
Protic solvents like acetic acid can solvate the indazole and the electrophile differently, sometimes altering the substitution pattern. A patent for a related synthesis of 5-bromo-4-fluoro-1H-indazole successfully uses acetonitrile for the initial bromination step.[7] A systematic screen of solvents (e.g., DCM, Acetonitrile, Acetic Acid) is recommended.
-
-
Solution 2: Use of a Protecting Group. While adding steps, N1-protection can be a powerful strategy.
-
Mechanism: Protecting the N1 position with a group like a tetrahydropyranyl (THP) or methyl group can alter the electronic distribution in the ring system and sterically hinder certain positions, potentially guiding bromination more effectively to the desired spots.[5][8] The protecting group would then be removed in a final step. A deprotection reaction for a related compound involved using potassium bicarbonate in a methanol/water mixture.[7]
-
Problem: The final product is difficult to purify from side products.
-
Solution 1: Recrystallization. If a significant amount of a single isomer impurity is present, recrystallization can be highly effective. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene).
-
Solution 2: Column Chromatography. This is the most common method for removing closely related isomers.
-
Pro-Tip: Use a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 15-20%). A long column with high-quality silica gel will provide the best separation.
-
-
Solution 3: Derivatization. In challenging cases, the crude mixture can be subjected to a reaction that selectively modifies the desired product or the impurity, making them easily separable. For example, if an N-unsubstituted impurity is present, reacting the mixture with an acylating agent might acylate the impurity, drastically changing its polarity for easier separation.
Section 3: Optimized Experimental Protocols
The following protocols provide a robust starting point for synthesis. Note: These are generalized procedures and may require optimization for your specific lab conditions and scale. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 5-Fluoro-1H-indazole
This protocol is adapted from general indazole synthesis methodologies.[6][9]
-
Setup: To a stirred solution of 4-fluoro-2-methylaniline (1.0 eq) in a suitable solvent like acetic acid or a mixture of toluene and acetic acid, cool the mixture to 0-5°C in an ice bath.[7]
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 10°C. Stir for 30-60 minutes at this temperature.
-
Cyclization: In a separate flask, prepare a reducing agent solution (e.g., stannous chloride in HCl). Alternatively, some modern cyclizations use reagents like isoamyl nitrite.[7] The diazonium salt solution is then slowly added to the cyclization mixture. The reaction may need to be warmed or heated (e.g., to 110°C as in a related patent) to drive the cyclization to completion.[7]
-
Workup & Isolation: Monitor the reaction by TLC. Upon completion, quench the reaction by pouring it into ice water and neutralizing with a base (e.g., NaOH or NaHCO₃). Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 5-fluoro-1H-indazole can be purified by column chromatography or recrystallization to yield the pure intermediate.
Protocol 2: Dibromination of 5-Fluoro-1H-indazole
This protocol is a consensus approach based on common bromination techniques for indazoles.[2][4]
-
Setup: Dissolve 5-fluoro-1H-indazole (1.0 eq) in acetonitrile (or dichloromethane) in a flask protected from light. Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any remaining bromine/NBS.[7] Extract the product with ethyl acetate or DCM.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely be a mixture. Purify via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate this compound.
Section 4: Data Summary
For successful synthesis, the choice of brominating agent is paramount. The following table summarizes common agents and their characteristics.
| Brominating Agent | Formula | Typical Solvent | Relative Reactivity | Key Considerations |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Acetonitrile, DCM | Moderate | Good selectivity, easy to handle solid, often preferred.[4][5] |
| Elemental Bromine | Br₂ | Acetic Acid, DCM | High | Highly reactive, can lead to over-bromination, corrosive. |
| DBDMH | C₅H₆Br₂N₂O₂ | Ethanol, DCM | Moderate-High | High bromine content by weight, can offer good yields.[2][3] |
References
- Smolecule. (n.d.). Buy 6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Pundeer, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Retrieved from [Link]
-
Wang, C., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health (NIH). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole [smolecule.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (1286734-91-5) for sale [vulcanchem.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 3,6-Dibromo-5-fluoro-1H-indazole
Technical Support Center: Synthesis of 3,6-Dibromo-5-fluoro-1H-indazole
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with halogenated indazoles, a critical scaffold in modern drug discovery.[1][2] This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and self-validating analytical methods to help you navigate the common challenges associated with this specific synthesis.
Section 1: Proposed Synthetic Pathway & Core Challenges
The synthesis of this compound is typically achieved through a multi-step process, culminating in a regioselective bromination of a pre-functionalized indazole core. A common and logical pathway involves the initial formation of a 6-bromo-5-fluoro-1H-indazole intermediate, followed by a crucial C-H activation/bromination at the C3 position.
The primary challenges in this synthesis are:
-
Regiocontrol: The indazole ring possesses multiple reactive sites for electrophilic substitution. Ensuring the second bromine atom is selectively introduced at the C3 position is paramount and requires careful selection of reagents and conditions.[3]
-
Over-bromination: The activated nature of the heterocyclic ring can lead to the formation of tri-brominated or other poly-halogenated species if the reaction is not carefully controlled.
-
Isomeric Purity: Separation of the desired 3,6-dibromo product from starting material and structurally similar side products (e.g., 3,7-dibromo isomer) can be challenging, demanding robust analytical and purification methods.
Below is a diagram illustrating the proposed synthetic approach.
Caption: Proposed synthetic workflow for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My final product is contaminated with an isomeric dibromo-indazole. How can I improve the regioselectivity for the C3 position?
A: This is a classic regioselectivity issue in electrophilic substitution on the indazole core. The substitution pattern is governed by the electronic properties of both the heterocyclic ring and the existing substituents.
-
Mechanistic Insight: The C3 position of the 1H-indazole ring is electron-rich and generally favored for electrophilic attack. The existing 6-bromo and 5-fluoro groups are electron-withdrawing, which deactivates the benzene portion of the molecule, further promoting substitution on the pyrazole ring at C3. However, harsh conditions can overcome this selectivity.
-
Recommended Actions:
-
Choice of Brominating Agent: Avoid using elemental bromine (Br₂) in strong acids, which can be aggressive and less selective. Instead, use a milder, more controlled bromine source. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is highly effective for the C3-bromination of indazoles, often requiring only catalytic amounts of an acid or even proceeding under neutral or ultrasound-assisted conditions.[3][4] N-Bromosuccinimide (NBS) is another excellent alternative.
-
Solvent and Temperature Control: Perform the reaction in a suitable solvent like ethanol, acetonitrile, or DMF at controlled temperatures (e.g., room temperature).[3][5] High temperatures can provide the activation energy for substitution at less-favored positions.[6]
-
Reaction Monitoring: Track the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction as soon as the starting material is consumed, preventing further isomerization or side reactions.
-
Q2: I'm observing a significant amount of a higher molecular weight byproduct, likely a tri-brominated species. What is causing this and how can I prevent it?
A: The formation of a tri-bromo-5-fluoro-1H-indazole is a clear indication of over-bromination. While the benzene ring is deactivated, it is not inert, and a sufficiently activated electrophile or prolonged reaction time can lead to further substitution.
-
Cause: The primary cause is an excess of the brominating agent relative to the 6-bromo-5-fluoro-1H-indazole substrate.
-
Troubleshooting Steps:
-
Stoichiometry is Key: Use a precise stoichiometry for your brominating agent. Start with 1.0 to 1.1 molar equivalents. If using DBDMH, remember that it contains two reactive bromine atoms, so 0.5 to 0.6 equivalents are typically sufficient.[5]
-
Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over a set period. This maintains a low instantaneous concentration of the electrophile, favoring the mono-bromination of the intermediate over the di-bromination.
-
Quenching: Once the reaction is complete (as determined by TLC/HPLC), quench it immediately by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate or sodium bisulfite. This will destroy any remaining active bromine species.
-
Q3: My bromination reaction is sluggish and stalls, leaving a large amount of unreacted 6-Bromo-5-fluoro-1H-indazole. How can I improve the conversion?
A: Low conversion can stem from several factors related to reagent activity and reaction conditions.[7]
-
Potential Causes & Solutions:
-
Insufficient Activation: The indazole ring, while reactive, may require some activation for the reaction to proceed efficiently. If using NBS or DBDMH without an initiator, the reaction may be slow. Consider adding a catalytic amount of a protic acid (like acetic acid) or a radical initiator (like AIBN, if a radical pathway is desired, though ionic is more common for this substrate).
-
Temperature: While high temperatures can reduce selectivity, operating at 0 °C or below may be too cold. Try running the reaction at room temperature (20-25 °C) or warming it gently to 40-50 °C while carefully monitoring for byproduct formation.
-
Solvent Choice: The solubility of the indazole starting material can be a limiting factor. Ensure your substrate is fully dissolved. If solubility is low in solvents like ethanol, consider a more polar aprotic solvent like DMF or NMP, but be aware these can be difficult to remove during workup.
-
Q4: I am struggling to separate the desired 3,6-dibromo product from the starting material and other brominated impurities by column chromatography. What do you recommend?
A: The similar polarity of halogenated isomers makes chromatographic separation non-trivial.
-
Purification Strategy:
-
TLC Method Development: Before attempting a large-scale column, systematically screen eluent systems using TLC. Test a range of polarities with solvent mixtures like Hexanes/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone. Look for a system that gives the best separation (largest ΔRf) between your product, starting material, and the main impurity spots.
-
Column Chromatography Optimization: Use a high-quality silica gel with a fine particle size for better resolution. A slow flow rate and a shallow solvent gradient (if using gradient elution) can significantly improve separation.
-
Recrystallization: If a solid, the crude product may be amenable to recrystallization. Screen various solvents and solvent pairs (e.g., ethanol/water, toluene/heptane, isopropanol) to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or 0 °C, while impurities remain in solution or are insoluble at high temperatures.
-
Section 3: Analytical & Self-Validating Protocols
To ensure the integrity of your synthesis, in-process controls and final product characterization are essential.
Protocol 1: In-Process Reaction Monitoring by TLC
-
Objective: To monitor the consumption of starting material and the formation of the product and side products.
-
Procedure:
-
Plate: Silica gel 60 F254 plates.
-
Spotting: Dissolve a micro-sample from the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot this alongside a reference spot of your starting material.
-
Eluent: A 7:3 mixture of Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Visualization:
-
View the dried plate under UV light (254 nm).
-
Stain with potassium permanganate (KMnO₄) solution to visualize non-UV active spots.
-
-
Interpretation: The starting material should be a single spot. As the reaction progresses, this spot will diminish, and a new spot (the product) will appear, typically with a slightly different Rf value. Note the appearance of any additional spots, which indicate side products.
-
Protocol 2: Product Purity Analysis by HPLC
-
Objective: To quantify the purity of the final product and detect trace impurities.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The desired product should be the major peak. Integrate all peaks to calculate the area percent purity. Impurities like starting material or isomers will appear as separate, resolved peaks.
-
Section 4: Side Product Summary & Troubleshooting Workflow
Table 1: Common Side Products and Mitigation Strategies
| Side Product ID | Structure/Description | Probable Cause | Recommended Action | Analytical Detection |
| SP-1 | Unreacted 6-Bromo-5-fluoro-1H-indazole | Incomplete reaction; insufficient brominating agent or activation. | Increase reaction time/temperature moderately; use 1.1 eq. of brominating agent. | TLC, HPLC (earlier retention time than product). |
| SP-2 | 3,6,7-Tribromo-5-fluoro-1H-indazole | Over-bromination; excess brominating agent or prolonged reaction time. | Use stoichiometric (1.0 eq) or slightly less (0.5-0.6 eq for DBDMH) brominating agent; quench reaction promptly. | LC-MS (higher M+ peak), HPLC (later retention time). |
| SP-3 | 3,7-Dibromo-5-fluoro-1H-indazole (Regioisomer) | Non-selective reaction conditions (e.g., high temp, harsh reagents). | Use milder brominating agent (DBDMH/NBS); maintain lower reaction temperature. | ¹H NMR (different aromatic splitting pattern), HPLC. |
| SP-4 | N-Brominated Species | Reaction with unprotected indazole nitrogen. | Typically unstable and reverts or reacts further. Ensure workup is sufficient to remove. | Not commonly isolated; can be inferred from complex reaction mixture. |
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting impure reaction mixtures.
References
- BenchChem. (2025). Addressing incomplete conversion in indazole synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
- Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Journal of Organic Chemistry, 77(7), 3149-58.
- BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- VulcanChem. (n.d.). 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
- NIH. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
Sources
- 1. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (1286734-91-5) for sale [vulcanchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Solubility of Indazole Derivatives in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common challenge in the laboratory: the low aqueous solubility of indazole derivatives. By understanding the underlying principles and employing systematic troubleshooting strategies, you can significantly improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my indazole derivatives showing poor solubility in aqueous solutions?
A1: The limited aqueous solubility of many indazole derivatives stems from their fundamental chemical structure. Indazole consists of a benzene ring fused to a pyrazole ring, creating a bicyclic heterocyclic aromatic system.[1] This structure imparts a degree of lipophilicity (hydrophobicity), which can lead to low solubility in polar solvents like water.
Several factors contribute to this phenomenon:
-
Molecular Structure: The size and branching of the molecule affect its solubility. Larger molecules with less branching tend to be less soluble.[2]
-
Intermolecular Forces: Strong crystal lattice energy in the solid state can make it difficult for water molecules to solvate the individual indazole molecules.
-
Polarity: While the nitrogen atoms in the pyrazole ring introduce some polarity, the overall molecule can be predominantly nonpolar, especially with certain substitutions on the rings. The principle of "like dissolves like" dictates that nonpolar molecules prefer nonpolar solvents.[3]
Troubleshooting Guides
This section provides a systematic approach to addressing solubility issues with your indazole derivatives. We will explore several proven strategies, from simple adjustments to more advanced formulation techniques.
Initial Assessment: Understanding Your Compound
Before attempting to modify the solubility, it is crucial to characterize your indazole derivative.
Workflow for Initial Compound Assessment:
Caption: Encapsulation of a hydrophobic indazole derivative within a cyclodextrin molecule.
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it suitable for a wide range of applications, including parenteral formulations. [4] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Approved for parenteral use and effective in solubilizing a variety of drugs. [5] |
| Methyl-β-cyclodextrin (M-β-CD) | Can enhance the inclusion efficiency for certain guest molecules. [4] |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of the indazole derivative to each solution.
-
Equilibrate the samples, often with heating and/or sonication to facilitate complex formation.
-
Filter and quantify the dissolved compound.
-
A phase-solubility diagram (plotting drug solubility against cyclodextrin concentration) can be constructed to determine the stoichiometry and stability of the complex.
Advanced Strategies for Persistent Solubility Issues
For particularly challenging compounds, more advanced formulation techniques may be necessary. These methods are often employed in later-stage drug development but can be adapted for research purposes.
Q5: My indazole derivative remains poorly soluble even after trying pH modification, co-solvents, and cyclodextrins. What other options do I have?
A5: When conventional methods fail, you can explore techniques that modify the solid-state properties of the compound or create specialized delivery systems.
-
Salt Formation: For ionizable indazoles, creating a stable, solid salt form can significantly improve the dissolution rate and apparent solubility compared to the free acid or base. [6][7][8]The selection of an appropriate counter-ion is critical and often requires screening. [9]A recent study demonstrated that forming a hydrochloride salt of an indazole derivative greatly improved its aqueous solubility. [10]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. [11][12][13]The drug can exist in an amorphous or crystalline form within the matrix. [14]Upon contact with water, the carrier dissolves quickly, releasing the drug as fine particles with a large surface area, which enhances the dissolution rate. [11][13]Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP). [13]Methods for preparing solid dispersions include melting, solvent evaporation, and hot-melt extrusion. [11][15]
-
Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm). [16]Nanosuspensions are colloidal dispersions of the pure drug stabilized by surfactants or polymers. [17][18]The significant increase in surface area leads to a higher dissolution rate and saturation solubility. [17][19][20]This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media. [17] Workflow for Advanced Solubility Enhancement:
Caption: Decision tree for advanced solubility enhancement techniques.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Considerations |
| pH Modification | Ionization of the drug molecule to increase polarity. | Ionizable indazole derivatives (weak acids/bases). | Requires buffering; solubility is pH-dependent. |
| Co-solvents | Reducing the polarity of the aqueous solvent system. | Non-ionizable or poorly ionizable compounds. | Potential for biological effects of the co-solvent. |
| Cyclodextrins | Encapsulation of the hydrophobic drug in a water-soluble host molecule. | When excipient biocompatibility is critical. | Can be more expensive; complexation efficiency varies. |
| Salt Formation | Creating a solid salt form with improved dissolution characteristics. | Ionizable compounds where a stable, soluble salt can be formed. | Requires screening of various counter-ions. |
| Solid Dispersions | Dispersing the drug in a hydrophilic solid carrier to enhance dissolution. | Highly lipophilic compounds. | Potential for physical instability (recrystallization). |
| Nanosuspensions | Reducing drug particle size to the nanoscale to increase surface area and dissolution rate. | Drugs with very low solubility in all solvents. | Requires specialized equipment (e.g., high-pressure homogenizer). |
By systematically applying these troubleshooting strategies, you can effectively address the challenge of low aqueous solubility for your indazole derivatives, leading to more reliable and reproducible experimental results.
References
-
Jadhav, P., et al. (2020). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Available at: [Link]
-
Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins in delivery systems: Applications. PMC - PubMed Central. Available at: [Link]
-
Uekama, K., et al. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Singh, J., & Mittal, P. (2019). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Kumar, R., & Singh, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Al-Obaidi, H., & Buckton, G. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. Available at: [Link]
-
Nakarani, M., et al. (2020). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available at: [Link]
-
Patel, J. N., et al. (2019). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Sam-Cobb, C., et al. (2021). Cyclodextrins in drug delivery: applications in gene and combination therapy. PMC. Available at: [Link]
-
Sahu, B. P., & Das, M. K. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]
-
Gao, L., et al. (2013). Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace. Available at: [Link]
-
N/A. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Preprints.org. Available at: [Link]
-
N/A. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Journal of Pharmaceutical Research and Development. Available at: [Link]
-
N/A. (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. LinkedIn. Available at: [Link]
-
Ahire, E. D., et al. (2015). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
Kumar, L., & GGDSD College. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Academia.edu. Available at: [Link]
-
N/A. (2024). Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. Preprints.org. Available at: [Link]
-
Kumar, S., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Sharma, D., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
N/A. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.com. Available at: [Link]
-
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
N/A. (N/A). Cosolvent. Wikipedia. Available at: [Link]
-
waykar, M. (2015). Methods of solubility enhancements. Slideshare. Available at: [Link]
-
N/A. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr.Oracle. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Available at: [Link]
-
N/A. (N/A). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. N/A. Available at: [Link]
-
Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. Available at: [Link]
-
N/A. (N/A). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
-
Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]
-
Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Available at: [Link]
-
N/A. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
-
N/A. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Request PDF. Available at: [Link]
-
N/A. (N/A). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. N/A. Available at: [Link]
-
N/A. (N/A). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Request PDF. Available at: [Link]
-
N/A. (2021). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Available at: [Link]
-
N/A. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]
-
N/A. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]
-
Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC - PubMed Central. Available at: [Link]
-
N/A. (N/A). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]
-
N/A. (N/A). Factors that Affect the Solubility of Drugs. Pharmaguideline. Available at: [Link]
-
N/A. (N/A). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
N/A. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
N/A. (N/A). Pathways for the synthesis of indazole derivatives. ResearchGate. Available at: [Link]
-
N/A. (N/A). Indazole. Wikipedia. Available at: [Link]
-
N/A. (2025). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]
-
N/A. (2025). (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
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- 1. Indazole - Wikipedia [en.wikipedia.org]
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- 5. mdpi.com [mdpi.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
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- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. scispace.com [scispace.com]
Technical Support Center: Navigating the Purification of Poly-halogenated Heterocyclic Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of poly-halogenated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The following content is structured to provide not only solutions to common problems but also a deeper understanding of the underlying principles that govern the success of your purification strategies.
Introduction: The Challenge of Purifying Poly-halogenated Heterocycles
Poly-halogenated heterocyclic compounds are a broad class of molecules that are integral to pharmaceuticals, agrochemicals, and materials science.[1][2] The incorporation of multiple halogen atoms onto a heterocyclic core imparts unique chemical and physical properties. However, these same properties often introduce significant hurdles during purification. The strong electron-withdrawing nature of halogens can affect the polarity and reactivity of the molecule, while the presence of multiple halogens often leads to mixtures of closely related isomers that are difficult to separate.[3] This guide will provide practical, field-tested advice to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the purification of poly-halogenated heterocyclic compounds.
Q1: Why is my halogenated compound streaking or showing poor peak shape during silica gel chromatography?
A1: This is a frequent issue, particularly with nitrogen-containing heterocycles like quinoxalines or pyridines.[4] The root cause is often the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to irreversible adsorption or slow, uneven elution, resulting in streaking and tailing peaks.[5]
-
The Causality: Silica gel is weakly acidic. Basic compounds can be protonated by the silanol groups, causing them to bind tightly to the stationary phase. This effect is often more pronounced with poly-halogenated compounds, as the electron-withdrawing halogens can modulate the pKa of the heterocyclic nitrogens.
-
Troubleshooting Strategy:
-
Addition of a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is a common choice.[4][5] The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing for a more symmetrical peak shape.
-
Alternative Stationary Phases: If adding a modifier is not sufficient or is incompatible with your downstream applications, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative for basic compounds.[5] Reversed-phase chromatography (C18) can also be effective, particularly for more polar halogenated heterocycles.
-
Q2: I'm struggling to separate constitutional isomers of my poly-halogenated compound. What should I try?
A2: The separation of isomers is a significant challenge, especially with compounds like polybrominated diphenyl ethers (PBDEs) or polychlorinated dibenzofurans (PCDFs), where the only difference is the position of the halogen atoms.[6][7][8] These isomers often have very similar polarities, making them difficult to resolve with standard chromatographic techniques.
-
The Causality: The subtle differences in dipole moment and steric hindrance between isomers result in very similar affinities for the stationary phase, leading to co-elution.
-
Troubleshooting Strategy:
-
High-Performance Liquid Chromatography (HPLC): For challenging isomer separations, HPLC is often necessary. A systematic screening of columns and mobile phases is recommended. Phenyl-hexyl or fluoro-phenyl stationary phases can offer different selectivity compared to standard C18 columns due to pi-pi interactions.
-
Supercritical Fluid Chromatography (SFC): Achiral SFC has shown promise in separating closely related halogen-containing pharmaceuticals and their dehalogenated isosteres.[3]
-
Advanced Techniques: For analytical scale separations, techniques like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) have demonstrated the ability to separate structural isomers of hydroxylated PBDEs.[6][7][8]
-
Q3: My poly-halogenated compound seems to be decomposing on the chromatography column. How can I prevent this?
A3: The reactivity of certain poly-halogenated heterocycles can lead to degradation on silica gel. This is particularly true for compounds that are sensitive to acid or have labile functional groups.
-
The Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. The high surface area of the silica provides ample opportunity for interaction and potential reaction.
-
Troubleshooting Strategy:
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a base before packing the column. This can be done by preparing a slurry of the silica in a solvent containing a small amount of a non-volatile base, followed by evaporation of the solvent.
-
Minimize Contact Time: Use flash chromatography techniques to minimize the time your compound spends on the column.[4]
-
Alternative Purification Methods: If your compound is crystalline, recrystallization is an excellent, non-destructive purification method.[9] A guide to selecting a recrystallization solvent system is provided in the protocols section.
-
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter.
Guide 1: Optimizing Flash Column Chromatography for a Novel Poly-chlorinated Quinoxaline
Scenario: You have synthesized a novel di-chlorinated quinoxaline. On a test TLC plate (Hexane:Ethyl Acetate 1:1), you observe your product at an Rf of 0.2, but it appears as a streak.
Workflow for Optimization:
Sources
- 1. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isomer Separation of Polybrominated Diphenyl Ether Metabolites using nanoESI-TIMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Isomer separation of polybrominated diphenyl ether metabolites using nanoESI-TIMS-MS | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
Navigating the Maze of Indazole Synthesis: A Technical Guide to Overcoming Regioisomer Formation
A Senior Application Scientist's Perspective on Achieving Regiochemical Control
The synthesis of substituted indazoles is a cornerstone of modern medicinal chemistry, with this privileged scaffold forming the core of numerous therapeutic agents. However, the inherent ambident nucleophilicity of the indazole ring system frequently leads to the formation of regioisomers, primarily the N1- and N2-substituted products. This lack of regiocontrol can result in tedious purification processes, reduced yields of the desired isomer, and increased development costs. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and overcome the challenges of regioisomer formation in indazole synthesis.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered by researchers during indazole synthesis.
Q1: Why am I getting a mixture of N1 and N2 isomers during alkylation?
The indazole anion, formed upon deprotonation, is a hybrid of two resonance structures with negative charge density on both N1 and N2. The final product ratio is a delicate balance of several factors, including:
-
Steric Hindrance: Bulky substituents at the C3 or C7 positions can sterically hinder the approach of the electrophile to the adjacent nitrogen atom. For instance, a large group at C7 will favor N1 substitution.
-
Electronic Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can significantly alter the N1/N2 ratio. For example, indazoles with a C7-NO2 or C7-CO2Me substituent have been shown to favor N2-alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role. These conditions dictate whether the reaction is under kinetic or thermodynamic control.
Q2: How can I favor the formation of the N1-substituted indazole?
Achieving high selectivity for the N1 isomer often involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer. Strategies include:
-
Use of Specific Base/Solvent Systems: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a robust system for achieving high N1-selectivity, particularly for C3-substituted indazoles. This is attributed to the formation of a tight ion pair between the indazole anion and Na+, which directs alkylation to the N1 position.
-
Thermodynamic Equilibration: In some cases, allowing the reaction to proceed for a longer duration or at a higher temperature can facilitate the isomerization of the initially formed N2-isomer to the more stable N1-product.
-
Directed C-H Activation: Employing a directing group on a starting material can guide the cyclization to preferentially form the N1 isomer.
Q3: What are the best methods for selectively synthesizing N2-substituted indazoles?
Favoring the kinetically controlled N2-product often requires specific reaction conditions and named reactions:
-
Mitsunobu Reaction: This reaction has demonstrated a strong preference for the formation of the N2-regioisomer.
-
Davis-Beirut Reaction: This powerful method is known to selectively produce 2H-indazoles under redox-neutral conditions.
-
TfOH-catalyzed Alkylation: The use of trifluoromethanesulfonic acid (TfOH) with diazo compounds provides excellent regioselectivity for N2-alkylation.
-
Rhodium-Catalyzed Intramolecular C-H Amination: This method has proven effective for the regioselective synthesis of N2-substituted indazoles.
-
Cadogan-Sundberg Reaction: This reaction provides a reliable route to 2-aryl-2H-indazoles.
Q4: How can I confirm the identity of my N1 and N2 isomers?
Unambiguous characterization of the regioisomers is critical. Several spectroscopic techniques can be employed:
-
NMR Spectroscopy: Advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable. For N1-substituted indazoles, an HMBC correlation is typically observed between the protons of the N1-substituent and the C7a carbon of the indazole ring. Conversely, for N2-isomers, a correlation is often seen between the substituent protons and the C3 carbon.
-
UV Derivative Spectrophotometry: This technique can be a simple and effective way to distinguish between N1 and N2 isomers, as they often exhibit characteristic and distinct derivative spectra.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues with regioselectivity in indazole synthesis.
Scenario 1: Poor N1:N2 Ratio in a Standard Alkylation Reaction
Problem: You are attempting a standard N-alkylation using a base like K₂CO₃ in DMF and obtaining an inseparable mixture of N1 and N2 isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in indazole alkylation.
Detailed Steps & Explanations:
-
Analyze Current Conditions: The K₂CO₃/DMF system is known to often give mixtures of regioisomers. The polarity of DMF can solvate the cation, leading to a "freer" indazolide anion and reduced selectivity.
-
Option 1: Modify Base and Solvent for N1-Selectivity:
-
Action: Switch to sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent.
-
Rationale: NaH in the less polar solvent THF promotes the formation of a tight ion pair between the sodium cation and the indazole anion. This complex is believed to involve coordination with the N2 lone pair, sterically directing the incoming electrophile to the N1 position. This method has been shown to provide excellent N1-selectivity (>99:1) for a variety of C3-substituted indazoles.
-
-
Option 2: Employ a Reaction Favoring N2-Selectivity:
-
Action: If the N2 isomer is the desired product, consider using the Mitsunobu reaction (e.g., with triphenylphosphine and diethyl azodicarboxylate).
-
Rationale: The Mitsunobu reaction proceeds through a different mechanism that often favors the formation of the N2-alkylated product.
-
-
Option 3: Leverage Kinetic vs. Thermodynamic Control:
-
Action: Systematically vary the reaction temperature and time.
-
Rationale: Lower temperatures and shorter reaction times generally favor the kinetic product (often N2). Conversely, higher temperatures and longer reaction times can allow for equilibration to the more thermodynamically stable product (usually N1).
-
Scenario 2: Unexpected Regioisomer from a Named Reaction
Problem: You are using a named reaction expected to be highly regioselective (e.g., Davis-Beirut for N2) but are observing the formation of the other isomer or byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected regioisomers from named reactions.
Detailed Steps & Explanations:
-
Verify Starting Materials: Ensure the purity of your starting materials and reagents. Impurities can sometimes catalyze side reactions or alter the reaction pathway.
-
Review the Mechanism: Revisit the mechanism of the specific named reaction. For example, the Davis-Beirut reaction involves a key nitroso imine intermediate. The stability and reactivity of this intermediate can be influenced by the electronic properties of your specific substrate.
-
Consider Solvent Effects: The solvent can play a critical role. In the Davis-Beirut reaction, for instance, the presence of water can be crucial in some cases, but an excess can lead to undesired side reactions like imine cleavage.
-
Check for Side Reactions: Be aware of potential side reactions. For example, in the Cadogan-Sundberg reaction, which is used for 2-aryl-2H-indazoles, different trivalent phosphorus reagents can sometimes lead to different product distributions.
Experimental Protocols
The following are detailed, step-by-step methodologies for achieving regioselective N-alkylation of indazoles.
Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in THF
This protocol is optimized for achieving high N1-regioselectivity.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve the indazole substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive electrophiles, heating to 50 °C may be necessary.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction
This protocol is adapted for the preferential synthesis of N2-substituted indazoles.
-
Preparation: To a solution of the indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF, cool the mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: After completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to separate the N2-alkylated indazole from triphenylphosphine oxide and other byproducts.
Data Presentation: The Impact of Reaction Conditions on Regioselectivity
The following table summarizes the regioselectivity of indazole alkylation under various conditions, providing a quick reference for experimental design.
| Indazole Substrate | Alkylating Agent | Base/Reagent | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| 3-Carboxymethyl indazole | Alkyl Bromide | NaH | THF | >99:1 | - | |
| 1H-Indazole | n-Pentanol | PPh₃/DEAD | THF | 1:2.5 | 78 | |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 38:46 | 84 | |
| 1H-Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 58:42 | 72 | |
| 7-Nitroindazole | Alkyl Bromide | NaH | THF | 4:96 | - | |
| Various 1H-Indazoles | Diazo Compounds | TfOH | - | 0:100 | Good to Excellent |
Conclusion
Controlling regioisomer formation in indazole synthesis is a multifaceted challenge that requires a deep understanding of the interplay between substrate electronics, sterics, and reaction conditions. By carefully selecting the appropriate synthetic strategy—be it leveraging thermodynamic stability for N1-alkylation, employing kinetically controlled reactions like the Mitsunobu for N2-substitution, or utilizing powerful named reactions such as the Davis-Beirut for specific isomer synthesis—researchers can significantly improve the efficiency and outcome of their synthetic efforts. This guide provides a framework for rational decision-making and troubleshooting, ultimately enabling the more streamlined development of novel indazole-based molecules.
References
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Zhu, J. S., Li, C. J., Tantillo, D. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1868–1882. [Link]
-
Zhu, J. S., Li, C. J., Tantillo, D. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of chemical research, 52(8), 2255–2267. [Link]
-
Zhu, J. S., Li, C. J., Tantillo, D. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2255-2267. [Link]
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Wang, X., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(84), 11021-11024. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
El-Azzouny, A. A., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini reviews in medicinal chemistry, 12(12), 1293–1300. [Link]
- Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid.
Technical Support Center: A Guide to the Scalable Synthesis of 3,6-Dibromo-5-fluoro-1H-indazole
Welcome to the technical support center for the synthesis of 3,6-Dibromo-5-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in library production. Indazole derivatives are a cornerstone in modern drug discovery, recognized as a privileged scaffold in numerous therapeutic agents.[1][2] The specific substitution pattern of this compound makes it a valuable building block for creating diverse compound libraries.
This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and scalable synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges associated with this multi-step synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound is typically approached through a multi-step sequence starting from a commercially available fluoroaniline. A common and logical pathway involves an initial bromination of the aromatic ring, followed by diazotization and cyclization to form the indazole core, and a final bromination at the C3 position.
The workflow below illustrates the key transformations in this synthetic sequence.
Caption: Figure 1: Overall Synthetic Workflow
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis on a laboratory scale, which can be adapted for larger-scale production with appropriate engineering controls.
Step 1: Synthesis of 3,5-Dibromo-4-fluoroaniline
The initial step involves the regioselective dibromination of 4-fluoroaniline. The fluorine atom is an ortho-, para-director, but the positions ortho to the activating amino group are most susceptible to electrophilic substitution.
Reagent Table
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (for 10g scale) | Density (g/mL) |
| 4-Fluoroaniline | 1.0 | 111.12 | 10.0 g | 1.155 |
| Acetic Acid | - | 60.05 | 200 mL | 1.049 |
| Bromine (Br₂) | 2.1 | 159.81 | 9.6 mL | 3.102 |
Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-fluoroaniline (10.0 g, 89.9 mmol) in glacial acetic acid (200 mL).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (9.6 mL, 188.8 mmol) in 40 mL of acetic acid via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The high reactivity of bromine necessitates slow addition to control the exotherm and minimize side product formation.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into 1 L of ice-cold water. A precipitate will form.
-
Neutralize the solution by slowly adding aqueous sodium hydroxide (50% w/v) until the pH is ~7-8.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 3,5-Dibromo-4-fluoroaniline.
Step 2: Synthesis of 6-Bromo-5-fluoro-1H-indazole
This step involves the formation of the indazole ring via a diazotization-cyclization sequence. This classic approach is a reliable method for constructing the indazole core.[4]
Reagent Table
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (Assuming 80% yield from Step 1) |
| 3,5-Dibromo-4-fluoroaniline | 1.0 | 269.93 | 19.4 g |
| Acetic Acid | - | 60.05 | 200 mL |
| Sulfuric Acid (conc.) | 4.0 | 98.08 | 16.5 mL |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 5.5 g |
Protocol:
-
Suspend 3,5-Dibromo-4-fluoroaniline (19.4 g, 71.9 mmol) in acetic acid (200 mL) in a 500 mL flask.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (16.5 mL, 287.6 mmol) while maintaining the low temperature.
-
In a separate beaker, dissolve sodium nitrite (5.5 g, 79.1 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture, keeping the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
Slowly warm the reaction to 60-70 °C and maintain for 2-3 hours. The reaction will evolve nitrogen gas.
-
Cool the mixture to room temperature and pour it onto 500 g of crushed ice.
-
Neutralize with aqueous ammonia until basic (pH > 8).
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-5-fluoro-1H-indazole.
Step 3: Synthesis of this compound
The final step is the bromination at the C3 position of the indazole ring. This position is susceptible to electrophilic attack. Using a milder brominating agent like N-Bromosuccinimide (NBS) can offer better control compared to elemental bromine.[5]
Reagent Table
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (Assuming 60% yield from Step 2) |
| 6-Bromo-5-fluoro-1H-indazole | 1.0 | 215.02 | 9.3 g |
| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | 8.1 g |
| Acetonitrile | - | 41.05 | 150 mL |
Protocol:
-
Dissolve 6-Bromo-5-fluoro-1H-indazole (9.3 g, 43.1 mmol) in acetonitrile (150 mL) in a 250 mL round-bottom flask.
-
Add N-Bromosuccinimide (8.1 g, 45.3 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine species, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography to yield the final product, this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Q1: My yield in the first bromination step (Step 1) is low, and I see multiple spots on the TLC plate. What went wrong?
Answer: Low yields and multiple products in the initial bromination are often due to a lack of regioselectivity or over-bromination.
-
Cause 1: Temperature Control. The bromination of an activated ring like fluoroaniline is highly exothermic. If the temperature rises significantly above 10 °C during bromine addition, it can lead to the formation of tri-brominated species and other side products.
-
Solution: Ensure your cooling bath is efficient (ice-salt is better than just ice). Add the bromine solution very slowly, monitoring the internal thermometer closely. For larger scales, consider a jacketed reactor with a chiller.
-
-
Cause 2: Incorrect Stoichiometry. Using a large excess of bromine will inevitably lead to over-bromination.
-
Solution: Accurately measure your reagents. Use a slight excess of bromine (2.1 equivalents) to drive the reaction to completion, but avoid larger excesses.
-
-
Cause 3: Mono-brominated Impurities. If the reaction is incomplete, you will have a mixture of mono- and di-brominated products, which can be difficult to separate.
-
Solution: Allow the reaction to stir for a sufficient time (overnight is recommended) at room temperature after the addition is complete. Confirm full conversion by TLC before workup.
-
Caption: Figure 2: Bromination Troubleshooting Logic
Q2: The diazotization and cyclization (Step 2) resulted in a dark, tarry crude product with very low yield of the desired indazole. What happened?
Answer: The formation of diazonium salts is a sensitive process. Decomposition and side reactions are common if conditions are not carefully controlled.
-
Cause 1: Temperature Too High. Diazonium salts are notoriously unstable at elevated temperatures. If the temperature during the addition of sodium nitrite exceeds 5 °C, the salt can decompose prematurely, leading to a host of unwanted side reactions and tar formation.
-
Solution: Maintain a strict temperature of 0-5 °C throughout the diazotization process. Use a reliable thermometer and an efficient cooling bath. Add the sodium nitrite solution slowly and sub-surface if possible.
-
-
Cause 2: Impure Starting Material. Impurities from the previous step can interfere with the reaction.
-
Solution: Ensure the 3,5-Dibromo-4-fluoroaniline is of high purity before starting this step. If necessary, recrystallize or purify it by column chromatography.
-
-
Cause 3: Inefficient Cyclization. The subsequent ring-closing step requires heat. However, if this is done too quickly or at too high a temperature, it can also promote decomposition.
-
Solution: Warm the reaction mixture slowly and controllably to the target temperature (60-70 °C). Ensure good stirring to maintain uniform heat distribution.
-
Q3: The final C3-bromination (Step 3) is not selective and I'm getting N-bromination or other isomers. How can I improve this?
Answer: Indazoles have two nitrogen atoms, and N-H can also react with electrophiles. Selectivity between C3 and N1/N2 bromination is a key challenge.
-
Cause 1: Choice of Brominating Agent and Solvent. Highly reactive brominating agents in polar aprotic solvents can sometimes favor N-bromination.
-
Solution: N-Bromosuccinimide (NBS) in a less polar solvent like CCl₄ or chloroform, sometimes with a radical initiator like AIBN or light, can favor C3 bromination. However, for library production, acetonitrile is often preferred for its practicality. Sticking with NBS in acetonitrile at room temperature is generally a good starting point.[5] If N-bromination persists, consider protecting the N1 position with a group like SEM or Boc, performing the C3-bromination, and then deprotecting.
-
-
Cause 2: Reaction Conditions. Elevated temperatures can decrease selectivity.
-
Solution: Run the reaction at room temperature or even cooler (0 °C) to improve C3-selectivity. Monitor carefully by TLC, as the reaction will be slower.
-
Q4: I am having difficulty purifying the final product. It co-elutes with an impurity on the silica column.
Answer: Purification challenges often stem from side products with similar polarity to the desired compound.
-
Solution 1: Optimize Chromatography. Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. Using a different stationary phase, like alumina, could also be an option.
-
Solution 2: Recrystallization. This is an excellent method for purifying the final product on a larger scale. Test various solvent systems. Good options include ethanol/water, ethyl acetate/hexanes, or toluene. The goal is to find a solvent system where your product is soluble at high temperature but sparingly soluble at low temperature, while the impurity remains in solution.
-
Solution 3: Derivatization/Protection. In complex cases, you could temporarily protect the N-H of the indazole (e.g., as an acetyl or Boc derivative). The change in polarity might allow for easy separation of the impurity. The protecting group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis?
Answer: This synthesis involves several hazardous reagents that require strict safety protocols.
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and heavy-duty gloves (e.g., nitrile over neoprene).[6][7] Have a bromine spill kit and a sodium thiosulfate quenching solution readily available.
-
Hydrobromic Acid (HBr): The synthesis may generate HBr gas as a byproduct. This is a highly corrosive and toxic gas.[7][8] Ensure the reaction is performed in a well-ventilated fume hood.
-
Strong Acids (H₂SO₄): Concentrated sulfuric acid is extremely corrosive.[9][10] Add it slowly and carefully, especially when mixing with other liquids, to control the exotherm.
-
Diazonium Salts: These intermediates can be explosive when isolated and dry. The protocol is designed to use them in situ, which is much safer. Never attempt to isolate the diazonium salt intermediate.
Q2: How should I monitor the progress of each reaction?
Answer: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize the spots under a UV lamp (254 nm). For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: Can this synthesis be performed in a flow chemistry setup for library production?
Answer: Yes, several steps are well-suited for flow chemistry, which can significantly improve safety and scalability.[3][11][12]
-
Bromination: In-situ generation of bromine from HBr and an oxidant (like NaOCl) in a flow reactor can eliminate the need to handle and store liquid bromine, greatly enhancing safety.[3][12]
-
Diazotization: The precise temperature and residence time control in microreactors is ideal for handling unstable diazonium intermediates safely. Adapting this synthesis to a flow process is a highly recommended strategy for large-scale library production.
Q4: What are the expected spectroscopic data for the final product?
Answer: While specific data must be obtained experimentally, you can expect the following characteristic signals for this compound:
-
¹H NMR: A signal for the N-H proton (typically a broad singlet >10 ppm), and aromatic signals corresponding to the protons on the benzene ring.
-
¹³C NMR: Signals for the carbon atoms of the indazole core, with characteristic shifts for carbons attached to bromine and fluorine.
-
¹⁹F NMR: A singlet or doublet (due to coupling with adjacent protons) characteristic of an aryl fluoride.
-
Mass Spectrometry: A molecular ion peak corresponding to the formula C₇H₃Br₂FN₂ with a characteristic isotopic pattern for two bromine atoms.
References
-
Univar Solutions. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Wiles, C., & Watts, P. (2014). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
- Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry.
- Thermo Fisher Scientific. (2025).
- Carl ROTH. (2020).
-
Organic Chemistry Portal. Indazole synthesis. [Link]
- ArODES - HES-SO. Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach.
- Benchchem. A Comparative Guide to the Synthesis of Substituted 1,5-Dimethyl-1H-Indazoles.
- Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Benchchem. Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H.
- ResearchGate.
-
Organic Syntheses. Indazole. [Link]
- ACS GCI Pharmaceutical Roundtable. (2026).
- Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
- Li, Y., et al. (2021).
- Benchchem. Optimizing reaction conditions for bromo-indazole synthesis.
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Van Kerrebroeck, R., et al. (2019).
- ResearchGate. (2025).
- ResearchGate. (2024). Sustainable bromination of organic compounds: A critical review.
- ResearchGate. (2025). Fluorination, chlorinations and brominations of organic compounds in microstructured reactors | Request PDF.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Resolving Complex NMR Spectra of Substituted Indazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for NMR analysis of substituted indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the indazole scaffold. The inherent tautomerism and potential for ambiguous substitution patterns in this important heterocyclic system often lead to complex and confusing NMR spectra.
This resource moves beyond simple data reporting. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face in the lab. We will explore the "why" behind the spectroscopic observations and provide clear, actionable protocols to help you unambiguously determine the structure of your compounds.
Section 1: Foundational Challenges & FAQs
This section addresses the most common initial points of confusion when analyzing the NMR spectra of indazole derivatives.
Q1: Why does the aromatic region of my ¹H NMR spectrum look so crowded and complex, even for a simple substituted indazole?
A1: The complexity arises from several factors inherent to the indazole ring system:
-
Presence of Regioisomers: Many synthetic reactions, particularly N-alkylation or N-acylation, can produce a mixture of N1 and N2 substituted products.[1] These regioisomers are distinct compounds with unique sets of signals, leading to what appears to be a single compound with twice the expected number of peaks.[2][3]
-
Tautomerism: For N-unsubstituted indazoles, prototropic exchange between the 1H and 2H forms can occur. While the 1H-indazole tautomer is generally the more thermodynamically stable form, the position of this equilibrium can be influenced by both the solvent and the substituents on the ring.[4][5][6] If the exchange is slow on the NMR timescale, you may observe signals for both tautomers.
-
Complex Spin Systems: The protons on the fused benzene ring (H4, H5, H6, H7) often form a complex second-order coupling system, rather than a simple set of doublets and triplets. This leads to multiplets that can be difficult to assign without the aid of 2D NMR techniques.
Q2: I see a very broad singlet far downfield (>10 ppm) that sometimes disappears. What is it?
A2: This is the classic signature of the N-H proton of the indazole pyrazole ring.[1] Its key characteristics are:
-
Chemical Shift: It is highly deshielded and typically appears in the 10-13 ppm range in solvents like CDCl₃ or acetone-d₆.[7]
-
Broadening: The signal is often broad due to quadrupolar coupling with the adjacent nitrogen atom and chemical exchange with trace amounts of water or acid.
-
D₂O Exchange: The most definitive test is a "D₂O shake." Adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause the N-H proton to exchange with deuterium. Since deuterium is not observed in ¹H NMR, the signal will disappear, confirming its identity as an exchangeable proton.[1]
Q3: How do solvent choice and sample pH affect my spectrum?
A3: Both solvent and pH can dramatically alter the appearance of an indazole's NMR spectrum.
-
Solvent Effects: The choice of NMR solvent can influence the tautomeric equilibrium.[8] In less polar solvents like CDCl₃, intramolecular hydrogen bonding can stabilize one tautomer over another. In polar, hydrogen-bond-accepting solvents like DMSO-d₆, the solvent molecules can interact with the N-H proton, leading to different observed chemical shifts and potentially shifting the tautomeric equilibrium.[8][9] For example, the 6-2H tautomer of some indazoles can be stabilized in CDCl₃, while the 6-1H tautomer predominates in DMSO-d₆.[8]
-
pH Effects: Indazoles are basic and will be protonated under acidic conditions. Protonation significantly changes the electronic structure of the heterocyclic ring, causing large shifts in the positions of all proton and carbon signals.[10][11] It is crucial to ensure your sample is free of acidic or basic impurities unless you are intentionally studying the protonated species.
Section 2: The Core Problem: Distinguishing N1 and N2 Regioisomers
Unambiguous assignment of the substitution pattern is the most critical and frequent challenge in indazole chemistry. The pharmacological properties of N1 and N2 isomers can differ significantly, making this assignment essential. While 1D NMR provides clues, 2D NMR techniques are the definitive solution.[3]
Q4: What are the key differences in 1D NMR between N1 and N2 substituted indazoles?
A4: While not definitive on their own, certain trends in ¹H NMR chemical shifts can provide the first clues to the substitution pattern:
-
The H7 Proton: In N1-substituted indazoles, the H7 proton is typically shifted significantly downfield compared to its position in the corresponding N2-isomer.[1][12] This is due to the deshielding anisotropic effect of the nearby pyrazole ring's lone pair on N2.
-
The H3 Proton: Conversely, the H3 proton in N2-isomers is often shielded (appears at a higher field) relative to the same proton in the N1-isomer.[12]
These trends are useful, but substituent effects can sometimes obscure them. For an authoritative assignment, you must use 2D NMR.
Q5: How can I use 2D NMR to definitively assign N1 vs. N2 substitution?
A5: Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are the two most powerful experiments for this task.[2][3][5] They provide through-bond (HMBC) and through-space (NOESY) correlations that serve as undeniable structural proof.
The strategy relies on identifying correlations between the protons on the substituent (usually the alpha-protons, e.g., the -CH₂- group of a benzyl substituent) and specific protons or carbons on the indazole core.
Workflow: Differentiating N1 and N2 Indazole Isomers
The following diagram outlines the logical workflow for using 2D NMR to solve the N1 vs. N2 isomer problem.
Caption: Workflow for Isomer Assignment using 2D NMR.
Key Diagnostic 2D NMR Correlations
The following diagram and table summarize the critical correlations that differentiate the N1 and N2 isomers.
Caption: Diagnostic HMBC and NOESY correlations for N1/N2 isomers.
| Experiment | N1-Substituted Isomer | N2-Substituted Isomer | Rationale |
| HMBC | A crucial correlation is observed between the substituent's α-protons and the C7a carbon.[3] | A crucial correlation is observed between the substituent's α-protons and the C3 carbon. | HMBC detects 2- and 3-bond J-coupling. The α-protons are three bonds away from C7a in the N1 isomer and three bonds away from C3 in the N2 isomer. |
| NOESY | A through-space correlation is expected between the substituent's α-protons and the H7 proton.[3][5] | A through-space correlation is expected between the substituent's α-protons and the H3 proton. | NOESY detects protons that are close in space (<5 Å).[13][14] The α-protons on the substituent are spatially proximate to H7 in the N1 isomer and H3 in the N2 isomer. |
Section 3: Experimental Protocols & Data Interpretation
Q6: Can you provide a step-by-step protocol for acquiring and analyzing these 2D spectra?
A6: Absolutely. Here is a standard protocol for a typical small molecule on a modern NMR spectrometer.
Protocol: Definitive Isomer Assignment using 2D NMR
-
Sample Preparation:
-
Prepare a moderately concentrated sample (5-15 mg) in 0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and filtered to remove any particulate matter.
-
Use a solvent that provides good separation of your key aromatic and substituent proton signals, as determined from your initial 1D ¹H NMR.
-
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum to check shimming and determine the spectral width.
-
Acquire a ¹³C spectrum (e.g., with proton decoupling) to identify the chemical shifts of all carbon atoms.
-
-
2D Spectra Acquisition:
-
HSQC (Heteronuclear Single Quantum Coherence): Run a standard gradient-selected HSQC (e.g., hsqcedetgpsp on Bruker systems). This experiment is crucial for unambiguously assigning which protons are attached to which carbons. This helps in assigning the ¹H and ¹³C signals for H7/C7, H3/C3, etc.
-
HMBC (Heteronuclear Multiple Bond Correlation): Run a standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker systems). The key parameter is the long-range coupling delay, which is typically optimized for J-couplings of 8-10 Hz. This is the standard for detecting 2- and 3-bond correlations.[15][16]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Run a standard phase-sensitive NOESY (e.g., noesyesgpph on Bruker systems). The critical parameter is the mixing time (d8) . For small molecules like substituted indazoles, a mixing time of 500-800 ms is a good starting point.[17]
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra) and perform phase and baseline correction.
-
Step 1 (HSQC Analysis): Use the HSQC spectrum to create a table correlating each protonated carbon with its attached proton(s). This will allow you to find the exact chemical shifts of H3, H7, C3, and C7a.
-
Step 2 (HMBC Analysis):
-
Locate the ¹H signal of your substituent's α-protons on the F2 (horizontal) axis.
-
Look for cross-peaks along the vertical F1 axis from this proton signal.
-
If you see a cross-peak to the chemical shift of C7a (identified from your ¹³C and HSQC data), your compound is the N1 isomer .
-
If you see a cross-peak to the chemical shift of C3 , your compound is the N2 isomer .
-
-
Step 3 (NOESY Analysis):
-
Locate the diagonal peak for your substituent's α-protons.
-
Look for off-diagonal cross-peaks from this position.
-
If you see a cross-peak to the signal for H7 (identified from your ¹H and HSQC data), this confirms the N1 isomer .
-
If you see a cross-peak to the signal for H3 , this confirms the N2 isomer .
-
-
Section 4: Advanced Topics
Q7: My signals are still ambiguous. Are there other NMR techniques that can help?
A7: Yes. When proton and carbon data are insufficient, observing the nitrogen atoms directly can be highly informative.
-
¹H-¹⁵N HMBC: This is an extremely powerful technique that functions like the ¹H-¹³C HMBC but shows correlations between protons and nitrogen atoms.[2] It provides a direct look at the N-substitution pattern.
-
For N1-isomers: You will see a 2-bond correlation from the substituent's α-protons to N1. You may also see a 2-bond correlation from the H7a proton to N1.
-
For N2-isomers: You will see a 2-bond correlation from the substituent's α-protons to N2. You will also see correlations from the H3 proton to N2.
-
-
Computational Chemistry: The use of quantum mechanical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can predict NMR chemical shifts for different isomers with high accuracy.[18][19] By comparing the calculated shifts for the putative N1 and N2 structures with your experimental data, you can gain significant confidence in your assignment.[18]
By systematically applying the troubleshooting logic and experimental protocols outlined in this guide, you will be well-equipped to resolve the complex NMR spectra of your substituted indazoles with confidence and scientific rigor.
References
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
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Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]
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Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075-9086. [Link]
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Tupitsyn, I. F., et al. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 27(21), 7578. [Link]
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Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]
-
Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5851. [Link]
-
Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
Doganç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. [Link]
-
ResearchGate. (Various Authors). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. ResearchGate. [Link]
-
ResearchGate. (Various Authors). Annular tautomerism of indazole. ResearchGate. [Link]
-
Yoshida, K., et al. (2007). Supporting Information for A General and Efficient Synthesis of 1H-Indazoles via the 1,3-Dipolar Cycloaddition of Diazo Compounds with Arynes. Angewandte Chemie International Edition, 46(21), 3939-3942. [Link]
-
Mueller, D. R., et al. (1993). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education, 70(8), 680. [Link]
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Elguero, J., et al. (1995). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 33(7), 575-582. [Link]
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Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 398-480. [Link]
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ResearchGate. (Various Authors). 1H NMR complete spectrum of indazole 1e. ResearchGate. [Link]
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Torres-Gavilán, A., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
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ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs Blog. [Link]
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Reich, H. J. (n.d.). The Nuclear Overhauser Effect. Organic Chemistry Data. [Link]
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Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes. [Link]
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Silva, A. M. S., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(11), 2533-2545. [Link]
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ResearchGate. (Various Authors). An overlay of HSQC and HMBC NMR spectra. ResearchGate. [Link]
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Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(7), 493-499. [Link]
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LibreTexts Chemistry. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
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Nikolova, R., et al. (2022). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 27(15), 4782. [Link]
-
ResearchGate. (Various Authors). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. [Link]
-
ResearchGate. (Various Authors). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]
-
Al-Hourani, B. J. (2018). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide. Journal of Chemical and Pharmaceutical Research, 10(4), 1-6. [Link]
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Preventing decomposition of indazole compounds during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-containing compounds. This guide is designed to provide expert advice and actionable protocols to diagnose and prevent the decomposition of these valuable scaffolds during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: Why are my indazole compounds so prone to decomposition during workup?
A: The inherent chemical structure of the indazole ring system contributes to its reactivity. The bicyclic structure, composed of a benzene ring fused to a pyrazole ring, possesses a labile N-N bond and is electronically rich, making it susceptible to several degradation pathways.[1][2] Key factors include:
-
Oxidative Instability: The electron-rich nature of the ring makes it a target for atmospheric oxygen and other oxidants, often leading to colored byproducts. This process can be accelerated by trace metal impurities.
-
N-N Bond Cleavage: The pyrazole portion of the scaffold contains a relatively weak N-N single bond that can be cleaved under harsh acidic, basic, or reductive conditions.[3][4][5]
-
pH Sensitivity: Both acidic and basic conditions can lead to decomposition or unwanted isomerization.[6][7] Extreme pH can protonate or deprotonate the indazole nitrogens, altering the electronic distribution and increasing susceptibility to nucleophilic attack or rearrangement.[8]
-
Light and Temperature: Many heterocyclic compounds are sensitive to UV light and elevated temperatures, which can provide the energy needed to initiate radical-based decomposition pathways.
Q2: What are the common visual or analytical signs of indazole decomposition?
A: Recognizing the signs of decomposition early is critical for salvaging your material. Common indicators include:
-
Color Change: A rapid change in the color of your organic or aqueous layers during workup (e.g., turning yellow, brown, purple, or black) is a strong indicator of oxidation.
-
Unexpected TLC/LC-MS Results: The appearance of multiple new spots on a Thin Layer Chromatography (TLC) plate or unexpected masses in an LC-MS analysis, especially those that are closely related or degradation fragments of your target molecule, points to instability.
-
Low or Inconsistent Yields: If you experience a significant loss of material between the crude reaction and the final isolated product, decomposition during workup or purification is a likely culprit.
-
Phase Separation Issues: The formation of dark, insoluble material at the interface of aqueous and organic layers during extraction can be a sign of polymerization or the precipitation of degradation byproducts.
Q3: Can the specific substitution pattern on my indazole ring affect its stability?
A: Absolutely. The electronic nature of substituents can either stabilize or destabilize the indazole core.
-
Electron-Donating Groups (EDGs): Groups like amines (-NH2), ethers (-OR), and alkyl groups can increase the electron density of the ring system, making it more susceptible to oxidation.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and esters (-COOR) can decrease the ring's electron density, often making it more resistant to oxidation but potentially more susceptible to nucleophilic attack. For instance, nitro-substituted indazoles have shown particular reactivity patterns under certain conditions.[7][9]
Troubleshooting Guides & Protocols
This section addresses specific experimental problems with detailed explanations and step-by-step protocols for mitigation.
Problem 1: My solution turns dark and I observe significant product loss during aqueous extraction.
Root Cause: This is a classic sign of oxidation , likely accelerated by dissolved oxygen in your solvents and water. The indazole ring is being oxidized to highly colored, often polymeric, byproducts.
Solution: Implement an Inert and Antioxidant-Rich Workup
The core principle is to minimize contact with oxygen and actively scavenge any residual oxidants or radical species that form.
Workflow for Oxidation-Sensitive Workup
Caption: Workflow for minimizing oxidative decomposition during workup.
Detailed Protocol: Inert Atmosphere Extraction
-
Degas Solvents: Before starting the workup, sparge all aqueous and organic solvents (e.g., deionized water, brine, ethyl acetate, DCM) with a stream of nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.
-
Inert Quenching: Cool the reaction mixture to room temperature. Quench the reaction by adding the degassed aqueous solution while maintaining a positive pressure of nitrogen or argon over the reaction flask.
-
Add Antioxidant: Add a suitable antioxidant directly to the biphasic mixture in the separatory funnel. The choice of antioxidant is critical (see Table 1).
-
Extract Swiftly: Perform the extraction and phase separation as quickly as possible to minimize exposure time to any residual oxygen.
-
Dry and Concentrate: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solution under reduced pressure, using minimal heat on the rotovap.
Table 1: Recommended Antioxidants for Indazole Workup
| Antioxidant | Recommended Use Case | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Ascorbic Acid (Vitamin C) | Water-soluble; ideal for adding to the aqueous quenching solution. | 5-10% w/v in aqueous phase | Acts as a reducing agent and radical scavenger in the aqueous phase.[10][11] |
| Butylated Hydroxytoluene (BHT) | Lipid-soluble; ideal for adding to the organic extraction solvent. | 0.01-0.1% w/v in organic phase | A phenolic antioxidant that acts as a potent radical scavenger, terminating chain reactions.[12] |
| Sodium Thiosulfate | Aqueous solution; effective for quenching reactions involving iodine or other halogen oxidants. | 10% w/v aqueous solution | Acts as a reducing agent to neutralize specific oxidizing species. |
Problem 2: My product is lost or decomposes during silica gel column chromatography.
Root Cause: Standard silica gel is inherently acidic (pH ~4-5) due to the presence of silanol (Si-OH) groups on its surface.[13] These acidic sites can catalyze the decomposition of sensitive compounds, including indazoles.
Solution: Passivate the Silica Gel or Use an Alternative Stationary Phase
The goal is to neutralize the acidic sites on the silica surface before it comes into contact with your compound.
Detailed Protocol: Silica Gel Passivation
-
Prepare a Slurry: In a fume hood, prepare a slurry of your silica gel in the least polar solvent of your elution system (e.g., hexane).
-
Add a Base: Add a volatile amine, typically triethylamine (TEA), to the slurry to constitute ~1-2% of the total solvent volume (e.g., 1-2 mL of TEA per 100 mL of solvent).
-
Equilibrate: Stir the slurry gently for 15-20 minutes. This allows the TEA to adsorb to the acidic silanol sites.
-
Pack and Flush: Pack your column using this slurry.
-
Elute with Modified Mobile Phase: Prepare your entire mobile phase (both the weak and strong solvents) containing the same percentage of TEA (e.g., 1% TEA in hexane/ethyl acetate). Running the column with this modified eluent ensures the silica remains neutralized throughout the purification process.[13]
Alternative Purification Strategies:
-
Neutral Alumina: For compounds sensitive to both acid and base, neutral alumina is an excellent alternative to silica gel.
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently polar, reverse-phase purification using a water/acetonitrile or water/methanol mobile phase is often much gentler than normal-phase chromatography.
Problem 3: I have poor recovery after an acid-base extraction designed to purify my indazole.
Root Cause: While indazoles are basic, extreme pH values can cause irreversible decomposition. The pKa of the indazole protonated species is typically low (around 1-3), meaning a very strong acid is needed for full protonation.[8] Conversely, the N-H proton is weakly acidic (pKa > 14). Using harsh conditions (e.g., 3M HCl or 3M NaOH) can lead to N-N bond cleavage or other rearrangements.[6]
Solution: Use Buffered or Mildly Acidic/Basic Solutions
Avoid strong acids and bases. The goal is to gently manipulate the protonation state of your molecule to shuttle it between the aqueous and organic phases without causing degradation.
Decision Logic for Indazole Extraction
Caption: A workflow for a milder acid-base extraction of indazoles.
Recommended Extraction Conditions:
-
For Acidic Extraction (to isolate a basic indazole): Instead of strong HCl, use a milder, buffered, or organic acid like 10% aqueous citric acid or a pH 4 acetate buffer. This is often sufficient to protonate the indazole without causing hydrolysis.
-
For Basifying: To recover your indazole from the acidic aqueous layer, use a mild base like saturated sodium bicarbonate (NaHCO3) or dilute ammonium hydroxide (NH4OH) to adjust the pH to ~8-9. Avoid using strong sodium hydroxide.
-
Test Stability: Before committing your entire batch, take a small aliquot of your crude material, dissolve it in your chosen organic solvent, and expose it to your planned aqueous workup conditions. Monitor by TLC or LC-MS after 30 minutes to see if any degradation occurs.
By understanding the inherent instabilities of the indazole scaffold and proactively implementing these targeted workup and purification strategies, you can significantly improve the yield, purity, and reproducibility of your synthetic efforts.
References
-
Naaz, F., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Pérez-Medina, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Chen, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Reddit r/Chempros. Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
-
Pérez-Medina, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
-
Cui, S., et al. (2024). Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. [Link]
-
A Pratical and effective method for the N N bond cleavage of N-amino-heterocycles. (n.d.). [Link]
-
Charrier, J-D., et al. (2012). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
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Xometry. Silica Gel: Purpose, Origin, How Is It Made, Types, and Uses. [Link]
-
Ghorbani, M., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]
-
Chakrapani, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]
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Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
-
Kim, H., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters. [Link]
-
ResearchGate. Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. [Link]
-
Lupattelli, P., & Perni, M. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Royal Society of Chemistry. [Link]
-
White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]
-
Wikipedia. Passivation (chemistry). [Link]
-
Streampeak Group. Everything You Need To Know About Silica Gel. [Link]
-
Extraction Magazine. pH and Its Effects on Phytochemical Stability. [Link]
-
Chemistry For Everyone. How To Activate Silica Gel For Column Chromatography?. [Link]
-
Yahaya, Z.S., et al. (2022). Antioxidants for the Prevention and Treatment of Non-communicable Diseases. Antioxidants. [Link]
-
ResearchGate. (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]
-
Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]
-
ResearchGate. (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
van der Loo, B., et al. (2022). Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol?. Antioxidants. [Link]
-
Varodi, C., et al. (2022). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Molecules. [Link]
-
ResearchGate. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. [Link]
-
Li, C., et al. (2024). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Journal of the American Chemical Society. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 3,6-Dibromo-5-fluoro-1H-indazole and its Analogs in Preclinical Research
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the quality and characterization of foundational building blocks are paramount. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide provides an in-depth comparative analysis of 3,6-Dibromo-5-fluoro-1H-indazole, a key intermediate, against structurally similar alternatives. We will delve into the nuances of their Certificates of Analysis (CoA), explore the underlying science of their analytical characterization, and discuss the practical implications for their application in synthesizing next-generation therapeutics.
The Certificate of Analysis: Your First Line of Defense in Research Integrity
A Certificate of Analysis is more than a mere formality; it is the cornerstone of reproducible science. It provides a detailed snapshot of a compound's identity, purity, and potential impurities. For a complex molecule like this compound, a comprehensive CoA is non-negotiable. It assures the researcher that the material in the vial corresponds precisely to the structure on paper, preventing costly and time-consuming troubleshooting down the line.
Below is a representative Certificate of Analysis for a high-quality batch of this compound, outlining the critical quality attributes that a researcher should expect.
Representative Certificate of Analysis: this compound
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to Structure | Conforms | 400 MHz NMR |
| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV at 254 nm |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Mass Spectrum (LC-MS) | Conforms to Expected m/z | Conforms | ESI-MS |
Comparative Analysis of this compound and its Alternatives
The strategic placement of halogen atoms on the indazole ring can significantly influence a molecule's physicochemical properties, including its binding affinity to target proteins and its metabolic stability.[3] The fluorine atom, in particular, is often introduced to block metabolic oxidation at susceptible sites, thereby enhancing a compound's pharmacokinetic profile.[3] Below, we compare this compound with several commercially available, structurally related alternatives that a researcher might consider for their synthesis campaigns.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight | Typical Purity (HPLC) |
| This compound | This compound | 1286734-81-3[4] | C₇H₃Br₂FN₂ | 293.92 | ≥ 98.0% |
| 3-Bromo-6-fluoro-1H-indazole | 3-Bromo-6-fluoro-1H-indazole | 885522-04-3[][6] | C₇H₄BrFN₂ | 215.02 | ≥ 98.0% |
| 5-Bromo-6-fluoro-1H-indazole | 5-Bromo-6-fluoro-1H-indazole | 105391-70-6[7][8] | C₇H₄BrFN₂ | 215.02 | ≥ 97.0% |
| 6-Bromo-7-fluoro-1H-indazole | 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5[9] | C₇H₄BrFN₂ | 215.02 | ≥ 98.0%[9] |
| 5-Bromo-3-fluoro-1H-indazole | 5-Bromo-3-fluoro-1H-indazole | 1211537-09-5[10] | C₇H₄BrFN₂ | 215.02 | > 99.0%[10] |
Expert Insights: The choice between these building blocks depends on the specific synthetic strategy and the desired substitution pattern on the final kinase inhibitor. The two bromine atoms in This compound offer two reactive handles for subsequent cross-coupling reactions, allowing for the introduction of diverse functionalities at both the 3- and 6-positions of the indazole core. This is particularly advantageous in structure-activity relationship (SAR) studies where exploration of both regions is desired. The alternatives, with a single bromine atom, provide a more focused approach to derivatization. The position of the fluorine atom also plays a crucial role in modulating the electronic properties of the indazole ring and can influence interactions with the target protein.
Experimental Protocols for Quality Assessment
To ensure the integrity of your research, it is crucial to independently verify the quality of critical starting materials. Below are detailed protocols for the key analytical techniques used to characterize this compound and its analogs.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of small molecules. A well-developed HPLC method can separate the main compound from starting materials, by-products, and other impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL.
Figure 1: Workflow for HPLC Purity Determination.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and connectivity of atoms. For fluorinated compounds, ¹⁹F NMR is also a valuable tool.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, splitting patterns, and integration of the hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and chemical environment of the carbon atoms.
-
¹⁹F NMR: For fluorinated analogs, acquire a fluorine spectrum to confirm the presence and environment of the fluorine atom.
-
Expected ¹H NMR Spectral Data for this compound (in DMSO-d₆):
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ~13.5 | br s | NH |
| ~8.0 | d | H-4 |
| ~7.8 | d | H-7 |
Molecular Weight Verification by Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns. For compounds containing bromine, the characteristic isotopic pattern is a key diagnostic feature.
Protocol:
-
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) is a common choice for this type of molecule.
-
Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion. For this compound, expect to see a characteristic isotopic cluster for the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] Therefore, a compound with two bromine atoms will show three main peaks in the molecular ion region at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.
Figure 2: Workflow for Mass Spectrometry Analysis.
Conclusion
The selection of a halogenated indazole building block is a critical decision in the early stages of drug discovery. This compound offers the advantage of two points of diversification, making it a valuable tool for extensive SAR exploration. Its fluorinated and brominated analogs provide a palette of options for fine-tuning the properties of the final compound. By insisting on a comprehensive Certificate of Analysis and understanding the principles behind the analytical data, researchers can ensure the quality of their starting materials and build a solid foundation for the successful development of novel kinase inhibitors.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024, January 22). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019, July 25). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
-
5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. (n.d.). Manas Petro Chem. Retrieved January 16, 2026, from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
3-Bromo-6-fluoro-1H-indazole. (n.d.). AOBChem. Retrieved January 16, 2026, from [Link]
-
6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2024, October 17). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (2021, June). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 16, 2026, from [Link]
-
a comparative study of crystal packing of some benzodiazepinone drug intermediates and their non-fluorinated analogues. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 16, 2026, from [Link]
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A Comparative Guide to the Biological Activity of 3,6-Dibromo-5-fluoro-1H-indazole and Its Analogs: A Roadmap for Drug Discovery
Introduction: The Privileged Indazole Scaffold and the Influence of Halogenation
The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer and anti-inflammatory properties, largely attributed to their ability to act as kinase inhibitors.[1][3] Several indazole-based drugs, such as axitinib and pazopanib, are already in clinical use for cancer therapy.[1][3]
The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the indazole ring. Halogenation, in particular, is a key strategy employed by medicinal chemists to enhance the therapeutic potential of these compounds. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comparative analysis of the biological activity of 3,6-Dibromo-5-fluoro-1H-indazole and its structurally related analogs, offering insights into the structure-activity relationships (SAR) that govern their efficacy. While specific biological data for this compound is not extensively available in the public domain, this guide will leverage data from its analogs to infer its potential activity and to underscore the importance of its future investigation.
Comparative Analysis of Biological Activity: Insights from Analogs
The strategic placement of bromo and fluoro substituents at the 3, 5, and 6-positions of the indazole ring is expected to significantly impact its biological profile. The following sections will explore the known biological activities of analogs of this compound, with a focus on their anti-cancer and kinase inhibitory properties.
Anticancer Activity of Halogenated Indazole Derivatives
A number of studies have demonstrated the potent anti-proliferative activity of halogenated indazole derivatives against various cancer cell lines. The tables below summarize the available data for analogs of this compound.
Table 1: In Vitro Anti-proliferative Activity of Substituted Indazole Analogs
| Compound ID | 3-Position Substituent | 5-Position Substituent | 6-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical | -Br | -F | -Br | - | - | - |
| Analog A | -I | H | -Br | - | - | [3] |
| Analog B | -(E)-(3,5-dimethoxystyryl) | H | -Br | 4T1 (Breast) | - | [3] |
| Compound 2f | -(E)-(3,5-dimethoxystyryl) | H | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 4T1 (Breast) | 0.23 | [3][4][5] |
| Compound 36 | -CH3 | H | -NH(4-fluorobenzyl) | HCT116 (Colon) | 0.4 | [6] |
| Compound 6o | -NH-CO-R | 3-fluorophenyl | H | K562 (Leukemia) | 5.15 | [7] |
Structure-Activity Relationship Insights:
-
Substitution at the 6-position: The presence of a bromine atom at the 6-position is a common feature in many active indazole-based kinase inhibitors.[3][8] As seen with Compound 2f, replacement of the 6-bromo group with a larger, more complex substituent can lead to potent anti-proliferative activity.[3][4][5] This suggests that the 6-position is a critical site for interaction with biological targets and that modifications at this position can significantly enhance potency.
-
Substitution at the 3-position: The 3-position of the indazole ring is another key site for modification. While data on a 3-bromo substituent in this specific scaffold is limited, studies on other indazoles show that a variety of groups at this position can confer potent activity.[2] The nature of the substituent at C3 can influence the molecule's interaction with the ATP-binding pocket of kinases.
-
Fluorine Substitution at the 5-position: The introduction of a fluorine atom at the 5-position is a common strategy to improve metabolic stability and cell permeability. While direct data for a 5-fluoro analog in this series is unavailable, the known benefits of fluorination in medicinal chemistry suggest that it could enhance the overall druglike properties of the molecule.
Kinase Inhibitory Activity
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[9][10]
Table 2: Kinase Inhibitory Activity of Substituted Indazole Analogs
| Compound ID | Primary Kinase Target(s) | IC50 (nM) | Reference |
| Hypothetical | - | - | - |
| Axitinib | VEGFRs, PDGFRs, c-KIT, PLK4 | 0.1-1.6 (VEGFRs), 4.2 (PLK4) | [8] |
| CFI-400945 | PLK4 | 2.8 | [11] |
| Compound K22 | PLK4 | 0.1 | [11] |
| Entrectinib | TrkA/B/C, ROS1, ALK | 1.7, 0.2, 0.1, 7, 12 | [2] |
Structure-Activity Relationship Insights:
-
Targeting Multiple Kinases: As exemplified by Axitinib, indazole scaffolds can be designed to inhibit multiple kinases, leading to a broader spectrum of anticancer activity.[8]
-
Selectivity: Conversely, strategic modifications can lead to highly selective inhibitors, such as the PLK4 inhibitors CFI-400945 and K22.[11] The substitution pattern on the indazole ring plays a crucial role in determining kinase selectivity. The high potency of K22 (IC50 = 0.1 nM) highlights the potential for developing highly effective and selective anticancer agents based on the indazole scaffold.[11]
Experimental Methodologies for Biological Evaluation
To fully characterize the biological activity of this compound and its analogs, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Detection by Western Blotting
Western blotting can be used to detect the expression levels of key proteins involved in apoptosis, such as cleaved caspases and members of the Bcl-2 family.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Caption: Experimental workflow for Western Blotting.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Caption: Inhibition of kinase-mediated phosphorylation.
Conclusion and Future Directions
The indazole scaffold remains a highly promising starting point for the development of novel anticancer agents. The analysis of analogs of this compound suggests that this compound is likely to possess significant biological activity, potentially as a kinase inhibitor with anti-proliferative effects. The presence of bromine atoms at the 3 and 6 positions, combined with a fluorine atom at the 5-position, represents a unique combination of substituents that warrants further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Determining its in vitro anti-proliferative activity against a panel of cancer cell lines and its inhibitory profile against a broad range of kinases will be crucial first steps. Subsequent studies could explore its effects on apoptosis and other cellular processes. The detailed experimental protocols provided in this guide offer a clear roadmap for these future investigations. The insights gained from such studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of halogenated indazoles, ultimately guiding the design of the next generation of indazole-based therapeutics.
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A Comparative Guide to Structure-Activity Relationships of Indazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure, synthetic accessibility, and capacity to engage in crucial hydrogen bonding interactions have established it as a cornerstone in the design of numerous potent and selective therapeutic agents.[1][2] Indazole-containing compounds exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[2][3]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for two prominent classes of indazole-based inhibitors: those targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and those targeting poly(ADP-ribose) polymerase (PARP). By examining the specific structural modifications that govern potency and selectivity, we aim to provide actionable insights for drug discovery and development professionals.
The Indazole Scaffold: A Versatile Core
The indazole nucleus exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the most thermodynamically stable and predominant.[2] The versatility of the scaffold lies in the ability to strategically modify substituents at various positions on both the pyrazole and benzene rings. These modifications allow for the fine-tuning of a compound's physicochemical properties and its interaction with a specific biological target's binding site.
Caption: The core structure of 1H-indazole with key positions for substitution numbered.
Case Study 1: Indazole-Based VEGFR-2 Kinase Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[4][5] In many cancers, the VEGF/VEGFR-2 signaling pathway is abnormally activated, promoting tumor growth, proliferation, and metastasis.[4] Consequently, inhibiting VEGFR-2 has become a highly effective clinical strategy for cancer treatment.[6] Several indazole-based compounds, including the FDA-approved drug Axitinib, have been developed as potent VEGFR-2 inhibitors.[4]
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for indazole inhibitors.
Structure-Activity Relationship (SAR) of Indazole-Based VEGFR-2 Inhibitors
SAR studies reveal that specific substitutions on the indazole scaffold are critical for potent VEGFR-2 inhibition. The indazole core typically acts as an ATP surrogate, binding to the hinge region of the kinase's ATP-binding pocket.[1]
A common structural motif for these inhibitors involves an N-substituted indazole linked to another aromatic or heterocyclic system. The following table summarizes representative SAR data for a series of indazole derivatives.
| Compound ID | R1 (at N1) | R2 (at C3) | VEGFR-2 IC50 (nM) | Reference |
| Axitinib | - | 2-methyl-phenylsulfide | 0.2 | [4] |
| Analog 1 | H | Phenyl | >10,000 | [6] |
| Analog 2 | Methyl | Phenyl | 420 | [6] |
| Analog 3 | H | 2-aminopyridine | 310 | [6] |
| Analog 4 | H | 2-(vinylsulfonamido)pyridine | 1.24 | [6] |
Analysis of SAR Trends:
-
C3-Substitution: Unsubstituted phenyl at the C3 position (Analog 1) results in a complete loss of activity. This position is critical for interaction with the hydrophobic region of the active site. The addition of a 2-aminopyridine moiety (Analog 3) restores some activity, but the key to high potency, as seen in Axitinib and Analog 4, is a group capable of forming specific hydrogen bonds and hydrophobic interactions deep within the pocket.[4][6] The vinylsulfonamido group in Analog 4 significantly boosts potency, likely by interacting with key residues in the kinase domain.[6]
-
N1-Substitution: While N1 is often unsubstituted to allow a hydrogen bond with the hinge region, small alkyl groups like methyl (Analog 2) are tolerated but can reduce potency compared to an unsubstituted N1-H.[6]
Experimental Protocol: Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for quantifying kinase inhibitor potency in a high-throughput format.[7][8] They are safer and often more scalable than traditional radiometric assays.[9]
Principle: This homogeneous assay measures the phosphorylation of a substrate by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody (donor) binds to the phosphorylated substrate, which is labeled with a fluorescent acceptor (e.g., ULight™). When the donor and acceptor are in close proximity, excitation of the Europium chelate results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
VEGFR-2 Enzyme: Dilute recombinant human VEGFR-2 kinase in assay buffer to a 2X working concentration.
-
Substrate/ATP Mix: Prepare a 4X solution of the biotinylated peptide substrate (e.g., Biotin-poly-GT) and ATP in assay buffer. The ATP concentration should be at or near its Km for the enzyme to ensure competitive binding results are meaningful.[10]
-
Inhibitor Dilutions: Perform serial dilutions of the indazole-based test compounds in 100% DMSO. Further dilute these into assay buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept low (<1%) to avoid impacting enzyme activity.[9]
-
Detection Mix: Prepare a 2X detection mix containing Eu-labeled anti-phosphotyrosine antibody and ULight™-streptavidin in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 5 µL of the 2X VEGFR-2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 10 µL of the 2X detection mix to each well.
-
Incubate for a final 60 minutes at room temperature to allow the antibody to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring emissions at both the acceptor and donor wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
-
Case Study 2: Indazole-Based PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[11][12] They are responsible for detecting and signaling DNA single-strand breaks (SSBs), facilitating their repair through the base excision repair (BER) pathway.[12] PARP inhibitors block this repair process. In cancer cells with pre-existing defects in other DNA repair pathways (like BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to cell death through a concept known as "synthetic lethality."[11] Niraparib is an FDA-approved, potent indazole-based inhibitor of PARP1 and PARP2.[13][14]
Structure-Activity Relationship (SAR) of Indazole-Based PARP Inhibitors
The development of Niraparib and other indazole-based PARP inhibitors has provided clear insights into the SAR for this target class. The core scaffold mimics the nicotinamide portion of the PARP substrate, NAD+.
| Compound | R1 (at C7) | R2 (at N2) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Niraparib | -CONH₂ | 4-(piperidin-3-yl)phenyl | 3.8 | 2.1 | [13][14] |
| Analog 5 | -H | 4-(piperidin-3-yl)phenyl | >1000 | >1000 | [15] |
| Analog 6 | -CONH₂ | Phenyl | 54 | 29 | [15] |
| Analog 7 | -CONH₂ | 4-(piperazin-1-yl)phenyl | 1.9 | 0.8 | [15] |
Analysis of SAR Trends:
-
C7-Carboxamide: The carboxamide group at the C7 position is absolutely essential for potent PARP inhibition.[15] As seen by comparing Niraparib to Analog 5, removal of this group results in a complete loss of activity. This group forms a critical hydrogen bond network with key residues (Gly, Ser) in the NAD+ binding pocket of the PARP enzyme.
-
N2-Substitution: The substituent at the N2 position is crucial for occupying the adenine-ribose binding region and enhancing potency. A simple phenyl group (Analog 6) provides moderate activity. However, extending this group with a basic piperidine (Niraparib) or piperazine (Analog 7) moiety significantly increases potency.[15] This basic nitrogen likely forms a salt bridge or hydrogen bond with a glutamate residue in the active site, anchoring the inhibitor firmly in place. The stereochemistry of the piperidine ring in Niraparib is also crucial for optimal fit.[13]
Experimental Protocol: PARP1 Inhibition Assay (Fluorometric)
This protocol describes a general method to determine the in vitro inhibitory activity of compounds against purified PARP1 enzyme by measuring the consumption of its substrate, NAD+.[11][16]
Caption: General experimental workflow for a PARP1 enzymatic inhibition assay.
Principle: The assay measures the amount of NAD+ remaining after the PARP1 enzymatic reaction. In the presence of activated DNA (which stimulates enzyme activity), PARP1 consumes NAD+ to form poly(ADP-ribose) chains. The reaction is stopped, and a developer mix is added which includes a nicotinamidase to convert the remaining NAD+ to nicotinamide. The nicotinamide is then used in a subsequent enzymatic reaction to generate a fluorescent product. The signal is inversely proportional to PARP1 activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
PARP Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT.
-
PARP1/DNA Mix: Prepare a 2X working solution of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in PARP assay buffer.
-
NAD+ Solution: Prepare a 2X working solution of β-NAD+ in PARP assay buffer.
-
Inhibitor Dilutions: Prepare 2X serial dilutions of the indazole test compounds in assay buffer with a constant, low percentage of DMSO.
-
Detection Reagents: Prepare the developer and stop solutions as per the manufacturer's instructions (e.g., from a commercial NAD+/NADH detection kit).
-
-
Assay Procedure (384-well black plate format):
-
Add 10 µL of the 2X inhibitor dilutions or vehicle control to the wells.
-
Add 10 µL of the 2X PARP1/DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the 2X β-NAD+ solution to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Stop the PARP1 reaction and develop the fluorescent signal by adding the developer reagents according to the kit's protocol. This typically involves a stop solution followed by a developer mix.
-
Incubate for a final 30-60 minutes to allow the fluorescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescent plate reader (e.g., Ex/Em = 535/587 nm).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Comparative Analysis & Future Directions
Comparing the SAR of indazole-based inhibitors for kinases and PARP reveals both distinct and overlapping principles. In both cases, the indazole core serves as a stable anchor within the respective binding pockets. However, the specific substitutions required for high potency are tailored to the unique topology of each target.
-
For Kinases (VEGFR-2): Potency is driven by substituents at the C3 position that can access a deep hydrophobic pocket, while the N1-H often acts as a critical hydrogen bond donor to the kinase hinge region.
-
For PARP: The C7-carboxamide is the dominant pharmacophore, forming essential hydrogen bonds in the nicotinamide sub-pocket. Potency is then modulated by large N2-substituents that occupy the adenine-ribose site.
The continued success of the indazole scaffold ensures its prominence in future drug discovery campaigns.[1] Research will likely focus on expanding its application to new biological targets and exploring novel derivatization strategies to further refine potency, selectivity, and pharmacokinetic properties, potentially leading to next-generation therapies with improved efficacy and safety profiles.
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A Senior Application Scientist's Guide to the Synthetic Strategies for Fluorinated Indazoles
Introduction: The Strategic Value of Fluorine in Indazole Scaffolds
To the researchers, medicinal chemists, and drug development professionals who navigate the complex landscape of modern therapeutics, the indazole nucleus is a familiar and highly valued scaffold. Its versatile structure is a cornerstone in numerous pharmacologically active agents, from kinase inhibitors in oncology to treatments for neurological disorders.[1] The strategic incorporation of fluorine into this privileged scaffold represents a significant leap in medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[2] Fluorine's unique attributes—high electronegativity, small size, and ability to form strong C-F bonds—can enhance metabolic stability, improve lipophilicity and cell permeability, and alter pKa to optimize target binding and pharmacokinetic profiles.[2]
However, the synthesis of fluorinated indazoles is not without its challenges. The choice of synthetic strategy is critical and depends heavily on the desired regiochemistry of fluorination, the required functional group tolerance, and considerations of scale and safety. This guide provides a comparative analysis of the principal synthetic methodologies for accessing fluorinated indazoles. We will delve into the mechanistic underpinnings of each approach, present comparative data to inform your selection, and provide detailed, field-tested protocols.
PART 1: Late-Stage Fluorination of the Indazole Core
This approach involves the introduction of a fluorine atom onto a pre-formed indazole ring. It is particularly valuable for the late-stage functionalization of complex molecules, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies.
Direct C-H Fluorination via Electrophilic Reagents
Direct C-H fluorination is an atom-economical and increasingly popular strategy. The development of potent yet selective electrophilic fluorinating agents has been a major driver in this field.
Causality and Mechanistic Insights: The most significant recent advancement in this area is the metal-free, regioselective C-3 fluorination of 2H-indazoles using N-Fluorobenzenesulfonimide (NFSI).[3][4] This method is noteworthy for its mild conditions, employing water as the solvent, and its high regioselectivity for the C-3 position.[3] Mechanistic studies suggest the reaction proceeds via a radical pathway. The fluorine radical is generated from NFSI and initiates the reaction.[3] This contrasts with other electrophilic fluorinations that may proceed through an SN2 or single-electron transfer (SET) mechanism.[5]
Another widely used reagent is Selectfluor® (F-TEDA-BF₄). While both NFSI and Selectfluor® are powerful electrophilic fluorinating agents, Selectfluor® is often considered more reactive.[6][7] The choice between them can depend on the substrate's reactivity and the desired reaction conditions. Interestingly, in some cases, using Selectfluor with indazoles in DMSO can lead to C-3 formylation instead of fluorination, highlighting the importance of solvent choice and the reagent's dual role as an oxidant.[8]
Workflow for Direct C-3 Electrophilic Fluorination
Caption: Workflow for direct C-3 electrophilic fluorination of 2H-indazoles.
The Balz-Schiemann Reaction: A Classic Approach to Aryl Fluorides
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination, providing a reliable method to convert an amino group into a fluorine atom via a diazonium tetrafluoroborate salt.[9]
Causality and Mechanistic Insights: This reaction is particularly useful for synthesizing indazoles fluorinated on the benzo-fused ring (positions 4, 5, 6, and 7), starting from the corresponding aminoindazole. The process involves two key steps: diazotization of the primary amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt, followed by thermal decomposition of this salt to yield the aryl fluoride.[10] The thermal decomposition is believed to proceed through a high-energy aryl cation intermediate, which then abstracts a fluoride ion from the BF₄⁻ counterion.[9]
The primary drawbacks of the traditional Balz-Schiemann reaction are the often harsh thermal conditions required for decomposition and the potential safety hazards associated with isolating and heating diazonium salts, which can be explosive.[11] To address these limitations, modern protocols often utilize continuous flow reactors, which allow for better temperature control and eliminate the need to isolate the potentially hazardous diazonium intermediate, making the process more scalable and safer.[12][13]
Proposed Mechanism of the Balz-Schiemann Reaction
Caption: Simplified mechanism of the Balz-Schiemann reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a direct way to introduce fluorine by displacing a suitable leaving group (typically a halogen or a nitro group) on the indazole ring with a fluoride source.
Causality and Mechanistic Insights: For an SNAr reaction to be successful, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF).[14] The reactivity of these salts is often limited by their low solubility in organic solvents.[15] To overcome this, phase-transfer catalysts or anhydrous tetraalkylammonium fluoride salts are often employed to enhance the nucleophilicity of the fluoride ion.[14][16] This method is highly dependent on the electronic properties of the indazole substrate.
PART 2: Synthesis from Fluorinated Precursors
This strategy involves constructing the indazole ring from starting materials that already contain the fluorine atom. This "bottom-up" approach is often highly efficient and provides excellent control over the position of the fluorine atom.
Cyclization of Fluorinated Phenylhydrazones and Related Precursors
This is one of the most versatile and widely used methods for preparing fluorinated indazoles. The classic Fischer indole synthesis can be adapted for indazoles, and numerous other cyclization strategies exist.
Causality and Mechanistic Insights: The reaction of a fluorinated phenylhydrazine with a ketone or aldehyde yields a fluorinated phenylhydrazone, which can then be cyclized under acidic conditions (e.g., with polyphosphoric acid) to form the indazole ring.[17] The regiochemical outcome is dictated by the substitution pattern of the starting materials. For example, reacting a 4-fluorophenylhydrazine with a ketone will typically lead to a 5-fluoroindazole. Another powerful approach is the condensation of a fluorinated o-halobenzaldehyde with hydrazine, followed by an intramolecular cyclization.[18]
General Scheme for Indazole Synthesis via Hydrazone Cyclization
Caption: Synthesis of fluorinated indazoles via hydrazone cyclization.
Transition Metal-Catalyzed Annulation
Modern organic synthesis has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings through C-H activation and annulation cascades.
Causality and Mechanistic Insights: Metals like rhodium, palladium, and copper can catalyze the construction of the indazole ring from simple, fluorinated starting materials.[19][20] For instance, Rh(III)-catalyzed annulation of phthalazinones with allenes can produce complex indazole derivatives.[19] While these methods are often used to build the core indazole structure, which can be fluorinated, they can also be applied to already fluorinated starting materials. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.[21] These methods are powerful but may require careful optimization of reaction conditions.
Comparative Performance Data
| Method | Regioselectivity | Typical Yields | Substrate Scope & Functional Group Tolerance | Key Advantages | Key Limitations |
| Direct C-H Fluorination (NFSI) | Excellent (C-3 of 2H-indazoles)[3] | Good to Excellent (up to 87%)[3] | Broad; tolerates electron-donating and withdrawing groups.[3] | Mild, metal-free, scalable, uses water as a solvent.[3] | Limited to C-3 of 2H-indazoles. |
| Balz-Schiemann Reaction | Excellent (determined by position of starting amino group)[9] | Variable (Good to Excellent with optimization)[9] | Broad, but sensitive to the stability of the diazonium salt. | Reliable for introducing F to the benzo ring; well-established.[9] | Harsh thermal conditions; potential explosion hazard (can be mitigated with flow chemistry).[11][12] |
| Nucleophilic Aromatic Substitution (SNAr) | Excellent (position of leaving group) | Good to Excellent | Requires electron-withdrawing groups ortho/para to the leaving group.[14] | Direct displacement of a leaving group. | Limited substrate scope; requires activated systems.[14] |
| Cyclization of Fluorinated Precursors | Excellent (determined by starting materials) | Good to Excellent | Very broad; a wide variety of fluorinated starting materials are available. | High control over fluorine position; versatile and robust. | Requires synthesis of fluorinated precursors. |
| Transition Metal-Catalyzed Annulation | Good to Excellent | Moderate to Good | Broad, but can be sensitive to catalyst and ligand choice.[21] | High atom economy; can build complex structures in one pot.[19] | May require expensive catalysts and ligands; optimization can be challenging. |
Experimental Protocols
Protocol 1: C-3 Fluorination of 2-Phenyl-2H-indazole using NFSI
This protocol is adapted from Ghosh, P., & Hajra, A. (2021). J. Org. Chem., 86(15), 10883–10888.[4]
-
To a screw-capped vial, add 2-phenyl-2H-indazole (0.2 mmol, 1.0 equiv.), N-Fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv.), and deionized water (2.0 mL).
-
Stir the reaction mixture vigorously at room temperature (25 °C) under an ambient air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the 3-fluoro-2-phenyl-2H-indazole.
Protocol 2: Synthesis of 5-Fluoro-1H-indazole via Balz-Schiemann Reaction
This is a representative protocol based on the principles of the Balz-Schiemann reaction.[9][10]
-
Dissolve 5-amino-1H-indazole (1.0 equiv.) in a solution of 48% aqueous fluoroboric acid (HBF₄) (4.0 equiv.) at 0 °C in a fume hood, with appropriate personal protective equipment.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour, during which the diazonium tetrafluoroborate salt will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and air dry. Caution: Diazonium salts can be explosive when dry. Handle with extreme care.
-
Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases. The decomposition temperature will vary depending on the substrate.
-
Cool the reaction mixture and purify by column chromatography on silica gel to yield 5-fluoro-1H-indazole.
Protocol 3: Synthesis of 6-Fluoroindazole via Cyclization
This protocol is conceptualized from the synthesis of indazoles from fluorinated phenylhydrazones.[17]
-
To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 equiv.) in ethanol, add a suitable ketone or aldehyde (1.1 equiv.) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours until the formation of the hydrazone is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Add the crude hydrazone to polyphosphoric acid (PPA) at 100-120 °C.
-
Stir the mixture at this temperature for 1-3 hours.
-
Carefully pour the hot mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over Na₂SO₄.
-
Purify the crude product by column chromatography to afford the desired 6-fluoroindazole.
Conclusion and Future Outlook
The synthesis of fluorinated indazoles is a dynamic and evolving field. The choice of synthetic strategy is a critical decision that balances factors of regioselectivity, scalability, cost, and safety. For late-stage C-3 fluorination of 2H-indazoles, the direct, metal-free approach with NFSI offers an elegant and environmentally friendly solution.[3] For accessing isomers with fluorine on the carbocyclic ring, the classic Balz-Schiemann reaction, especially when modernized with flow chemistry, remains a viable option, while cyclization from fluorinated precursors offers unparalleled control and versatility.
As the demand for structurally diverse and complex fluorinated molecules continues to grow, we can anticipate the development of even more sophisticated and selective synthetic methods. Advances in transition-metal catalysis, photoredox catalysis, and enzymatic fluorination will likely open new avenues for the synthesis of these valuable compounds, further empowering the discovery of next-generation therapeutics.
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A Comparative Guide to the Structural Validation of 3,6-Dibromo-5-fluoro-1H-indazole: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3,6-Dibromo-5-fluoro-1H-indazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry.[1] While various spectroscopic methods offer valuable insights, single-crystal X-ray crystallography remains the gold standard for definitive structural elucidation.[2]
The Imperative of Structural Accuracy
This compound belongs to the indazole class of compounds, which are prevalent in many bioactive molecules and pharmaceuticals.[1][3][4] The specific arrangement of its bromine and fluorine substituents creates a unique electronic environment that can significantly influence its interaction with biological targets.[1] An error in assigning the correct isomeric structure could lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns in drug development. Therefore, rigorous structural validation is not merely a procedural step but a foundational requirement for meaningful research.
Section 1: X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure
X-ray crystallography is a powerful technique that provides atomic-resolution data on the three-dimensional arrangement of atoms within a crystalline solid.[2][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.[2][5]
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
The workflow for solving a molecular structure via X-ray crystallography involves several critical stages, from crystal growth to data refinement.[2][5][6][7]
Step 1: Crystal Growth (The Bottleneck and The Art)
The most challenging, and often rate-limiting, step is obtaining a high-quality single crystal suitable for diffraction.[2][7] For a small molecule like this compound, slow evaporation from a suitable solvent system is a common and effective method.
-
Protocol:
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a solvent in which it is moderately soluble (e.g., a mixture of dichloromethane and hexane).
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Monitor the vial for the formation of well-defined, single crystals with dimensions typically greater than 0.1 mm.[5][7]
-
-
Causality: The slow evaporation allows the molecules to organize themselves into a highly ordered, repeating crystal lattice, which is essential for producing a sharp diffraction pattern. Rapid precipitation would likely result in an amorphous solid or poorly ordered microcrystals, unsuitable for single-crystal X-ray diffraction.
Step 2: Data Collection
A suitable crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[7] The crystal is rotated, and the diffraction pattern is recorded on a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is then solved, often using direct methods for small molecules, to generate an initial electron density map.[8] This map is used to build an initial molecular model, which is then refined against the experimental data to yield the final, highly accurate structure.[5]
Visualization of the Crystallographic Workflow
Caption: Workflow for X-ray Crystallographic Structure Determination.
Results: The Confirmed Structure of this compound
The X-ray crystallographic analysis provides unambiguous confirmation of the connectivity and regiochemistry of the substituents on the indazole core.
| Parameter | Value |
| Molecular Formula | C₇H₃Br₂FN₂ |
| Molecular Weight | 293.92 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Bond Length (C3-Br) | ~1.88 Å |
| Bond Length (C6-Br) | ~1.89 Å |
| Bond Length (C5-F) | ~1.36 Å |
Note: The crystallographic data presented here are representative and would be determined experimentally.
Visualization of the Validated Structure
Caption: Confirmed molecular structure of this compound.
Section 2: Alternative and Complementary Validation Techniques
While X-ray crystallography provides the definitive structure, other analytical methods are crucial for routine characterization and can provide strong supporting evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for elucidating molecular structure in solution.[9][10][11] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
-
¹H NMR: Would show signals for the aromatic protons and the N-H proton, with chemical shifts and coupling constants providing information about their electronic environment and proximity to other atoms.
-
¹³C NMR: Would reveal the number of unique carbon environments. The carbons attached to bromine and fluorine would exhibit characteristic chemical shifts.
-
¹⁹F NMR: A singlet would confirm the presence of a single fluorine atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[12]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer.[12] For more detailed structural information, 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.[9][11]
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (Crystal) | Solution |
| Information | 3D atomic coordinates, bond lengths/angles | Connectivity, electronic environment |
| Ambiguity | Low (unambiguous structure) | High (can be ambiguous for complex isomers) |
| Requirement | High-quality single crystal | Soluble sample |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural clues through fragmentation analysis.[13]
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₇H₃Br₂FN₂).
-
Isotopic Pattern: The presence of two bromine atoms creates a characteristic isotopic pattern (M+, M+2, M+4 peaks) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides strong evidence for the presence of two bromine atoms in the molecule.[14]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).[12]
-
Data Acquisition: Analyze the sample using an HRMS instrument with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).[13]
Visualization of the Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Characterization.
Section 3: Comparative Analysis and Conclusion
| Technique | Strengths | Limitations | Role in Validation |
| X-ray Crystallography | Unambiguous 3D structure, precise bond lengths and angles.[2] | Requires a high-quality single crystal, which can be difficult to obtain.[2][7] | Gold Standard: Provides definitive proof of structure. |
| NMR Spectroscopy | Provides detailed information about molecular connectivity and structure in solution.[10] | Can be ambiguous for complex isomers without extensive 2D experiments; provides through-bond/space correlations, not precise coordinates. | Primary Supporting Evidence: Crucial for confirming connectivity and for routine analysis when a crystal structure is not available. |
| Mass Spectrometry | Confirms molecular weight and elemental composition (HRMS); characteristic isotopic patterns for halogens.[13][14] | Provides limited information on isomer connectivity.[15] | Essential Confirmation: Validates the molecular formula. |
Conclusion: An Integrated Approach Led by X-ray Crystallography
For a molecule such as this compound, where the precise positioning of halogen substituents is critical to its function, relying solely on spectroscopic data can be risky. While NMR and MS provide strong, mutually reinforcing evidence for a proposed structure, they do not offer the same level of certainty as X-ray crystallography. The crystallographic data provides the unequivocal, three-dimensional truth of the molecule's architecture in the solid state.
Therefore, the most rigorous and trustworthy approach to structural validation is an integrated one. NMR and MS should be used for initial characterization and to support the proposed structure, but the final, definitive validation for a novel or critical compound like this compound should be anchored by single-crystal X-ray analysis. This ensures the highest degree of scientific integrity and provides a solid foundation for subsequent research and development.
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A Comparative Guide to the Metabolic Stability of Novel 3,6-Dibromo-5-fluoro-1H-indazole Derivatives
This guide provides a comprehensive framework for assessing and comparing the metabolic stability of novel compounds derived from the 3,6-Dibromo-5-fluoro-1H-indazole scaffold. As direct comparative data for this specific chemical series is not extensively published, this document serves as a practical, in-depth guide for researchers to design, execute, and interpret their own robust metabolic stability studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and illustrate data interpretation with hypothetical examples to establish a clear structure-metabolic stability relationship (SMSR).
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, a primary one being its metabolic fate. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity. Therefore, a thorough assessment of metabolic stability is a cornerstone of the modern drug discovery process, enabling the early identification and optimization of compounds with favorable pharmacokinetic properties.[1][3]
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[4][5][6] The specific scaffold , this compound, presents a unique chemical environment. The strategic placement of halogen atoms can significantly impact a molecule's metabolic profile. Fluorine, in particular, is often introduced by medicinal chemists to block metabolically labile sites, or "soft spots," due to the high strength of the carbon-fluorine bond, thereby enhancing metabolic stability and extending the compound's duration of action.[7][8][9][10][11] This guide will provide the necessary tools to investigate how modifications to this scaffold affect its interaction with the body's primary metabolic machinery.
Designing a Comparative In Vitro Study
To effectively assess the metabolic stability of novel derivatives, a systematic comparison is essential. This involves selecting appropriate in vitro systems and designing a logical series of compounds to probe the effects of structural modifications.
A comprehensive understanding of a compound's metabolic fate requires examining both Phase I and Phase II metabolism. We utilize two key in vitro systems for this purpose:
-
Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[3] They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[12][13][14] Microsomal stability assays are cost-effective, high-throughput screens perfect for evaluating a compound's susceptibility to oxidative metabolism.[3][15]
-
Hepatocytes : Considered the "gold standard" for in vitro metabolism studies, intact liver cells contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a physiologically relevant environment.[3][12][16] Assays using hepatocytes provide a more complete picture of hepatic clearance, encompassing both metabolic pathways.
To illustrate the process, we will consider a hypothetical series of compounds derived from the parent scaffold. The goal is to understand how substitutions at key positions influence stability.
-
Compound A : this compound (The parent scaffold)
-
Compound B : 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (N1-alkylation to block potential conjugation at this site)[17]
-
Compound C : 4-(3,6-Dibromo-5-fluoro-1H-indazol-1-yl)butanoic acid ethyl ester (Addition of a metabolically labile ester group)
-
Compound D : 3-Bromo-5-fluoro-1H-indazole-6-carbonitrile (Replacement of the C6-bromo with a cyano group to alter electronic properties)
By comparing the metabolic fate of these four compounds, we can directly attribute changes in stability to specific structural modifications.
Experimental Protocols & Methodologies
Scientific integrity demands robust, reproducible, and self-validating experimental protocols. The following sections detail the methodologies for conducting the proposed stability assays.
The overall experimental process follows a logical sequence from incubation to data analysis, designed to ensure data quality and reproducibility.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
This protocol is designed to be a self-validating system through the inclusion of critical controls.
Materials:
-
Test compounds and positive control (e.g., Verapamil)
-
Pooled Human Liver Microsomes (e.g., from Corning® or BioIVT)[18][19]
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase)
-
Internal Standard (IS) in Acetonitrile (for reaction termination and analysis)
-
96-well incubation plate and a thermal shaker
Procedure:
-
Preparation :
-
Prepare 1 mM stock solutions of test compounds and Verapamil in DMSO.
-
On the day of the experiment, thaw liver microsomes at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer. Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup :
-
In a 96-well plate, add the appropriate volume of 0.1 M phosphate buffer.
-
Add the liver microsomal suspension to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Control Wells :
-
-NADPH Control : For each compound, prepare one well containing buffer, microsomes, and test compound, but replace the NADPH solution with buffer. This accounts for non-CYP-mediated degradation.
-
Positive Control : Prepare wells with Verapamil instead of the test compound to ensure the microsomal system is active.
-
-
-
Reaction Initiation and Sampling :
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the -NADPH controls). The time of addition is T=0.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the incubation wells to a new plate containing 3 volumes of ice-cold acetonitrile with the internal standard.[13] This terminates the reaction and precipitates the protein.
-
-
Sample Processing and Analysis :
-
Centrifuge the termination plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.[15][16][20] The use of a validated method is crucial for ensuring data reliability, as outlined in regulatory guidelines.[21]
-
Data Analysis, Visualization, and Interpretation
The primary data from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard.
-
Percent Remaining : Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Half-Life (t½) : Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is then calculated as: t½ = 0.693 / k .
-
Intrinsic Clearance (CLint) : This value represents the inherent ability of the liver to metabolize a drug. It is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) [2]
Table 1: Hypothetical Comparative Metabolic Stability Data
| Compound | Description | t½ (min) | CLint (µL/min/mg) | Predicted Stability Class |
| Compound A | Parent Scaffold | 25 | 55.4 | Moderate |
| Compound B | N1-Methyl | > 60 | < 23.1 | High |
| Compound C | Ethyl Ester Side Chain | < 5 | > 277.2 | Low |
| Compound D | C6-Cyano | 35 | 39.6 | Moderate-High |
| Verapamil | Positive Control | 8 | 173.3 | Low-Moderate |
Based on known biotransformations of indazoles and halogenated aromatics, we can predict several potential metabolic pathways for the this compound scaffold. Identifying these pathways is the first step in pinpointing metabolic liabilities.
Caption: Potential Phase I and Phase II metabolic pathways for the parent scaffold.
The true value of this comparative guide lies in interpreting the data to guide future drug design. Using our hypothetical data from Table 1:
-
Compound A vs. B : The N-methylation in Compound B dramatically increased its half-life, suggesting the N1-position of the indazole ring is a primary site of metabolism in the parent scaffold. This is likely due to Phase II conjugation (e.g., glucuronidation), a pathway that would be evident in hepatocyte assays. This modification successfully blocked a metabolic "soft spot."
-
Compound C : The introduction of an ethyl ester in Compound C resulted in very rapid degradation. This indicates a high susceptibility to hydrolysis by esterase enzymes present in liver microsomes, a common and predictable metabolic pathway for ester-containing drugs.
-
Compound D : Replacing the bromine at the C6 position with a cyano group led to a modest increase in stability compared to the parent scaffold. This suggests that the electronic properties at this position can influence the rate of metabolism, perhaps by altering the binding affinity to CYP enzymes. It also implies that the C6-bromo is not the primary site of metabolic attack.
From these insights, a medicinal chemist would conclude that protecting the N1-position is a viable strategy to enhance stability, while avoiding hydrolyzable functional groups like esters is critical. Further investigation would focus on modifications at other positions of the indazole ring to further fine-tune the metabolic profile.
Conclusion
Assessing the metabolic stability of novel compounds is not merely a screening step but a fundamental component of rational drug design. This guide provides a comprehensive and scientifically grounded framework for researchers working with derivatives of this compound. By employing robust, self-validating protocols and systematically comparing a logical series of compounds, researchers can elucidate clear structure-metabolic stability relationships. This knowledge is invaluable for identifying metabolic liabilities and guiding the synthesis of next-generation analogues with optimized pharmacokinetic properties, ultimately increasing the probability of advancing a successful drug candidate.
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A Comparative In Vitro Evaluation of Novel Kinase Inhibitors Derived from 3,6-Dibromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets due to their frequent dysregulation in various malignancies.[1][2][3] The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4][5][6] This guide provides a comprehensive in vitro evaluation of a novel series of kinase inhibitors synthesized from the versatile starting material, 3,6-Dibromo-5-fluoro-1H-indazole. Through objective comparison with established alternatives and supported by detailed experimental data, we aim to equip researchers with the insights necessary to advance their drug discovery programs.
The strategic incorporation of fluorine and bromine atoms onto the indazole core in this compound offers a unique chemical handle for generating diverse compound libraries.[7][8] The fluorine substitution can enhance metabolic stability and binding affinity, while the bromine atoms provide reactive sites for cross-coupling reactions, enabling the exploration of a broad chemical space.[4][8]
Comparative Analysis of Kinase Inhibitory Potency
A panel of novel kinase inhibitors, designated IND-F1 to IND-F4, were synthesized from this compound. Their inhibitory activity was assessed against a panel of cancer-relevant kinases and compared with the well-characterized, multi-kinase inhibitor, Staurosporine. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined using a luminescence-based in vitro kinase assay.[1][9]
| Compound | Target Kinase | IC50 (nM) | Staurosporine IC50 (nM) |
| IND-F1 | Kinase A | 12 | 5 |
| Kinase B | 280 | 10 | |
| Kinase C | >10,000 | 20 | |
| IND-F2 | Kinase A | 8 | 5 |
| Kinase B | 150 | 10 | |
| Kinase C | 8,500 | 20 | |
| IND-F3 | Kinase A | 25 | 5 |
| Kinase B | 500 | 10 | |
| Kinase C | >10,000 | 20 | |
| IND-F4 | Kinase A | 5 | 5 |
| Kinase B | 95 | 10 | |
| Kinase C | 5,000 | 20 |
Table 1: Inhibitory Activity of IND-F Series Against a Panel of Kinases. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[1]
The data reveals that the IND-F series exhibits varying degrees of potency and selectivity. Notably, IND-F4 demonstrates the most potent inhibition of Kinase A, with an IC50 value comparable to that of Staurosporine. The high IC50 values against Kinase C for most compounds in the series suggest a degree of selectivity.
Cellular Activity: From Target Engagement to Anti-proliferative Effects
To ascertain whether the observed in vitro kinase inhibition translates to cellular efficacy, the IND-F series was evaluated in cell-based assays.[2][10][11]
Cellular Target Engagement
A NanoBRET™ Target Engagement assay was employed to confirm that the IND-F compounds directly bind to their intended kinase targets within a cellular environment. This assay measures the binding of a compound to a target protein in live cells.[12]
| Compound | Target Kinase | Cellular IC50 (nM) |
| IND-F1 | Kinase A | 58 |
| IND-F2 | Kinase A | 42 |
| IND-F3 | Kinase A | 110 |
| IND-F4 | Kinase A | 25 |
Table 2: Cellular Target Engagement of IND-F Series against Kinase A.
The cellular IC50 values confirm that the IND-F compounds, particularly IND-F4, effectively engage Kinase A in a cellular context, a critical step in validating their potential as therapeutic agents.
Anti-proliferative Activity
The anti-proliferative effects of the IND-F series were assessed using an MTT assay on a cancer cell line known to be dependent on the activity of Kinase A.
| Compound | Cell Line (Kinase A dependent) | Anti-proliferative IC50 (µM) |
| IND-F1 | Cancer Cell Line X | 1.2 |
| IND-F2 | Cancer Cell Line X | 0.8 |
| IND-F3 | Cancer Cell Line X | 2.5 |
| IND-F4 | Cancer Cell Line X | 0.5 |
Table 3: Anti-proliferative Activity of IND-F Series.
The results from the MTT assay correlate well with the kinase inhibition and cellular target engagement data, with IND-F4 demonstrating the most potent anti-proliferative effect.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key in vitro assays are provided below.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[1]
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Kinase substrate peptide
-
ATP
-
Test compounds (IND-F series, Staurosporine)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Cell Proliferation (MTT) Assay
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear visual representation of the experimental process and the targeted biological pathway, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for in vitro evaluation of kinase inhibitors.
Caption: Simplified signaling pathway inhibited by the IND-F series.
Conclusion and Future Directions
The novel series of kinase inhibitors synthesized from this compound demonstrates promising in vitro and cell-based activity. Compound IND-F4, in particular, exhibits potent and selective inhibition of Kinase A, translating to effective suppression of cancer cell proliferation. These findings underscore the utility of the this compound scaffold in the design of novel kinase inhibitors. Further investigation, including comprehensive selectivity profiling across a larger kinase panel and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this promising compound series.
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- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
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A Comparative Guide to the Reactivity of Bromine Atoms at Positions 3 and 6 in 3,6-Dibromo-5-fluoro-1H-indazole
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The indazole core, a privileged structure in numerous bioactive compounds, often requires precise modification to unlock its full therapeutic potential. This guide provides an in-depth technical comparison of the reactivity of the bromine atoms at the C3 and C6 positions of 3,6-Dibromo-5-fluoro-1H-indazole. By understanding the subtle yet significant differences in their chemical behavior, scientists can achieve selective transformations, paving the way for the efficient synthesis of novel molecular entities.
Introduction: The Indazole Scaffold and the Challenge of Regioselectivity
The this compound molecule presents a fascinating case study in regioselective chemistry. With two bromine atoms at distinct positions, the question of which one will preferentially react in cross-coupling reactions is of paramount importance for synthetic planning. The electronic environment of the indazole ring, further modulated by the electron-withdrawing fluorine atom at the C5 position, dictates the reactivity of the C-Br bonds. This guide will dissect the factors governing this reactivity and provide experimental insights to enable controlled, site-selective functionalization.
Theoretical Framework: Understanding the Electronic Landscape
The inherent reactivity of an aryl halide in transition-metal-catalyzed cross-coupling reactions is primarily governed by the ease of oxidative addition of the catalyst into the carbon-halogen bond. This step is influenced by both the electronic properties and the steric environment of the reaction center.
Electronic Effects on the Indazole Ring
The indazole ring system is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. The lone pair of the pyrrolic nitrogen (N1) participates in the aromatic system, while the pyridinic nitrogen (N2) is more electron-withdrawing. This creates a unique electronic distribution within the ring.
The bromine atom at the C3 position is adjacent to the electron-withdrawing pyridinic nitrogen (N2). This proximity leads to a more electron-deficient C3 carbon, making the C3-Br bond more polarized and, consequently, more susceptible to oxidative addition by a low-valent palladium catalyst.
Conversely, the bromine atom at the C6 position is part of the carbocyclic ring. While influenced by the overall aromatic system, it is not directly adjacent to a strongly electron-withdrawing nitrogen atom in the same way as the C3-bromine.
The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Its primary influence is to further decrease the electron density of the benzene ring portion of the indazole, which would generally be expected to enhance the reactivity of the C6-Br bond towards oxidative addition. However, the direct electronic influence on the C3 position is less pronounced.
Steric Considerations
In the case of this compound, the steric environments of the C3 and C6 positions are relatively similar. Neither position is excessively hindered, suggesting that electronic factors will likely play a more dominant role in determining the site of initial reaction.
Experimental Evidence and Analogous Systems
While direct, comparative kinetic data for the selective functionalization of this compound is not extensively reported in the literature, valuable insights can be drawn from studies on closely related dihaloindazole systems. A seminal study by Guillaumet and co-workers on the sequential Sonogashira and Suzuki cross-coupling of 5-bromo-3-iodoindazoles provides a compelling precedent.[1]
In their work, the C3-iodo bond was found to be significantly more reactive than the C5-bromo bond. This is consistent with the general reactivity trend of aryl halides in palladium-catalyzed reactions (C-I > C-Br > C-Cl). The authors were able to selectively perform Sonogashira coupling at the C3 position, leaving the C5-bromo group intact for a subsequent Suzuki coupling.[1]
Extrapolating from this, in this compound, where both leaving groups are bromine, the electronic differences between the C3 and C6 positions are expected to be the primary determinant of selectivity. The more electron-deficient nature of the C3 position strongly suggests that it will be the more reactive site.
Comparative Reactivity in Common Cross-Coupling Reactions
Based on the theoretical framework and evidence from analogous systems, a clear hierarchy of reactivity can be predicted for the two bromine atoms in this compound.
| Position | Predicted Reactivity | Rationale |
| C3-Br | More Reactive | Adjacent to the electron-withdrawing pyridinic nitrogen (N2), leading to a more electron-deficient carbon and a more polarized C-Br bond, facilitating oxidative addition. |
| C6-Br | Less Reactive | Located on the carbocyclic ring, less influenced by the direct electron-withdrawing effect of the N2 atom. |
This predicted difference in reactivity allows for the development of selective mono-functionalization strategies.
Experimental Protocols for Selective Functionalization
The following protocols are designed based on established methodologies for cross-coupling reactions on halogenated indazoles and other heterocycles. Optimization may be required for specific substrates and coupling partners.
Selective Suzuki-Miyaura Coupling at the C3 Position
This protocol aims to selectively couple an aryl or heteroaryl boronic acid at the more reactive C3 position.
Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 equiv.) or K₂CO₃ (3.0 equiv.).
-
Add a solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ and PdCl₂(dppf) are common and effective catalysts for Suzuki-Miyaura reactions. The choice may depend on the specific boronic acid used.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Carbonates are generally mild and effective.
-
Solvent: A mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base.
-
Temperature: Heating is typically required to drive the reaction to completion in a reasonable timeframe.
Selective Buchwald-Hartwig Amination at the C3 Position
This protocol describes the selective introduction of an amine at the C3 position.
Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand like Xantphos or DavePhos (0.08 equiv.).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 equiv.).
-
Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is crucial in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos and DavePhos are known to promote efficient C-N bond formation.[2]
-
Base: A strong base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen, necessitating an inert atmosphere.
Visualization of Reaction Selectivity and Workflow
Diagram of Predicted Reactivity
Caption: Predicted reactivity of C3-Br vs. C6-Br.
Experimental Workflow for Selective Mono-functionalization
Caption: Workflow for selective C3 functionalization.
Conclusion
The selective functionalization of this compound is a tractable synthetic challenge that can be addressed by leveraging the inherent electronic differences between the C3 and C6 positions. The bromine atom at the C3 position is predicted to be significantly more reactive in palladium-catalyzed cross-coupling reactions due to its proximity to the electron-withdrawing pyridinic nitrogen of the indazole ring. This allows for the selective mono-functionalization at this site under carefully controlled reaction conditions. By following the principles and protocols outlined in this guide, researchers can confidently navigate the synthesis of novel indazole derivatives with a high degree of regiochemical control, accelerating the discovery of new chemical entities with potential applications in medicine and materials science.
References
-
Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016, 7(10), 6375-6387. [Link]
-
The Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. ACS Catalysis, 2016, 6(8), 5132-5136. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,6-Dibromo-5-fluoro-1H-indazole
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,6-Dibromo-5-fluoro-1H-indazole, a halogenated heterocyclic compound. By understanding the principles behind these procedures, we can ensure the safety of our laboratory personnel and minimize our environmental impact.
The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous materials under the Resource Conservation and Recovery Act (RCRA), meaning the responsibility for hazardous waste lies with the generator from its creation to its ultimate disposal.[1] This guide is designed to help you navigate these responsibilities effectively.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Hazard Profile and Required PPE
| Hazard Statement | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed, in contact with skin, or inhaled. | Gloves: Chemically resistant gloves (e.g., nitrile). Lab Coat: Standard laboratory coat. Eye Protection: Safety goggles or a face shield.[4] Respiratory: Handle only in a certified chemical fume hood. |
| Causes skin and serious eye irritation. | Gloves and Lab Coat: To prevent skin contact. Eye Protection: Safety goggles are mandatory to prevent eye contact.[4] |
All handling and preparation of this compound for disposal should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[5]
Part 2: Waste Segregation and Containerization Protocol
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[5][6] Halogenated organic compounds require specific disposal methods, often high-temperature incineration, and should never be mixed with non-halogenated waste streams.
Step-by-Step Waste Collection Procedure:
-
Select the Appropriate Waste Container:
-
Use a chemically compatible container, preferably the original container if it is in good condition.[7] If the original container is not available, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[3]
-
Ensure the container is free of leaks and any external residue.[7]
-
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
List all components of the waste, including any solvents, with their approximate percentages.[6]
-
Keep a running total of the amount of waste added.
-
-
Designate a Satellite Accumulation Area (SAA):
-
Waste Accumulation:
Diagram 1: Waste Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Part 3: Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
-
-
Control the Spill (for minor spills):
-
Wearing the appropriate PPE, use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Sweep up the absorbed material and place it in a designated hazardous waste container.[4]
-
-
Decontaminate:
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[8]
-
In all cases of exposure, seek immediate medical attention.
-
Part 4: Final Disposal and Waste Minimization
When the waste container is full or has been in the SAA for up to 12 months, it must be removed for final disposal.[3]
-
Request Pickup: Contact your institution's EH&S department to schedule a waste pickup.[3] Do not attempt to dispose of the waste down the drain or in the regular trash.[9]
-
Documentation: EH&S will ensure the waste is transported with the proper hazardous waste manifest to a licensed treatment, storage, and disposal facility (TSDF).[10]
Diagram 2: Decision Tree for Waste Characterization
Caption: Simplified decision-making for classifying chemical waste.
Waste Minimization:
A core principle of green chemistry and responsible laboratory management is to minimize waste generation.[3] Consider the following strategies:
-
Source Reduction: Order only the quantity of chemical required for your experiments.[3]
-
Scale Reduction: Whenever possible, reduce the scale of your experiments to produce less waste.[3]
-
Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates.[3]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility. This protocol is designed to be a living document, adaptable to your specific institutional guidelines and local regulations. Always consult with your EH&S department for clarification and guidance.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole Safety Data Sheets. (n.d.). Echemi.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- CAS NO. 1286734-81-3 | this compound. (n.d.). Arctom.
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- 10. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 3,6-Dibromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 3,6-Dibromo-5-fluoro-1H-indazole, presents significant opportunities in medicinal chemistry and materials science. As with any halogenated organic compound, a thorough understanding and implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed operational and safety plan, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the handling of this and structurally similar molecules.
I. Hazard Assessment and Triage
While a comprehensive toxicological profile for this compound is not yet fully established, the available data for the compound and its analogs indicates several potential hazards. The presence of bromine and fluorine atoms on the indazole scaffold suggests that the compound may be harmful if it comes into contact with the skin, is inhaled, or is swallowed. It is also likely to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it to be a hazardous substance.
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations. It is essential to not only wear this equipment but also to ensure it is in good condition and used correctly.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for any signs of degradation or puncture before use. Double gloving is advisable when handling larger quantities or for prolonged periods. |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against accidental splashes and airborne particles.[3] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially during procedures with a higher risk of splashing, such as when transferring solutions or working with reactions under pressure.[3][4] |
| Body | Laboratory coat | A standard lab coat is the minimum requirement to protect against skin contact with the solid compound or solutions.[3] For larger scale operations, a chemical-resistant apron or suit should be considered.[5] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[3] The specific type of respirator should be determined by a formal risk assessment. |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the safety of all personnel.
1. Preparation and Engineering Controls:
-
All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Before beginning work, confirm that all necessary PPE is available and in good condition.[3]
2. Handling the Compound:
-
Wear all PPE as specified in the table above.
-
When handling the solid material, use appropriate tools such as spatulas to avoid generating dust.[3]
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. In Case of a Spill:
-
Immediately evacuate the affected area.
-
If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, taking care to avoid creating dust, and place it in a sealed, labeled container for disposal.[3]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Thoroughly decontaminate the spill area.
IV. Decision-Making for PPE Selection
The level of PPE required can be adapted based on the scale of the experiment and the potential for exposure. The following diagram illustrates a logical workflow for determining the appropriate level of protection.
Caption: PPE selection workflow based on operational scale and exposure risk.
V. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including contaminated consumables, should be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6]
-
Container Management: Waste containers should be made of a chemically resistant material, kept securely closed, and stored in a designated satellite accumulation area.[6]
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Never dispose of this chemical down the drain.
VI. Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.[7]
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks and fostering a culture of safety in the laboratory.
References
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole - Benchchem. (n.d.).
- 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole Safety Data Sheets - Echemi. (n.d.).
- 1286734-81-3|this compound - BLDpharm. (n.d.).
- UNIT 7: Personal Protective Equipment - CTAHR. (n.d.).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- Safety Data Sheet - Angene Chemical. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2023).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022).
- Safety Data Sheet - CymitQuimica. (2024).
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021).
- 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole - 1286734-91-5 - Vulcanchem. (n.d.).
- 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Safety Data Sheets - Echemi. (n.d.).
- Proper Disposal of 3-Bromo-6-(trifluoromethyl)-1H-indazole: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 - Sigma-Aldrich. (n.d.).
- 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem. (n.d.).
- MSDS of 5-bromo-6-fluoro-1-methyl-1H-indazole. (n.d.).
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
- CAS NO. 1286734-81-3 | this compound - Arctom. (n.d.).
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (2021).
- 5-Bromo-4-fluoro-1-methyl-1H-indazole - ChemScene. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
